S-Butyl chlorothioformate
Description
Structure
3D Structure
Properties
IUPAC Name |
S-butyl chloromethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClOS/c1-2-3-4-8-5(6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLZPZAKCIKQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535354 | |
| Record name | S-Butyl carbonochloridothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13889-94-6 | |
| Record name | S-Butyl carbonochloridothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13889-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Butyl carbonochloridothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (butylsulfanyl)(chloro)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of S-Butyl Chlorothioformate from Butanethiol
Abstract: This technical guide provides a comprehensive overview of the synthesis of S-Butyl chlorothioformate, a key intermediate in the agrochemical and pharmaceutical industries.[1] The document details the underlying chemical principles, a robust laboratory-scale synthesis protocol, critical safety considerations, and methods for product characterization. It is intended for researchers, chemists, and process development professionals who require a thorough and practical understanding of this chemical transformation. The synthesis involves the reaction of butanethiol with phosgene, a process that, while straightforward in principle, demands meticulous attention to safety and experimental detail due to the hazardous nature of the reactants.
Foundational Chemical Principles
The synthesis of this compound from butanethiol is fundamentally an acylation reaction. The sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene (carbonyl dichloride). The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of the desired S-alkyl chlorothioformate and hydrogen chloride (HCl) as a byproduct.
Reaction Scheme: RSH + COCl₂ → RSCOCl + HCl
For the specific synthesis of this compound: CH₃(CH₂)₃SH + COCl₂ → CH₃(CH₂)₃SCOCl + HCl
The reaction is typically performed at low to ambient temperatures to minimize the formation of byproducts.[2] High temperatures can promote side reactions, such as the formation of disulfides from the thiol starting material.[3] While the reaction can proceed without a catalyst, various catalysts, including substituted ureas, hexaalkylguanidinium salts, or activated carbon, can be employed to enhance the reaction rate and improve yield, particularly in industrial-scale continuous processes.[2][3][4]
Reaction Mechanism
The mechanism involves a two-step process:
-
Nucleophilic Attack: The lone pair of electrons on the sulfur atom of butanethiol attacks the carbonyl carbon of phosgene. This forms a tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. A proton is subsequently lost from the sulfur atom (often facilitated by a base or another molecule of the thiol), and the chloride ion combines with it to form HCl.
Laboratory Synthesis Protocol
This protocol describes a standard laboratory-scale batch synthesis. Extreme caution must be exercised at all times due to the use of phosgene. All operations must be conducted within a certified, high-performance chemical fume hood.
Reagents and Materials
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity | Key Hazards |
| Butanethiol | 109-79-5 | 90.18 | 9.02 g (0.10 mol) | Flammable, Harmful, Irritant, Stench |
| Phosgene (20% in Toluene) | 75-44-5 | 98.92 | 54.4 g (0.11 mol) | Acutely Toxic, Corrosive |
| Anhydrous Toluene | 108-88-3 | 92.14 | ~220 mL | Flammable, Harmful, Reproductive Toxin |
| Dry Nitrogen Gas | 7727-37-9 | 28.01 | As needed | Inert Gas (Asphyxiant) |
Experimental Workflow
The synthesis follows a clear progression from setup and reaction to work-up and final purification.
Sources
- 1. benchchem.com [benchchem.com]
- 2. EP0053981B1 - Process for preparing thiochloroformiates - Google Patents [patents.google.com]
- 3. CH639949A5 - Process for the preparation of chlorothioformates - Google Patents [patents.google.com]
- 4. EP0268507B1 - Process for the preparation of alkylthiochloroformiates - Google Patents [patents.google.com]
S-Butyl chlorothioformate CAS number and properties
An In-Depth Technical Guide to S-Butyl Chlorothioformate
Abstract
This compound, identified by CAS number 13889-94-6, is a pivotal reagent in modern synthetic chemistry.[1][2] As a member of the chlorothioformate ester family, its unique reactivity profile makes it an indispensable building block for introducing the S-butylthiocarbonyl moiety into a wide range of molecular architectures. This guide provides a comprehensive overview of its chemical properties, mechanistic behavior, synthesis, and applications, with a particular focus on the practical considerations essential for researchers in the pharmaceutical and agrochemical industries. We will delve into the causality behind its reaction pathways, provide actionable experimental protocols, and outline critical safety and handling procedures to ensure its effective and safe utilization in the laboratory.
Chemical Identity and Physicochemical Properties
This compound is an organosulfur compound that serves as a key intermediate in various chemical syntheses.[1] Its identity is unequivocally established by its CAS number, and its properties are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 13889-94-6 | [1][2] |
| IUPAC Name | S-butyl chloromethanethioate | [1] |
| Alternate Names | (Butylthio)carbonyl chloride | [2] |
| Molecular Formula | C₅H₉ClOS | [1][2] |
| Molecular Weight | 152.64 g/mol | [1][2] |
| InChI Key | YGLZPZAKCIKQKR-UHFFFAOYSA-N | [1] |
Mechanistic Insights and Chemical Reactivity
The utility of this compound stems from the reactivity of its chlorothioformate group. Understanding the underlying reaction mechanisms is critical for predicting outcomes and optimizing synthetic pathways. The solvolysis of chlorothioformate esters can proceed through two primary competing pathways: a bimolecular addition-elimination (A-E) mechanism or a unimolecular ionization (Sɴ1) mechanism.
The choice of pathway is profoundly influenced by the structure of the S-alkyl group.[1]
-
Addition-Elimination (A-E) Pathway : For primary S-alkyl chlorothioformates like this compound, the A-E mechanism is predominant in most common solvents.[1] The carbonyl carbon is sufficiently electrophilic to be susceptible to nucleophilic attack, forming a transient tetrahedral intermediate, which then collapses, expelling the chloride ion. This pathway is favored in more nucleophilic solvents.
-
Ionization (Sɴ1) Pathway : Tertiary S-alkyl analogs, such as S-tert-butyl chlorothioformate, strongly favor the ionization pathway.[1] This involves the rate-determining heterolysis of the carbon-chlorine bond to form a resonance-stabilized acylium-like cation, which is then rapidly captured by the solvent or another nucleophile. This mechanism is dominant in highly ionizing, non-nucleophilic solvents.
The replacement of the oxygen atom in a standard chloroformate with sulfur (as in this compound) generally pushes the mechanistic preference away from the A-E pathway and towards ionization, compared to its oxygen analog.[3] This is a crucial consideration for researchers when selecting solvents and reaction conditions.
Caption: Predominant reaction pathway for this compound.
Synthesis and Applications
General Synthetic Route
The synthesis of S-alkyl chlorothioformates is well-established. A common and effective method involves the reaction of a thiol with phosgene (COCl₂) or a phosgene equivalent like triphosgene. In the case of this compound, butanethiol is reacted with phosgene, typically in a cold, inert solvent to control the exothermicity of the reaction and minimize side products.
Key Industrial Applications
This compound is a versatile intermediate with significant applications in both the agrochemical and pharmaceutical sectors.[1]
-
Agrochemicals : It serves as a crucial component in the synthesis of novel herbicides, pesticides, and antifungal agents.[1] The thioester linkage it introduces can be critical for the biological activity of the final active ingredient.
-
Pharmaceuticals : In drug development, it is used for the derivatization of active pharmaceutical ingredients (APIs).[1] A notable example includes its use in modifying molecules like 5-fluorouracil to create new compounds with potential antitumor properties.[1] Its ability to readily undergo nucleophilic substitution makes it an excellent choice for introducing thioester groups as part of a lead optimization campaign.[4]
Experimental Protocol: Synthesis of an S-Butyl Thiocarbamate
This protocol provides a representative, self-validating workflow for the N-acylation of a primary amine using this compound. The causality for key steps is explained to ensure reproducibility and safety.
Objective: To synthesize N-benzyl-S-butyl thiocarbamate.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (TEA) or Pyridine (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Protocol Steps:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add benzylamine (1.0 eq) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice-water bath. Causality: This cooling mitigates the exothermic reaction between the amine and the acyl chloride, preventing side reactions and degradation.
-
Add the base, triethylamine (1.1 eq), to the solution. Causality: The base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
-
Reagent Addition:
-
Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0 °C. Causality: Slow, dropwise addition prevents a rapid temperature increase and ensures controlled reaction kinetics.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), checking for the consumption of the starting amine.
-
-
Aqueous Workup:
-
Once the reaction is complete, quench the mixture by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ (to remove residual acid), and finally brine (to reduce the solubility of organic material in the aqueous layer). Causality: This systematic washing procedure purifies the crude product by removing unreacted starting materials and byproducts.
-
-
Isolation and Purification:
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid via column chromatography on silica gel to yield the pure N-benzyl-S-butyl thiocarbamate.
-
Caption: A standard workflow for synthesis using this compound.
Safety, Handling, and Storage
This compound and related compounds are hazardous reagents that demand strict safety protocols. The following guidelines are based on data for structurally similar chloroformates and chlorothioformates.
5.1. Hazard Profile
-
Flammability : Flammable liquid and vapor.[5] Keep away from heat, sparks, open flames, and other ignition sources.[6] Containers may explode in a fire.[7]
-
Corrosivity : Causes severe skin burns and eye damage.[5] The material is corrosive to the respiratory tract.[6]
-
Toxicity : Harmful if swallowed.[5] Very toxic by ingestion, inhalation, and skin absorption.[8]
-
Reactivity : Reacts with water and moisture, potentially exothermically, to release toxic and corrosive gases like hydrogen chloride (HCl) and potentially phosgene.[7][8][9]
5.2. Handling and Personal Protective Equipment (PPE)
-
Always handle this compound inside a certified chemical fume hood.[6]
-
Ensure adequate ventilation and use explosion-proof equipment.[6][10]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[6][7]
-
PPE : Wear appropriate protective gear, including:
-
Eye Protection : Chemical goggles and a face shield.[10]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection : A flame-retardant lab coat and other protective clothing.
-
Respiratory Protection : If ventilation is inadequate, use a suitable respirator with a type ABEK (EN14387) filter or a self-contained breathing apparatus.[6]
-
5.3. Storage
-
Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[7][11] A refrigerator designated for flammables is recommended.[6]
-
Keep containers tightly closed and store under an inert atmosphere, such as nitrogen, to prevent decomposition from moisture.[6][7]
-
Store separately from incompatible materials like strong oxidizing agents, bases, amines, and metals.[6][11]
References
-
Common Name: BUTYL CHLOROFORMATE HAZARD SUMMARY. NJ.gov. [Link]
-
The Role of S-Octyl Chlorothioformate in Modern Chemical Synthesis. BLKChemical. [Link]
-
ISO-BUTYL CHLOROFORMATE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Molecular structures of syn-isobutyl chloroformate. ResearchGate. [Link]
-
sec-Butyl chloroformate | C5H9ClO2. PubChem. [Link]
-
Butyl chloroformate | C5H9ClO2. PubChem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. chemical-label.com [chemical-label.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. sec-Butyl chloroformate | C5H9ClO2 | CID 11829505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Butyl chloroformate | C5H9ClO2 | CID 61140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lobachemie.com [lobachemie.com]
- 11. framochem.com [framochem.com]
A Technical Guide to the Solvolysis Mechanism of S-Butyl Chlorothioformate: A Mechanistic Dichotomy
Abstract
The solvolysis of S-alkyl chlorothioformates represents a cornerstone of mechanistic organic chemistry, offering a sensitive probe into the competitive nature of nucleophilic substitution pathways. S-Butyl chlorothioformate, as a substrate with a secondary alkyl group, occupies a critical mechanistic nexus. Its reactivity is not governed by a single, monolithic pathway but rather by a dynamic equilibrium between a bimolecular addition-elimination (A-E) mechanism and a unimolecular ionization (Sₙ1) route. This guide provides an in-depth analysis of these competing mechanisms, the experimental methodologies used to distinguish them, and a predictive framework for understanding the solvolytic behavior of this compound based on extensive studies of its structural analogs. This document is intended for researchers, chemists, and drug development professionals who utilize chlorothioformates as synthetic intermediates and require a deep understanding of their reactivity to control reaction outcomes.
Introduction: The Mechanistic Crossroads
This compound is a valuable reagent in organic synthesis, primarily serving as a precursor for thiocarbamates, which are integral moieties in numerous pharmaceutical and agricultural compounds.[1] The synthetic utility of this reagent is intrinsically linked to the reactivity of its carbonyl center and the lability of the carbon-chlorine bond. When subjected to solvolysis—a reaction where the solvent acts as the nucleophile—the compound's behavior reveals a fascinating mechanistic duality.
Unlike substrates that react via a singular, predictable pathway, the solvolysis of this compound is highly sensitive to its environment. The reaction can proceed through two distinct, competing pathways:
-
Bimolecular Addition-Elimination (A-E): A pathway characterized by the direct attack of a solvent molecule at the electrophilic carbonyl carbon.
-
Unimolecular Ionization (Sₙ1): A pathway involving the rate-limiting heterolysis of the C-Cl bond to form a carbocationic intermediate.
The predominance of one pathway over the other is dictated by a delicate interplay between the structure of the substrate and the specific properties of the solvent, namely its nucleophilicity and its ionizing power.[2] Understanding this balance is paramount for predicting product formation, controlling reaction rates, and optimizing synthetic protocols. This guide will dissect these pathways and the analytical tools, principally the extended Grunwald-Winstein equation, used to navigate this mechanistic landscape.
The Competing Mechanistic Pathways
The solvolysis of S-alkyl chlorothioformates is a classic example of a reaction operating on a mechanistic continuum. The substitution of a sulfur atom for the alkoxy oxygen (as seen in chloroformates) shifts the mechanistic preference away from the addition-elimination pathway and towards ionization.[3]
The Bimolecular Addition-Elimination (A-E) Pathway
This pathway, also denoted as an association-dissociation (Aₙ + Dₙ) mechanism, is a two-step process initiated by the nucleophilic attack of a solvent molecule (SOH) on the carbonyl carbon.[2] This forms a transient, high-energy tetrahedral intermediate. The subsequent, rapid expulsion of the chloride ion yields the final product. The initial addition step is typically rate-determining.[4]
This mechanism is favored under conditions that promote nucleophilic attack:
-
High Solvent Nucleophilicity: Solvents with strong nucleophilic character (e.g., ethanol, methanol, aqueous acetone) are more effective at attacking the carbonyl carbon.
-
Electron-Withdrawing Groups: Groups that enhance the electrophilicity of the carbonyl carbon facilitate this pathway.[1]
-
Sterically Unhindered Substrates: Primary S-alkyl groups, such as in S-methyl or S-ethyl chlorothioformate, favor this route as they present less steric hindrance to the incoming nucleophile.[1][5]
Figure 1: The Addition-Elimination (A-E) solvolysis pathway.
The Unimolecular Ionization (Sₙ1) Pathway
The Sₙ1 pathway, also known as a dissociation-association (Dₙ + Aₙ) mechanism, proceeds through the rate-limiting heterolysis of the carbon-chlorine bond.[6] This step generates a resonance-stabilized acylium ion intermediate, which is then rapidly captured by the solvent nucleophile.
This mechanism is favored under conditions that stabilize the formation of a cationic intermediate:
-
High Solvent Ionizing Power: Polar protic solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE), excel at stabilizing the separated charges of the acylium ion and the chloride anion through hydrogen bonding and strong dipole interactions.[5]
-
Carbocation Stability: Substrates with tertiary alkyl groups, such as S-tert-butyl chlorothioformate, strongly favor this pathway due to the high stability of the resulting tertiary carbocation.[1][3] Secondary substrates like this compound represent a borderline case where this pathway becomes highly competitive.[7]
-
Nucleophilic Solvent Assistance: Even within an Sₙ1 mechanism, the solvent can play a role in the rate-determining step by providing "rear-side" nucleophilic solvation to the developing carbocation, stabilizing the transition state. This is distinct from the covalent bond formation seen in the A-E pathway.[5][7]
Figure 2: The Unimolecular Ionization (Sₙ1) solvolysis pathway.
Experimental Probes for Mechanistic Elucidation
Distinguishing between the A-E and Sₙ1 pathways requires quantitative analysis of reaction kinetics across a wide range of solvents. Several powerful physical organic tools are employed for this purpose.
The Extended Grunwald-Winstein Equation
The cornerstone of modern solvolysis analysis is the extended Grunwald-Winstein (G-W) equation, a linear free energy relationship that dissects the contributions of solvent nucleophilicity and ionizing power to the reaction rate.[8]
log(k/k₀) = lNᴛ + mYₑₗ + c
Where:
-
k and k₀: The specific first-order rate constants of solvolysis in a given solvent and the reference solvent (80% ethanol/20% water), respectively.[8]
-
l : The sensitivity of the substrate to changes in solvent nucleophilicity (Nᴛ).
-
m : The sensitivity of the substrate to changes in solvent ionizing power (Yₑₗ).[8]
-
Nᴛ & Yₑₗ: Empirically derived parameters that quantify the nucleophilicity and ionizing power of a solvent system, respectively.[8]
-
c: A residual constant term.
The calculated l and m values serve as powerful mechanistic indicators. By comparing these values to those of standard compounds that react by known mechanisms, one can confidently assign or apportion the contributions of the A-E and Sₙ1 pathways.
| Mechanistic Pathway | Characteristic l Value | Characteristic m Value | l/m Ratio | Standard Compound Example |
| Addition-Elimination (A-E) | High (≈ 1.5 - 1.8) | Moderate (≈ 0.5) | > 2.7 | Phenyl Chloroformate[2][4] |
| Ionization (Sₙ1) | Low to Moderate (≈ 0.3 - 0.8) | High (≈ 0.7 - 1.0) | 0.5 - 1.0 | Phenyl Dithiochloroformate[4][8] |
An l value greater than 1.0 is strong evidence for a bimolecular mechanism where the solvent is covalently bonding in the transition state. An m value approaching 1.0 indicates a high degree of charge separation in the transition state, characteristic of an Sₙ1 process. For Sₙ1 reactions, a tangible l value (e.g., 0.3-0.8) points to the importance of nucleophilic solvent assistance in stabilizing the developing carbocation.[5][7]
Kinetic Solvent Isotope Effects (KSIE)
The KSIE, measured as the ratio of the rate constant in a protic solvent (kₛₒₙ) to that in its deuterated analog (kₛₒₙ), provides further mechanistic insight.
-
A-E Mechanism: In this pathway, the solvent often acts as a general base catalyst, deprotonating the attacking nucleophile in the rate-determining step. The O-H bond is partially broken in the transition state, leading to a significant primary isotope effect. KSIE values are typically ~1.8 - 2.5 .[3]
-
Sₙ1 Mechanism: Here, the solvent does not act as a nucleophile in the rate-determining step. The observed KSIE is a smaller, secondary effect arising from differences in solvation of the initial and transition states. KSIE values are typically ~1.0 - 1.4 .[1][3]
For example, the methanolysis of tert-butyl chlorothioformate, a classic Sₙ1 substrate, exhibits a KSIE (kₘₑₒₙ/kₘₑₒₙ) of 1.39, strongly supporting the ionization pathway.[3]
Activation Parameters (ΔH≠ and ΔS≠)
The entropy of activation (ΔS≠) reflects the change in order between the ground state and the transition state.
-
Negative ΔS≠: A negative value (e.g., -10 to -30 cal mol⁻¹ K⁻¹) indicates a more ordered transition state. This is characteristic of a bimolecular (A-E) mechanism where two molecules (substrate and solvent) combine.[4] It can also be observed in Sₙ1 reactions that involve a high degree of specific, ordered nucleophilic solvation of the developing cation.[3][5]
-
Near-Zero or Positive ΔS≠: Values closer to zero are often associated with unimolecular (Sₙ1) reactions where the dissociation of the substrate into two particles increases the system's disorder.
Experimental Protocol: A Workflow for Kinetic Analysis
The determination of solvolysis rates is the foundation of any mechanistic study. A common and reliable method involves monitoring the production of acid (HCl) over time using a conductivity meter.
Figure 3: Standard experimental workflow for determining solvolysis kinetics.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a range of binary solvent mixtures (e.g., ethanol-water, TFE-water) by volume or weight. Prepare a stock solution of this compound in a non-reactive solvent like acetone.
-
Temperature Control: Place a jacketed reaction cell containing the desired solvent into a constant-temperature water bath until thermal equilibrium is reached (e.g., 25.0 ± 0.1 °C).
-
Initiation: Submerge a conductivity probe into the solvent. Inject a small, precise volume of the chlorothioformate stock solution into the vigorously stirred solvent to initiate the reaction. The final substrate concentration should be low (e.g., ~10⁻⁴ M) to ensure first-order kinetics.
-
Data Acquisition: Record the change in conductivity as a function of time using data-logging software. The production of H⁺ and Cl⁻ ions causes the conductivity to increase.
-
Rate Constant Calculation: The first-order rate constant (k) is extracted by fitting the conductivity-time data to an appropriate exponential function. The process is repeated multiple times for each solvent to ensure reproducibility.[9]
Predicting the Behavior of this compound
While specific kinetic data for this compound is not extensively published, a highly accurate prediction of its behavior can be made by synthesizing data from its close structural analogs: primary S-isobutyl chlorothioformate and secondary S-isopropyl chlorothioformate.[4][7][10]
As a secondary substrate, this compound is poised at the mechanistic tipping point. Its behavior will be exquisitely sensitive to the solvent environment.
-
In Nucleophilic Solvents (e.g., 100% EtOH, 80% EtOH/H₂O): The reaction is expected to be dominated by the Addition-Elimination pathway. The solvent is a sufficiently strong nucleophile to attack the carbonyl carbon directly, a process that is more favorable than forming a relatively unstable secondary carbocation. The Grunwald-Winstein analysis in these solvents would likely yield a high l value (>1.5) and a moderate m value (~0.5).
-
In Highly Ionizing, Low-Nucleophilicity Solvents (e.g., 97% TFE/H₂O, 70% TFE/H₂O): The reaction will shift decisively to the Ionization (Sₙ1) pathway. The powerful ionizing nature of TFE mixtures will stabilize the acylium ion-chloride pair, making the unimolecular C-Cl bond cleavage the favored rate-determining step.[5] The G-W analysis in this solvent regime would show a lower l value (~0.4) and a high m value (~0.7), consistent with an ionization process featuring moderate nucleophilic solvation.[7]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. Use of empirical correlations to determine solvent effects in the solvolysis of S-methyl chlorothioformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis | MDPI [mdpi.com]
- 8. BJOC - Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters [beilstein-journals.org]
- 9. amherst.edu [amherst.edu]
- 10. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
S-Butyl chlorothioformate reactivity with nucleophiles
An In-Depth Technical Guide to the Reactivity of S-Butyl Chlorothioformate with Nucleophiles
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of this compound, a versatile reagent pivotal in organic synthesis. We will delve into its reactivity profile, focusing on the mechanistic underpinnings of its reactions with a variety of nucleophiles. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this reagent's capabilities in synthesizing complex molecules for agricultural and pharmaceutical applications.[1]
Core Reactivity Principles: A Dichotomy of Mechanisms
This compound, with the chemical formula C₅H₉ClOS, is an important synthetic intermediate.[2] Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by nucleophiles. The ensuing reaction typically proceeds via a nucleophilic acyl substitution.
However, the specific mechanistic pathway is not monolithic. Kinetic studies on analogous chlorothioformates reveal that two primary, often competing, pathways govern their reactivity: the bimolecular addition-elimination (A-E) mechanism and the unimolecular ionization (Sɴ1) mechanism.[1]
-
Addition-Elimination (A-E): This pathway is favored in the presence of strong nucleophiles and in solvents with high nucleophilicity. It involves the nucleophile attacking the carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of the chloride leaving group. The reaction rate is dependent on the concentration of both the chlorothioformate and the nucleophile.
-
Ionization (Sɴ1): This pathway becomes dominant in solvents of high ionizing power and low nucleophilicity. It is also favored by S-alkyl groups that can stabilize a positive charge, such as tertiary alkyl groups (e.g., S-tert-butyl).[1][3][4] The rate-determining step is the unimolecular ionization of the C-Cl bond to form a resonance-stabilized acylium-like cation, which is then rapidly captured by the nucleophile.
For primary S-alkyl chlorothioformates like this compound, the addition-elimination mechanism is the predominant pathway in most synthetically relevant conditions, especially with potent nucleophiles.[1]
Caption: Competing reaction pathways for this compound.
Reaction with Amine Nucleophiles: Synthesis of Thiocarbamates
The reaction between this compound and primary or secondary amines is a robust and widely used method for the synthesis of S-alkyl thiocarbamates.[1] These products are of significant interest in medicinal chemistry as enzyme inhibitors and in agriculture as herbicides.[1][5]
Mechanism: Addition-Elimination
The mechanism is a classic nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon. This addition forms a transient, zwitterionic tetrahedral intermediate. The intermediate then collapses, eliminating the chloride ion and affording the stable S-butyl thiocarbamate product. An ancillary base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.
Caption: Mechanism for S-Butyl Thiocarbamate formation.
Experimental Protocol: General Synthesis of an S-Butyl Thiocarbamate
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in a dry aprotic solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction.
-
Addition: Add this compound (1.05 eq.) dropwise to the cooled solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., 2 x 25 mL of dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reaction with Alcohol Nucleophiles: Synthesis of Thionocarbonates
Alcohols react with this compound to yield O-alkyl S-butyl carbonothioates, commonly referred to as thionocarbonates. This reaction is analogous to the formation of carbamates from chloroformates.[6]
Mechanism and Causality
While alcohols are weaker nucleophiles than amines, their reaction with this compound proceeds efficiently, typically requiring a base. The choice of base is crucial; a non-nucleophilic base like pyridine serves a dual purpose: it acts as a catalyst by deprotonating the alcohol to form a more potent alkoxide nucleophile, and it scavenges the HCl generated during the reaction. The mechanism follows the same addition-elimination pathway.
Caption: Workflow for O-Alkyl S-Butyl Carbonothioate synthesis.
Experimental Protocol: General Synthesis of an O-Alkyl S-Butyl Carbonothioate
-
Setup: To a solution of the alcohol (1.0 eq.) in dry pyridine (used as both solvent and base) or another aprotic solvent like THF with 1.5 eq. of pyridine, under an inert atmosphere, cool the mixture to 0 °C.
-
Addition: Slowly add this compound (1.1 eq.) to the stirring solution.
-
Reaction: Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-6 hours.
-
Workup: Pour the reaction mixture into ice-cold dilute HCl to neutralize the pyridine.
-
Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic extracts sequentially with water, saturated aqueous NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash chromatography if necessary.
Reaction with Thiol Nucleophiles: Synthesis of Dithiocarbonates
Thiols, and their conjugate bases (thiolates), are exceptionally potent nucleophiles. Their reaction with this compound readily produces S,S'-dialkyl dithiocarbonates. These compounds have applications as fungicides and are valuable intermediates in organic synthesis.[1][7]
Mechanism and Field Insights
The high nucleophilicity of sulfur ensures this reaction is typically rapid and high-yielding. A base such as sodium hydroxide or sodium hydride is used to deprotonate the thiol, generating the thiolate in situ. The thiolate then attacks the chlorothioformate via the addition-elimination mechanism. The choice of a strong, non-aqueous base like NaH in THF can be advantageous for sensitive substrates to avoid potential hydrolysis of the starting material or product.
Experimental Protocol: General Synthesis of an S,S'-Dialkyl Dithiocarbonate
-
Thiolate Formation: In a flame-dried, three-neck flask under an inert atmosphere, dissolve the thiol (1.0 eq.) in dry THF. Cool the solution to 0 °C. Carefully add a base like sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.
-
Addition: Add this compound (1.0 eq.) dropwise via syringe to the thiolate solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude dithiocarbonate is often of high purity but can be further purified by chromatography or distillation.
Factors Influencing Mechanistic Pathways
As introduced, the reactivity of this compound is a balance between the A-E and Sɴ1 pathways. The following table summarizes the key factors that dictate the dominant mechanism.
| Factor | Favors Addition-Elimination (A-E) | Favors Ionization (Sɴ1) | Rationale |
| Nucleophile | Strong, anionic (e.g., R₂N⁻, RO⁻, RS⁻) | Weak, neutral (e.g., H₂O, ROH) | Strong nucleophiles readily attack the carbonyl carbon, initiating the bimolecular pathway.[1] |
| Solvent | High Nucleophilicity (e.g., methanol, ethanol) | High Ionizing Power (e.g., 97% HFIP, TFE) | Nucleophilic solvents can participate in the A-E mechanism, while highly ionizing solvents stabilize the cationic intermediate of the Sɴ1 pathway.[1][8] |
| S-Alkyl Group | Primary (e.g., S-methyl, S-butyl) | Tertiary (e.g., S-tert-butyl) | Tertiary carbocations are more stable, favoring the ionization pathway. Primary S-alkyl groups disfavor cation formation.[1] |
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
-
Hazards: It is a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage.[9] It reacts with moisture to release corrosive hydrogen chloride gas.[10]
-
Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, chemically resistant gloves (e.g., nitrile), and a lab coat.[11][12]
-
Handling: Use spark-proof tools and operate away from sources of ignition.[11] Handling under an inert atmosphere (nitrogen or argon) is recommended to prevent decomposition by atmospheric moisture.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and sources of ignition.[6] Recommended storage temperature is often below 0°C.
Conclusion
This compound is a highly effective acylating agent for a range of nucleophiles, including amines, alcohols, and thiols. Its reactivity is primarily governed by a bimolecular addition-elimination mechanism, leading to the efficient synthesis of valuable thiocarbamates, thionocarbonates, and dithiocarbonates. By understanding the underlying mechanistic principles and carefully controlling reaction parameters such as solvent, temperature, and the choice of base, researchers can effectively harness the synthetic potential of this versatile building block. Adherence to strict safety protocols is paramount when working with this hazardous yet indispensable reagent.
References
-
MDPI. (2021). New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiocarbamate. Retrieved from [Link]
-
PubChem. (n.d.). sec-Butyl chloroformate. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1: Molecular structures of syn-isobutyl chloroformate (1),.... Retrieved from [Link]
-
Kamal Khoudary, Sobhi Mona, Mouhamad Matar, & Samar Haffar. (n.d.). Synthesis of Derivatives of Di-butyldithiocarbamates. Asian Journal of Chemistry. Retrieved from [Link]
-
Salvatore, R. N., Sahab, S., & Jung, K. W. (2001). Mild and efficient synthesis of thiocarbonates and thiocarbamates via a three-component coupling utilizing Cs2CO3 and TBAI. Tetrahedron Letters. Retrieved from [Link]
-
Valsynthese SA. (n.d.). Material Safety Data Sheet BUTYL CHLOROFORMATE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by carbamoylation. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dithiocarbamate synthesis by thiocarbomoylation. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
YouTube. (2012). Nucleophilic Substitution Reactions (2). Retrieved from [Link]
-
PubChemLite. (n.d.). S-tert-butyl chlorothioformate (C5H9ClOS). Retrieved from [Link]
-
ResearchGate. (2001). Structure–reactivity correlations in the aminolysis of aryl chloroformates. Retrieved from [Link]
-
RSC Publishing. (n.d.). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Making Alkyl Halides From Alcohols. Retrieved from [Link]
-
OpenStax. (2023). 17.6 Reactions of Alcohols. Retrieved from [Link]
- Google Patents. (n.d.). CN102417473A - Synthesis method of sec-butyl mercaptan.
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - S-tert-butyl chlorothioformate (C5H9ClOS) [pubchemlite.lcsb.uni.lu]
- 4. scbt.com [scbt.com]
- 5. Thiocarbamate - Wikipedia [en.wikipedia.org]
- 6. framochem.com [framochem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemical-label.com [chemical-label.com]
- 10. sec-Butyl chloroformate | C5H9ClO2 | CID 11829505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. valsynthese.ch [valsynthese.ch]
Spectroscopic Signature of S-Butyl Chlorothioformate: A Technical Guide
Abstract
S-Butyl chlorothioformate (CAS No. 13889-94-6) is a key reagent in organic synthesis, utilized in the preparation of various pharmaceuticals and agrochemicals.[1] Accurate and comprehensive analytical characterization is paramount for ensuring its quality and for monitoring reaction progress. This technical guide provides an in-depth analysis of the predicted spectroscopic signature of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles to offer a detailed, predictive framework for researchers, scientists, and professionals in drug development.
Introduction: The Molecular Profile of this compound
This compound, with the chemical formula C₅H₉ClOS, is a chlorothioformate ester.[2] Its structure features a carbonyl group bonded to both a chlorine atom and a sulfur atom, with the sulfur being further attached to an n-butyl group. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is invaluable for its unambiguous identification and purity assessment. Understanding this fingerprint is crucial for its effective application in synthetic chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its carbon-hydrogen framework. The following predictions are based on established chemical shift correlations and coupling constant principles.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four non-equivalent sets of protons in the n-butyl group. The electron-withdrawing nature of the chlorothiocarbonyl group will deshield the adjacent methylene protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| -S-CH₂ -CH₂-CH₂-CH₃ | 3.0 - 3.2 | Triplet (t) | ~7.5 | 2H |
| -S-CH₂-CH₂ -CH₂-CH₃ | 1.6 - 1.8 | Sextet | ~7.5 | 2H |
| -S-CH₂-CH₂-CH₂ -CH₃ | 1.4 - 1.6 | Sextet | ~7.5 | 2H |
| -S-CH₂-CH₂-CH₂-CH₃ | 0.9 - 1.1 | Triplet (t) | ~7.5 | 3H |
These are estimated values and may vary slightly depending on the solvent and instrument frequency.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display five signals, one for each of the five carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal due to the strong deshielding effect of the attached oxygen and chlorine atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O | 168 - 172 |
| -S-CH₂ -CH₂-CH₂-CH₃ | 35 - 40 |
| -S-CH₂-CH₂ -CH₂-CH₃ | 30 - 35 |
| -S-CH₂-CH₂-CH₂ -CH₃ | 20 - 25 |
| -S-CH₂-CH₂-CH₂-CH₃ | 13 - 15 |
These are estimated values and may vary slightly depending on the solvent and instrument frequency.
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 10-12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-1024 scans.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS signal.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band from the carbonyl group.
Predicted Characteristic IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| C=O Stretch | 1770 - 1790 | Strong, Sharp | The high frequency is characteristic of acid chlorides. |
| C-H Stretch (sp³) | 2850 - 2960 | Medium-Strong | Associated with the n-butyl group. |
| C-S Stretch | 650 - 750 | Medium | Often weak and can be difficult to assign definitively. |
| C-Cl Stretch | 600 - 800 | Medium-Strong | Can overlap with other vibrations in the fingerprint region. |
Experimental Protocol for IR Data Acquisition
Objective: To obtain a high-quality IR spectrum of this compound.
Methodology:
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the clean salt plates.
-
Place the sample on the salt plates and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and several characteristic fragment ions. The presence of chlorine will result in a characteristic M+2 isotopic pattern for chlorine-containing fragments.
| m/z Value | Proposed Fragment | Notes |
| 152/154 | [C₅H₉ClOS]⁺˙ (M⁺˙) | Molecular ion, showing the characteristic 3:1 isotopic ratio for chlorine. |
| 117 | [C₅H₉OS]⁺ | Loss of Cl. |
| 95 | [C₄H₉S]⁺ | Loss of COCl. |
| 63/65 | [COCl]⁺ | Carbonyl chloride fragment. |
| 57 | [C₄H₉]⁺ | Butyl cation. |
Predicted Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Methodology:
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrumentation: Use a mass spectrometer equipped with an EI source.
-
Data Acquisition:
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range of m/z 40-200.
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of chlorine.
Integrated Spectroscopic Analysis Workflow
The combined data from NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. The workflow for this integrated analysis is as follows:
Caption: Workflow for the integrated spectroscopic analysis of this compound.
Conclusion
While experimental spectra for this compound are not readily found in public databases, a robust and reliable spectroscopic profile can be predicted based on fundamental principles. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, along with standard protocols for their acquisition. This information serves as a valuable resource for the identification and characterization of this important synthetic reagent.
References
Sources
Whitepaper: A Framework for the Molecular Orbital Analysis of S-Butyl Chlorothioformate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
S-Butyl chlorothioformate (SBCF) is a pivotal chemical intermediate in the synthesis of a wide array of compounds, particularly within the agrochemical and pharmaceutical sectors.[1] Its reactivity profile, governed by the nuanced interplay of its carbonyl, thioether, and acyl chloride functionalities, makes it a subject of significant interest. A profound understanding of its electronic structure is paramount for optimizing existing synthetic routes and designing novel molecular entities. This guide presents a comprehensive framework for the molecular orbital (MO) analysis of this compound using modern computational chemistry techniques. We will detail the theoretical underpinnings, present a validated computational protocol, and interpret the resulting data to provide actionable insights into the molecule's stability, reactivity, and potential interaction sites. This document serves as a technical guide for researchers seeking to leverage in silico methods to accelerate discovery and development processes involving this versatile reagent.
Introduction: The Strategic Importance of this compound
This compound, with the chemical formula C₅H₉ClOS, is a valuable reagent employed in organic synthesis.[2] Its utility is demonstrated in the development of active ingredients for herbicides and pesticides, as well as in the synthesis of promising antitumor agents through the derivatization of molecules like 5-fluorouracil.[1] The molecule's reactivity is centered on the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. The nature of the S-alkyl group and the solvent environment can significantly influence the reaction mechanism, which may proceed through an addition-elimination pathway or a unimolecular ionization (Sₙ1-like) pathway.[1][3]
Understanding the precise electronic factors that dictate this reactivity is crucial for controlling reaction outcomes. Frontier Molecular Orbital (FMO) theory provides a powerful lens through which to view chemical reactivity. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can identify the primary sites for electron donation and acceptance, respectively, and thereby predict the molecule's behavior in chemical reactions.[4][5] This guide establishes a robust methodology for conducting such an analysis on SBCF.
Theoretical Foundations and Computational Strategy
The selection of an appropriate computational methodology is the bedrock of any meaningful molecular orbital analysis. The choices made at this stage directly impact the accuracy and reliability of the results. Our strategy is built upon established principles of computational chemistry, prioritizing a balance of precision and efficiency.
The Rationale: Why Density Functional Theory?
For a molecule like this compound, Density Functional Theory (DFT) represents the optimal choice for electronic structure calculations.[6][7] DFT methods calculate the electron density of a system to determine its energy and other properties, offering a remarkable balance of accuracy comparable to more computationally expensive methods (like Møller–Plesset perturbation theory) at a fraction of the cost.[6]
Expert Insight: We recommend the B3LYP hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of the electronic structure for many organic molecules, including those with heteroatoms like sulfur and chlorine.[1][7]
The Language of Electrons: Selecting a Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical; an inadequate set will fail to capture the nuances of electron distribution. For SBCF, which contains second and third-row elements with multiple lone pairs, a flexible and comprehensive basis set is non-negotiable.
Protocol Standard: The Pople-style basis set, 6-311++G(d,p) , is highly recommended. Let's dissect this choice:
-
6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility.
-
++: These symbols indicate the addition of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are essential for accurately describing species with lone pairs or regions of diffuse electron density, such as the sulfur and oxygen atoms in SBCF.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogens (p). They allow for orbital shapes to distort from their standard atomic forms, a crucial factor in accurately modeling bonding in a molecule.
Deeper Insights: Natural Bond Orbital (NBO) Analysis
While HOMO/LUMO analysis provides a picture of the frontier orbitals, Natural Bond Orbital (NBO) analysis offers a complementary, deeper understanding of the molecule's electronic structure. NBO analysis translates the complex calculated wavefunctions into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions.[8] This is particularly valuable for rationalizing conformational preferences and quantifying charge distribution across the molecule.[8]
A Validated Computational Workflow for MO Analysis
This section details a step-by-step protocol for performing a comprehensive molecular orbital analysis of this compound. Each step is designed to ensure the final results are derived from a physically meaningful and stable molecular state.
Step 1: Molecular Geometry Construction
The initial step involves building an approximate 3D structure of this compound using any standard molecular modeling software.
Step 2: Geometry Optimization
The initial structure is a mere guess. A geometry optimization must be performed to find the molecule's lowest energy conformation. This is the most stable arrangement of its atoms.
-
Method: DFT (e.g., B3LYP functional)
-
Basis Set: 6-311++G(d,p)
-
Goal: To find the coordinates where the net forces on all atoms are effectively zero. This optimized geometry is the foundation for all subsequent calculations.[1]
Step 3: Vibrational Frequency Calculation
This is a critical validation step. A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates that the optimized structure is not a minimum but a transition state.
-
Purpose: To confirm the optimized geometry is a stable equilibrium state.
-
Outcome: A list of vibrational frequencies. All must be positive.
Step 4: Single-Point Energy and Molecular Orbital Calculation
Using the validated, optimized geometry, a final, high-accuracy single-point energy calculation is performed. This calculation generates the full spectrum of molecular orbitals and their corresponding energy levels.
-
Input: The optimized coordinates from Step 2.
-
Output: Orbital energies (including HOMO and LUMO), orbital visualizations, and total electronic energy.
Step 5: Natural Bond Orbital (NBO) Analysis
This analysis is run on the output of the single-point energy calculation to derive localized bonding information and atomic charges.
Diagram of the Computational Workflow
Caption: A validated workflow for molecular orbital analysis.
Predicted Results and Interpretation
While this guide outlines the methodology, we can predict the expected outcomes based on the known chemistry of chlorothioformates and general principles of electronic structure.[1]
Frontier Molecular Orbitals: The Epicenter of Reactivity
-
Highest Occupied Molecular Orbital (HOMO): The HOMO is predicted to have significant contributions from the lone pair orbitals of the sulfur and oxygen atoms.[1] This identifies these heteroatoms as the primary nucleophilic centers of the molecule and the most likely sites for interaction with electrophiles. The energy of the HOMO is directly related to the ionization potential; a higher HOMO energy suggests greater ease of electron donation.[5]
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is anticipated to be the antibonding π* orbital of the carbonyl (C=O) group.[1] Crucially, this orbital will have its largest lobe localized on the carbonyl carbon atom. This confirms the carbonyl carbon as the molecule's primary electrophilic site, highly susceptible to attack by nucleophiles—the foundational step in its characteristic addition-elimination reactions. A lower LUMO energy indicates a greater electron affinity, signifying higher reactivity towards nucleophiles.[4]
Quantitative Analysis: Predicting Reactivity Trends
The energies of the frontier orbitals can be summarized to provide quantitative metrics of reactivity.
| Parameter | Predicted Value (Illustrative) | Implication for Reactivity |
| HOMO Energy | -9.8 eV | Moderate electron-donating capability, centered on S and O atoms.[1] |
| LUMO Energy | +1.5 eV | Strong electron-accepting character at the carbonyl carbon. |
| HOMO-LUMO Gap (ΔE) | 11.3 eV | A large gap suggests high kinetic stability, but the polarized nature of the LUMO still dictates a specific site of reactivity.[5] |
| NBO Charge on C (carbonyl) | +0.75 | Highly positive charge confirms significant electrophilicity. |
| NBO Charge on S | -0.25 | Negative charge indicates nucleophilic character. |
| NBO Charge on O | -0.50 | Strong negative charge, also indicating nucleophilic character. |
Note: These values are illustrative examples based on typical DFT calculations for similar molecules and serve to demonstrate how the data would be presented.
Diagram of MO Properties and Chemical Reactivity
Caption: The relationship between MO properties and reactivity.
Conclusion
The molecular orbital analysis of this compound, executed through a robust computational workflow, provides indispensable insights for the modern chemist. By leveraging DFT calculations, this framework allows for a detailed examination of the frontier molecular orbitals, revealing that the molecule's reactivity is dominated by the nucleophilic character of its sulfur and oxygen atoms (HOMO) and the pronounced electrophilicity of its carbonyl carbon (LUMO). This in silico approach not only confirms the well-established reactivity patterns of chlorothioformates but also quantifies them, enabling researchers to predict reaction outcomes, rationalize mechanistic pathways, and design next-generation molecules with tailored properties. For professionals in drug development and agrochemical synthesis, integrating this level of theoretical analysis into the research pipeline is a strategic imperative for accelerating innovation.
References
-
Rios, D. et al. (2023). Absorption Spectrum of Hydroperoxymethyl Thioformate: A Computational Chemistry Study. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl chlorothioformate. National Center for Biotechnology Information. Retrieved from [Link]
-
Orts, A. et al. (2022). Methyl chlorothioformate - a new and versatile reagent for thionoesters synthesis. Retrieved from [Link]
-
Gilman, H., & Kirby, R. H. (n.d.). dl-Methylethylacetic acid. Organic Syntheses. Retrieved from [Link]
-
Bağlan, Ö. et al. (2023). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. DergiPark. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1: Molecular structures of syn-isobutyl chloroformate (1),.... Retrieved from [Link]
-
Keller, J. (2018). Experiment 5 Part V Resonance. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Exploring Aromatic S-Thioformates as Photoinitiators. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. Retrieved from [Link]
-
Scientist9279. (2023). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. YouTube. Retrieved from [Link]
-
Pirani, L. R. et al. (2011). Conformational preference of chlorothioformate species: molecular structure of ethyl chlorothioformate, ClC(O)SCH2CH3, in the solid phase and NBO analysis. PubMed. Retrieved from [Link]
-
Al-Zahrani, F. A. et al. (2023). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. MDPI. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Conformational preference of chlorothioformate species: molecular structure of ethyl chlorothioformate, ClC(O)SCH2CH3, in the solid phase and NBO analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Use of S-Butyl Chlorothioformate
Authored for Researchers, Scientists, and Drug Development Professionals
S-Butyl chlorothioformate is a crucial reagent in synthetic organic chemistry, valued for its role as a key intermediate in the development of active ingredients for the agricultural and pharmaceutical sectors.[1] Its applications include the synthesis of herbicides, pesticides, and promising antitumor agents.[1] However, its utility is matched by its significant hazardous properties, including flammability, corrosivity, and high reactivity, particularly with water. This guide provides a comprehensive overview of the safety precautions and handling procedures necessary to mitigate the risks associated with this compound.
Physicochemical Properties and Reactivity Profile
Understanding the fundamental chemical nature of this compound is paramount to its safe handling. It is a flammable, colorless liquid that is insoluble in water and reacts with it to decompose.[2][3]
| Property | Value | Source |
| CAS Number | 13889-94-6 | [1][4] |
| Molecular Formula | C5H9ClOS | [4] |
| Molecular Weight | 152.64 g/mol | [4] |
| Synonyms | (Butylthio)carbonyl chloride | [4] |
| Boiling Point | 32 °C at 5 mmHg | [5] |
| Density | 0.967 g/mL at 25 °C | [5] |
| Flash Point | 33.9 °C (93.0 °F) - closed cup | [5] |
Reactivity and Incompatibility
The high reactivity of this compound is a primary safety concern. It is sensitive to moisture and water, reacting to form sec-butanol, hydrochloric acid (HCl), and carbon dioxide.[2][3][6][7] This reaction can be exothermic and the generation of corrosive HCl fumes presents a significant inhalation hazard.[3][7]
The compound is incompatible with a range of substances. Contact with these materials should be strictly avoided:
-
Water and Moist Air: Leads to decomposition and formation of corrosive gases.[3][7][8]
-
Strong Oxidizing Agents: (e.g., perchlorates, peroxides, nitrates)[8][9]
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)[8][9]
-
Strong Reducing Agents [9]
-
Metals: Can be attacked by the compound, especially in a humid atmosphere.[2][7]
Hazard Identification and Toxicological Overview
This compound is classified as a hazardous substance with multiple risk factors.[10]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | 🔥 | Danger | H226: Flammable liquid and vapour.[5][10] |
| Skin Corrosion/Irritation | corrosive | Danger | H314: Causes severe skin burns and eye damage.[5][10] |
| Acute Oral Toxicity | 💀 | Danger | H302: Harmful if swallowed.[10] |
| Acute Inhalation Toxicity | 💀 | Danger | Toxic if inhaled.[11] |
Routes of Exposure and Health Effects:
-
Inhalation: Breathing in vapors can severely irritate the nose, throat, and respiratory tract.[8][12] Higher exposures can lead to pulmonary edema, a medical emergency characterized by fluid buildup in the lungs and severe shortness of breath.[13]
-
Skin Contact: As a corrosive chemical, direct contact can cause severe skin irritation and chemical burns.[8][10]
-
Eye Contact: Vapors are lachrymatory (tear-producing), and direct contact with the liquid can cause severe eye burns and potentially permanent damage.[8][9]
-
Ingestion: Harmful if swallowed, causing severe burns to the mouth, throat, and stomach, with a danger of perforation.[9]
Core Safety Protocols: A Risk-Based Approach
A multi-layered approach to safety, prioritizing engineering controls, supplemented by rigorous administrative procedures and appropriate personal protective equipment, is essential.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure is to handle the chemical in a well-ventilated area, specifically within a certified chemical fume hood.[1] This is critical to contain the flammable and toxic vapors and prevent inhalation exposure. All equipment used when handling the product must be grounded and bonded to prevent static discharge, which could serve as an ignition source.[2][11] Use only non-sparking tools.[8][14]
Personal Protective Equipment (PPE): Essential Barrier Protection
Appropriate PPE must be worn at all times when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Caption: PPE selection guide for handling this compound.
Safe Handling and Storage Procedures
Handling Protocol:
-
Preparation: Before starting work, ensure a chemical spill kit is readily available and an emergency shower and eyewash station are accessible and functional.[8]
-
Grounding: Ground and bond all metal containers and transfer equipment to prevent static electricity buildup.[8][11]
-
Environment: Handle the material exclusively within a chemical fume hood.[1] Prohibit all sources of ignition, including open flames and smoking, in the handling area.
-
Transfer: Use non-sparking tools for all operations, including opening and closing containers.[8][14] When transferring, pour slowly to minimize splashing and vapor generation.
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[9][14] Clean and decontaminate all equipment after use.
Storage Protocol:
-
Store in a cool, dry, well-ventilated area designated for flammable and corrosive liquids.[6][8][9] A refrigerator suitable for flammables is often recommended.[9]
-
Keep containers tightly closed to prevent moisture from entering and vapors from escaping.[9][14]
-
Store under an inert atmosphere, such as nitrogen, to prevent degradation from moisture.[8][9]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8][9]
-
Store separately from incompatible materials like oxidizing agents, bases, and amines.[8][9]
Emergency Procedures
Rapid and correct response to emergencies is critical to minimizing harm.
Spill Response
The response protocol varies significantly based on the size of the spill.
Caption: Workflow for responding to a chemical spill.
Detailed Spill Cleanup Steps (Minor Spill):
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area.[8]
-
Control Ignition Sources: Immediately eliminate all ignition sources (flames, sparks, hot surfaces).
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: Create a dike around the spill using an inert absorbent material like vermiculite, dry sand, or earth.[8][15] Do not use combustible materials.
-
Absorption: Carefully apply the absorbent material over the spill, working from the outside in.[16]
-
Collection: Once fully absorbed, use non-sparking tools to collect the material and place it into a suitable, sealable container for hazardous waste.[3]
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.[17]
-
Disposal: Label the container and dispose of it according to institutional and local hazardous waste regulations.[8]
First Aid Measures
Immediate medical attention is required for all exposures.[9] Provide safety data sheets to responding medical personnel.[9][14]
Caption: First aid procedures for this compound exposure.
Fire Fighting Measures
-
Hazards: This is a flammable liquid.[8] Vapors are heavier than air and may travel to an ignition source and flash back.[8] Containers may explode when heated.[8] Combustion produces poisonous and corrosive gases, including hydrogen chloride and phosgene.[8][9]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[9]
-
Unsuitable Media: Do not use a direct water stream, as it will react with the substance and may not be effective for extinguishment.[8] Water spray can be used to cool fire-exposed containers.[8]
-
Firefighter Protection: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[3][9]
Waste Disposal
All waste containing this compound, including empty containers, absorbed spill material, and contaminated PPE, must be treated as hazardous waste.[8]
-
Collect waste in suitable, labeled, and sealed containers.[18]
-
Do not dispose of it in standard laboratory trash or down the drain.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for proper disposal in accordance with all local, state, and federal regulations.[8][18]
Conclusion
This compound is an indispensable tool in modern chemical synthesis, but its hazardous nature demands the utmost respect and adherence to stringent safety protocols. A thorough understanding of its reactivity, combined with the consistent application of engineering controls, appropriate PPE, and correct handling procedures, is non-negotiable. By integrating these principles into all laboratory workflows, researchers can effectively mitigate the risks and harness the synthetic power of this reagent safely and responsibly.
References
-
New Jersey Department of Health. HAZARD SUMMARY: BUTYL CHLOROFORMATE. [Link]
-
Chemical Label. S-sec-Butyl chlorothioformate. [Link]
-
Loba Chemie. ISO-BUTYL CHLOROFORMATE FOR SYNTHESIS MSDS. [Link]
-
Kent State University. Cleaning up a spill | Compliance and Risk Management. [Link]
-
National Center for Biotechnology Information, PubChem. sec-Butyl chloroformate | C5H9ClO2 | CID 11829505. [Link]
-
TBEP Labs. Chemical Spill Clean-Up. [Link]
-
Clarkson University. CHEMICAL SPILL PROCEDURES. [Link]
-
National Center for Biotechnology Information. Chloroformates Acute Exposure Guideline Levels. [Link]
-
Valsynthese SA. Material Safety Data Sheet BUTYL CHLOROFORMATE. [Link]
-
National Center for Biotechnology Information, PubChem. Butyl chloroformate | C5H9ClO2 | CID 61140. [Link]
-
ResearchGate. Figure 1: Molecular structures of syn-isobutyl chloroformate (1),... [Link]
-
Interstate Products, Inc. Chemical Compatibility Chart. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. SEC-BUTYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. sec-Butyl chloroformate | C5H9ClO2 | CID 11829505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. S-叔丁基硫代氯甲酸酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. framochem.com [framochem.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. chemical-label.com [chemical-label.com]
- 11. lobachemie.com [lobachemie.com]
- 12. valsynthese.ch [valsynthese.ch]
- 13. Butyl chloroformate | C5H9ClO2 | CID 61140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. aksci.com [aksci.com]
- 15. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
- 16. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 17. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 18. capotchem.cn [capotchem.cn]
Methodological & Application
Application Notes and Protocols for the Derivatization of Amino Acids with S-Butyl Chlorothioformate for High-Performance Liquid Chromatography (HPLC) Analysis
Introduction: The Rationale for Amino Acid Derivatization
The quantitative analysis of amino acids is fundamental across a spectrum of scientific disciplines, from biomedical research and clinical diagnostics to pharmaceutical and food sciences.[1] High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile analytical technique for this purpose. However, a significant challenge in the HPLC analysis of amino acids is their inherent lack of strong chromophores, which are molecular moieties that absorb ultraviolet (UV) or visible light.[1] This characteristic renders their direct detection by common HPLC detectors, such as UV-Vis detectors, insensitive and impractical for quantitative analysis at low concentrations.
To overcome this limitation, a pre-column derivatization strategy is frequently employed. This involves a chemical reaction that attaches a UV-active or fluorescent tag to the amino acid molecules before their introduction into the HPLC system. S-Butyl chlorothioformate (SBCF) is a derivatizing agent that reacts with the primary and secondary amine groups of amino acids to form stable S-butyl thiocarbamate derivatives. These derivatives possess enhanced hydrophobicity, facilitating their separation by reversed-phase HPLC, and incorporate a chromophore that allows for sensitive UV detection.
This application note provides a comprehensive guide to the principles, protocols, and practical considerations for the derivatization of amino acids using SBCF for subsequent HPLC analysis.
Principle of SBCF Derivatization
The derivatization of amino acids with this compound is a nucleophilic acyl substitution reaction. The reaction proceeds through the nucleophilic attack of the deprotonated amino group of the amino acid on the electrophilic carbonyl carbon of SBCF. The reaction is typically carried out under alkaline conditions to ensure that the amino group is in its more nucleophilic, deprotonated state. This is followed by the elimination of a chloride ion, resulting in the formation of a stable and UV-active S-butyl thiocarbamate derivative.
The general reaction scheme is depicted below:
Figure 2: A comprehensive workflow for the analysis of amino acids using SBCF derivatization and HPLC.
HPLC Analysis of SBCF-Derivatized Amino Acids
The S-butyl thiocarbamate derivatives of amino acids are well-suited for separation on a reversed-phase C18 column. A gradient elution is typically employed to achieve optimal separation of the various amino acid derivatives.
Recommended HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Acetate, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B; 35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | ~240 nm (This is an estimated starting point and should be optimized) |
| Injection Volume | 10-20 µL |
Note: The optimal detection wavelength for S-butyl thiocarbamate derivatives should be determined experimentally by acquiring the UV spectrum of a derivatized amino acid standard. A starting point of approximately 240 nm is suggested based on the analysis of similar butylthiocarbamyl derivatives. [2]
Data Interpretation and Quantification
Quantification of the amino acids is achieved by comparing the peak areas of the derivatized amino acids in the sample to those of a series of known concentration standards that have undergone the same derivatization and analysis procedure. A calibration curve is constructed by plotting the peak area against the concentration of each amino acid standard.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low derivatization efficiency | - Inactive SBCF reagent.- Incorrect pH of the reaction buffer.- Insufficient incubation time or temperature. | - Prepare fresh SBCF reagent daily.- Verify the pH of the borate buffer is 9.5.- Optimize incubation time and temperature. |
| Poor peak shape or resolution | - Inappropriate mobile phase composition or gradient.- Column degradation. | - Optimize the mobile phase pH and gradient profile.- Use a new or thoroughly cleaned HPLC column. |
| Presence of large interfering peaks | - Excess derivatization reagent or by-products.- Matrix effects from the sample. | - Optimize the amount of SBCF reagent.- Incorporate a sample cleanup step (e.g., SPE). |
| Baseline drift | - Contaminated mobile phase or column.- Detector lamp issue. | - Use fresh, high-purity mobile phase.- Flush the column thoroughly.- Check the detector lamp performance. |
Chiral Amino Acid Analysis
For the analysis of amino acid enantiomers, a chiral derivatizing agent is required to form diastereomers that can be separated on a standard achiral HPLC column. [3][4][5]While SBCF itself is achiral, it is theoretically possible to use a chiral version of a chlorothioformate or to perform a two-step derivatization where a chiral reagent is introduced. However, there are no readily available, established protocols for this specific application with SBCF. Researchers interested in chiral analysis may need to explore custom synthesis of a chiral chlorothioformate or investigate other established chiral derivatization methods.
Conclusion
The derivatization of amino acids with this compound offers a promising approach for their quantitative analysis by reversed-phase HPLC with UV detection. The formation of stable, UV-active S-butyl thiocarbamate derivatives enhances the sensitivity and chromatographic performance of the analysis. The protocol outlined in this application note provides a solid foundation for researchers to develop and optimize a robust method for the determination of amino acids in a variety of sample matrices. As with any analytical method, careful optimization of the derivatization and HPLC conditions is crucial for achieving accurate and reproducible results.
References
-
Woo, K. L., & Lee, K. H. (2003). Determination of amino acids in foods by reversed-phase HPLC with new precolumn derivatives, butylthiocarbamyl, and benzylthiocarbamyl derivatives compared to the phenylthiocarbamyl derivative and ion exchange chromatography. Molecular Biotechnology, 24(1), 69–88. Retrieved from [Link]
-
Ilisz, I., Aranyi, A., & Péter, A. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A, 1301, 1-26. Retrieved from [Link]
- Bruckner, H., & Westhauser, T. (2003). Chromatographic determination of amino acid enantiomers in beers and wines by pre-column derivatization with o-phthaldialdehyde and N-acetyl-L-cysteine.
-
Egorov, T. A., & Zhemchugova, V. P. (2013). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 7(3), 234–240. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of new isothiocyanate-based chiral derivatizing agent for amino acids | Semantic Scholar [semanticscholar.org]
- 3. Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of S-Butyl Chlorothioformate in Peptide Synthesis via the Mixed Anhydride Method
Introduction: Rationale and Application
In the landscape of peptide synthesis, the activation of the carboxylic acid moiety of an N-protected amino acid is the thermodynamic crux of peptide bond formation. While numerous coupling reagents exist, the mixed anhydride method remains a rapid, cost-effective, and highly efficient strategy, particularly in solution-phase synthesis.[1] S-Butyl chlorothioformate (SBTC) serves as a potent activating agent within this class of reagents.
This document provides a comprehensive guide to the use of this compound for peptide coupling. While direct literature on SBTC for this specific application is sparse, the protocols herein are built upon the well-established and extensively validated principles of analogous chloroformate and chlorothioformate reagents, such as isobutyl chloroformate and tert-butyl chlorothioformate.[1][2] The introduction of the sulfur atom in SBTC modifies the electrophilicity and reactivity of the carbonyl carbon, offering a unique reagent for the synthesis toolkit.
The primary application is the formation of a mixed thiocarbonic-carboxylic anhydride. This intermediate is highly activated and reacts readily with the nucleophilic amino group of a second amino acid (or peptide) to form the desired amide bond under controlled conditions that minimize common side reactions.
Mechanism of Action: Mixed Thiocarbonic-Carboxylic Anhydride Formation
The efficacy of this compound lies in its ability to generate a highly reactive acylating agent in situ. The process can be dissected into two key stages: Activation and Coupling.
-
Activation: The process begins with the deprotonation of the N-protected amino acid's carboxylic acid by a sterically hindered tertiary amine, such as N-methylmorpholine (NMM). The resulting carboxylate anion then performs a nucleophilic attack on the carbonyl carbon of this compound. This forms the mixed thiocarbonic-carboxylic anhydride intermediate and releases a chloride ion, which is sequestered as an ammonium salt by the protonated NMM.[1] This step is performed at low temperatures (typically -15 °C) to ensure the stability of the highly reactive anhydride and to suppress potential side reactions.[3]
-
Coupling: The amino group of the second amino acid ester (the nucleophile) is then introduced. It preferentially attacks the more electrophilic carbonyl carbon of the amino acid residue in the mixed anhydride, rather than the thiocarbonate carbonyl. This attack forms a tetrahedral intermediate which subsequently collapses to form the new peptide bond, releasing the S-butyl thiocarbonate moiety, which decomposes into carbonyl sulfide (COS), butanethiol, and carbon dioxide.[4]
The choice of a sterically hindered base like NMM is critical. Less hindered bases, such as triethylamine (TEA), can increase the rate of racemization by abstracting the alpha-proton of the activated amino acid.[1]
Diagram: Activation and Coupling Mechanism
Caption: Figure 1: Mechanism of Peptide Bond Formation via Mixed Anhydride
Detailed Experimental Protocols
3.1 Safety Precautions
This compound and related reagents are hazardous. Strict adherence to safety protocols is mandatory.
-
Handling: Always handle this compound in a certified chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, nitrile or neoprene gloves, and a lab coat.[4][6]
-
Toxicity: The substance is corrosive and toxic if inhaled or absorbed through the skin.[5][7] It can cause severe burns to the skin and eyes.[4] Inhalation may lead to respiratory tract corrosion.[7]
-
Reactivity: It is moisture-sensitive and reacts with water, alcohols, and amines.[4] Hydrolysis yields hydrochloric acid.[4] Keep away from heat, sparks, and open flames.[5][7]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area designated for corrosives and flammables.[5][7] Recommended storage temperature is often refrigerated (<0 °C to 8 °C).[4][5]
-
Spills & Disposal: Neutralize small spills with a cold alkaline solution (e.g., sodium bicarbonate).[4] Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]
3.2 Protocol: Solution-Phase Synthesis of a Model Dipeptide (e.g., Boc-Phe-Leu-OMe)
This protocol details the coupling of N-Boc-Phenylalanine with L-Leucine methyl ester.
Materials:
-
N-Boc-Phenylalanine (Boc-Phe-OH)
-
L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
This compound (SBTC)
-
N-Methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amino Component (Free Amine): a. In a round-bottom flask, dissolve H-Leu-OMe·HCl (1.1 equivalents) in anhydrous THF (approx. 10 mL per mmol). b. Add NMM (1.1 equivalents) dropwise while stirring at room temperature. c. Stir the mixture for 15-20 minutes to neutralize the hydrochloride salt and generate the free amine. A precipitate of NMM·HCl may form. This mixture will be used directly in the coupling step.
-
Activation of the Carboxyl Component (Anhydride Formation): a. In a separate, dry, three-neck flask equipped with a thermometer, nitrogen inlet, and dropping funnel, dissolve Boc-Phe-OH (1.0 equivalent) in anhydrous THF (approx. 10 mL per mmol). b. Cool the solution to -15 °C using a dry ice/acetone or ice-salt bath. c. Add NMM (1.0 equivalent) dropwise, ensuring the temperature remains below -10 °C. d. Slowly add this compound (1.0 equivalent) dropwise via the dropping funnel over 5-10 minutes. It is critical to maintain the temperature at -15 °C during this addition. e. Stir the resulting mixture at -15 °C for 10-15 minutes to ensure complete formation of the mixed anhydride.
-
Coupling Reaction: a. Add the prepared H-Leu-OMe solution (from Step 1) to the mixed anhydride solution (from Step 2) at -15 °C. The addition can be done via cannula transfer. b. Allow the reaction to stir at -15 °C for 1 hour. c. Remove the cooling bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Work-up and Isolation: a. Filter the reaction mixture to remove the precipitated NMM·HCl. b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Dissolve the resulting residue in ethyl acetate (EtOAc). d. Wash the organic layer sequentially with:
- Saturated NaHCO₃ solution (2x)
- 1M HCl (1x, if necessary to remove unreacted amine)
- Brine (1x) e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude protected dipeptide.
-
Purification: a. The crude product can be purified by silica gel column chromatography or recrystallization to obtain the pure Boc-Phe-Leu-OMe.
Workflow: Solution-Phase Dipeptide Synthesis
Caption: Figure 2: General Experimental Workflow
Optimization and Troubleshooting
Effective use of SBTC requires careful control of reaction parameters to maximize yield and minimize side products.
| Parameter | Recommendation | Rationale / Troubleshooting |
| Solvent | Anhydrous THF, DCM, or DMF. | Moisture will rapidly hydrolyze the chlorothioformate and the mixed anhydride. Ensure solvents are freshly distilled or from a solvent purification system. |
| Base | N-Methylmorpholine (NMM) | Problem: Racemization. Using less hindered bases like triethylamine (TEA) can lead to epimerization of the activated amino acid. NMM provides the optimal balance of basicity and steric hindrance.[1] |
| Temperature | -15 °C for activation and initial coupling. | Problem: Low Yield/Side Products. The mixed anhydride is thermally unstable. Higher temperatures can lead to disproportionation or formation of urethane byproducts. Maintain strict temperature control.[1] |
| Reagent Stoichiometry | 1.0 eq. SBTC, 1.0 eq. NMM (for activation), 1.1 eq. Amino Component. | Problem: Incomplete Reaction. Using a slight excess of the nucleophilic amino component helps drive the reaction to completion. Ensure SBTC is of high purity as it can degrade over time. |
| Reaction Time | 10-15 min activation; 2-4 hours coupling. | Over-extending the activation time can lead to anhydride degradation. Monitor reaction progress by TLC or LC-MS to determine the optimal coupling time. |
| Side Reaction | Urethane Formation | This occurs if the nucleophile attacks the thiocarbonate carbonyl. It is more common with sterically hindered amino acids. Using precise stoichiometry and low temperature helps minimize this.[1] |
Conclusion
This compound is a potent activating agent for peptide synthesis when employed within the mixed anhydride methodology. Its high reactivity necessitates careful control over experimental conditions, particularly temperature, solvent purity, and the choice of base. By following the detailed protocols and safety guidelines presented in this document, researchers can effectively utilize this reagent for the efficient construction of peptide bonds, providing a valuable alternative to other common coupling reagents. The principles outlined are foundational and can be adapted for both solution-phase and, with further development, solid-phase peptide synthesis workflows.
References
- AK Scientific, Inc. (n.d.). S-Tert-Butyl chlorothioformate Safety Data Sheet.
- Benchchem (n.d.). This compound | CAS 13889-94-6.
- FramoChem (n.d.). sec-BUTYL CHLOROFORMATE SBCF Technical Data Sheet.
- Fisher Scientific (2010). Butyl chloroformate Safety Data Sheet.
- Benchchem (n.d.). Application Notes and Protocols: N-Butyl-N-chloroformamide in Peptide Synthesis.
-
Kevill, D. N., & D'Souza, M. J. (2012). Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. European Journal of Chemistry, 3(3), 267-272. [Link]
- NOAA (n.d.). SEC-BUTYL CHLOROFORMATE. CAMEO Chemicals.
- Benchchem (n.d.). Application Notes and Protocols for Solution-Phase Peptide Coupling Using tert-Butyl Chloroformate.
- Valsynthese SA (2025). Material Safety Data Sheet BUTYL CHLOROFORMATE.
- Bachem (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Sigma-Aldrich (n.d.). Peptide Coupling Reagents Guide.
Sources
Application Notes & Protocols: S-Butyl Chlorothioformate for Thiol Protection in Organic Synthesis
Introduction: The Strategic Role of Thiol Protection
In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and peptide development, the thiol group (-SH) of amino acids like cysteine presents a unique challenge. Its high nucleophilicity and susceptibility to oxidation necessitate the use of protecting groups to prevent unwanted side reactions.[1] The ideal protecting group offers robust stability during various synthetic transformations and can be cleaved selectively under mild conditions.[2][3]
S-Butyl chlorothioformate emerges as a valuable reagent for this purpose, introducing the S-butoxycarbonyl (S-Boc) group onto a thiol. This thiocarbonate linkage provides a distinct stability profile that is orthogonal to many other common protecting groups used in peptide synthesis, such as the base-labile Fmoc group and certain acid-labile ether-based groups.[4] This guide provides an in-depth analysis of the S-butoxycarbonyl group, its application via this compound, and detailed protocols for its use.
Reagent Profile: this compound
A comprehensive understanding of the reagent's properties is paramount for its safe and effective use.
| Property | Value | Source(s) |
| IUPAC Name | S-butyl chloromethanethioate | [5] |
| Synonyms | (Butylthio)carbonyl chloride | [6] |
| CAS Number | 13889-94-6 | [5][6] |
| Molecular Formula | C₅H₉ClOS | [6] |
| Molecular Weight | 152.64 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 32 °C at 5 mmHg | [8] |
| Density | ~0.967 g/mL at 25 °C | [8] |
| InChI Key | YGLZPZAKCIKQKR-UHFFFAOYSA-N | [5] |
Note: Properties may vary slightly between suppliers. Always refer to the specific Certificate of Analysis.
Mechanism of Thiol Protection
The protection of a thiol with this compound is a nucleophilic acyl substitution reaction. The high nucleophilicity of the sulfur atom is the driving force for this transformation.
Causality of Experimental Choices:
-
Base: The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base deprotonates the thiol (pKa ≈ 10-11) to form the more nucleophilic thiolate anion, significantly accelerating the rate of reaction.[1]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the highly reactive this compound.
-
Temperature: The reaction is initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize potential side reactions. It is then often allowed to warm to room temperature to ensure the reaction proceeds to completion.
Figure 1: General mechanism for thiol protection. A base activates the thiol to a thiolate, which then attacks the this compound.
Detailed Protocol: Thiol Protection
This protocol provides a general method for the protection of a thiol-containing substrate. Stoichiometry and reaction times may need to be optimized for specific substrates.
4.1. Materials and Reagents
-
Thiol-containing substrate
-
This compound (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, magnetic stirrer, and ice bath
4.2. Step-by-Step Procedure
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.
-
Dissolution: Dissolve the thiol-containing substrate (1.0 eq.) in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Basification: Add DIPEA (1.2 eq.) to the solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Add this compound (1.1 eq.) dropwise via syringe over 5-10 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
4.3. Work-up and Purification
-
Quenching: Quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure S-butoxycarbonyl protected thiol.
4.4. Characterization
-
¹H NMR: Expect to see new signals corresponding to the butyl group protons (typically a triplet around 0.9 ppm, and multiplets between 1.4-2.9 ppm).
-
Mass Spectrometry: The mass of the product should correspond to the mass of the starting material plus 148.04 g/mol (C₅H₈O₂S).
Deprotection of the S-Butoxycarbonyl Group
The S-butoxycarbonyl group is stable to the basic conditions used for Fmoc-group removal (e.g., piperidine in DMF), making it an excellent orthogonal protecting group in Fmoc-based solid-phase peptide synthesis (SPPS).[2][4] Cleavage is typically achieved under acidic conditions.
Mechanism of Deprotection (Acid-Catalyzed): Strong acids, such as trifluoroacetic acid (TFA), protonate the carbonyl oxygen of the thiocarbonate. This enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the S-butyl group, which can form a stable tert-butyl cation in the case of S-tert-butoxycarbonyl groups. For primary or secondary butyl groups, the mechanism may involve nucleophilic attack by a scavenger on the butyl group. The resulting unstable thiocarbonic acid decomposes to carbonyl sulfide (COS) and the free thiol.
Figure 2: Overall experimental workflow from protection to deprotection.
Detailed Protocol: Deprotection
This protocol is typical for cleaving acid-labile protecting groups in peptide synthesis and is effective for removing the S-butoxycarbonyl group.
6.1. Materials and Reagents
-
S-Boc protected substrate
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers: Triisopropylsilane (TIS) and Water (H₂O) or 1,2-ethanedithiol (EDT)
-
Cold diethyl ether (Et₂O)
-
Standard laboratory glassware, centrifuge (optional)
6.2. Step-by-Step Procedure
-
Preparation: In a round-bottom flask, place the S-Boc protected substrate.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is 95% TFA : 2.5% H₂O : 2.5% TIS (v/v/v).[9] The scavengers (water and TIS) are crucial to quench the reactive carbocations generated during deprotection, preventing re-alkylation of sensitive residues.[10]
-
Reaction: Add the cleavage cocktail to the substrate (typically 10 mL per 100-200 mg of substrate). Swirl or stir the mixture at room temperature.
-
Incubation: Allow the reaction to proceed for 1-3 hours. Monitor by LC-MS if possible.
-
Precipitation: Transfer the TFA solution to a centrifuge tube and add cold diethyl ether (at least 10 times the volume of the TFA solution) to precipitate the deprotected product.
-
Isolation: Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash twice to remove residual TFA and scavengers.
-
Drying: Dry the resulting solid or oil under a stream of nitrogen or in a vacuum desiccator. The product can then be purified by HPLC if necessary.
Safety and Handling
This compound and the reagents used for its application and removal require strict safety protocols.
-
This compound: This reagent is flammable, corrosive, and a lachrymator (causes tears).[11] It reacts with water and moisture, releasing toxic gases. Always handle in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles/face shield.[12]
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid that can cause severe burns.[13] Handle only in a fume hood with appropriate PPE. Ensure an acid spill kit is readily available.
-
Waste Disposal: All waste, including residual reagents and solvents, must be disposed of according to institutional and local environmental regulations. Neutralize acidic waste with a suitable base (e.g., sodium bicarbonate) before disposal.
References
-
Spears, R. J., & Payne, R. J. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11480-11550. [Link]
-
Wikipedia. Protecting group. [Link]
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Chapter 5, Thiol Protecting Groups. Thieme. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection Reagent Guide. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. [Link]
-
PubChem. sec-Butyl chloroformate. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. biosynth.com [biosynth.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2001005757A2 - Process for the deprotection of protected thiols - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
Application Note & Protocol: Synthesis of S-Butyl Thiocarbamates via Reaction of S-Butyl Chlorothioformate with Primary and Secondary Amines
Abstract
This document provides a comprehensive guide to the reaction of S-Butyl chlorothioformate with primary and secondary amines for the synthesis of S-butyl thiocarbamates. It is intended for researchers, scientists, and professionals in drug development and organic chemistry. This guide details the underlying reaction mechanisms, provides step-by-step experimental protocols, outlines critical safety considerations, and discusses the significance of the resulting products in various synthetic applications. The protocols are designed to be self-validating, emphasizing reproducibility and high yield.
Introduction: The Utility of S-Butyl Thiocarbamates
S-Alkyl thiocarbamates are a crucial class of compounds in organic synthesis and medicinal chemistry. They serve as important intermediates and are recognized for their diverse biological activities. The S-butyl moiety, in particular, can modulate a molecule's lipophilicity and metabolic stability, making it a valuable component in drug design. The reaction of this compound with primary or secondary amines is a robust and highly efficient method for accessing these thiocarbamates. This process involves the nucleophilic acyl substitution at the thiocarbonyl center, a reaction favored by the high electrophilicity of the chlorothioformate group. Understanding the nuances of this reaction is key to leveraging its full potential in complex molecule synthesis.
Reaction Mechanism and Rationale
The core of this transformation is the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. The reaction proceeds via a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, which is an excellent leaving group, to form the stable thiocarbamate product.
The presence of a base is critical for the reaction's success. Primary and secondary amines react to produce hydrogen chloride (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is added to scavenge the generated HCl, ensuring the reaction proceeds to completion.
Caption: Figure 1: General Reaction Mechanism.
Experimental Protocols
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | ≥98% | Sigma-Aldrich | Moisture sensitive. Store under inert gas. |
| Primary/Secondary Amine | ≥98% | Acros Organics | Ensure purity and dryness. |
| Triethylamine (TEA) | ≥99.5% | Fisher Scientific | Distill from CaH₂ before use for best results. |
| Dichloromethane (DCM) | Anhydrous | EMD Millipore | Use a freshly opened bottle or from a solvent purification system. |
| Saturated Sodium Bicarbonate | ACS Grade | VWR | For aqueous workup. |
| Brine | ACS Grade | VWR | For aqueous workup. |
| Anhydrous Magnesium Sulfate | ACS Grade | VWR | For drying organic layers. |
3.2. Safety Precautions
-
This compound is a lachrymator and is corrosive. It reacts with water to release HCl gas. Handle exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene).
-
Triethylamine is flammable and has a strong, unpleasant odor. It can cause severe respiratory and eye irritation. Handle in a fume hood.
-
Dichloromethane (DCM) is a suspected carcinogen. Avoid inhalation and skin contact. Use only in a fume hood.
3.3. Protocol 1: Reaction with a Primary Amine (Example: Benzylamine)
This protocol details the synthesis of S-butyl benzylcarbamothioate.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzylamine (1.07 g, 10.0 mmol, 1.0 eq).
-
Solvent and Base Addition: Dissolve the amine in 20 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.52 mL, 1.11 g, 11.0 mmol, 1.1 eq) dropwise to the stirring solution.
-
Reagent Addition: While maintaining the temperature at 0 °C, add this compound (1.55 g, 10.0 mmol, 1.0 eq) dropwise via syringe over 5-10 minutes. A white precipitate of triethylammonium chloride will form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting amine indicates completion.
-
Workup: Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, although often the product is of sufficient purity after workup.
Caption: Figure 2: Workflow for Primary Amine Reaction.
3.4. Protocol 2: Reaction with a Secondary Amine (Example: Morpholine)
This protocol details the synthesis of S-butyl morpholine-4-carbothioate.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add morpholine (0.87 g, 10.0 mmol, 1.0 eq).
-
Solvent and Base Addition: Dissolve the amine in 20 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice-water bath. Add triethylamine (1.52 mL, 1.11 g, 11.0 mmol, 1.1 eq) dropwise.
-
Reagent Addition: Slowly add this compound (1.55 g, 10.0 mmol, 1.0 eq) dropwise to the stirring solution at 0 °C. The formation of triethylammonium chloride precipitate will be observed.
-
Reaction Monitoring: Let the mixture warm to room temperature and stir for 3-6 hours. Secondary amines can be slightly less reactive than primary amines. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Add 20 mL of deionized water to the flask. Transfer the contents to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic phase with 20 mL of 1M HCl, followed by 20 mL of saturated NaHCO₃ solution, and finally 20 mL of brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude oil or solid can be purified by flash chromatography or recrystallization if required.
Data Interpretation & Expected Results
The formation of the S-butyl thiocarbamate can be confirmed using standard analytical techniques.
| Technique | Expected Observation for S-butyl benzylcarbamothioate |
| ¹H NMR | Appearance of a triplet around 0.9 ppm (CH₃ of butyl), multiplets between 1.3-1.7 ppm (CH₂CH₂ of butyl), a triplet around 2.8 ppm (S-CH₂ of butyl), a doublet around 4.4 ppm (benzyl CH₂), and aromatic protons between 7.2-7.4 ppm. A broad singlet for the N-H proton will also be present. |
| ¹³C NMR | A signal for the thiocarbonyl carbon (C=O) is expected in the range of 165-170 ppm. |
| IR (Infrared) | A strong C=O stretching absorption band around 1630-1680 cm⁻¹. An N-H stretch will be visible around 3300 cm⁻¹ for products from primary amines. |
| Mass Spec (MS) | The molecular ion peak corresponding to the calculated mass of the product should be observed. |
Troubleshooting and Key Considerations
-
Low Yield: This can be caused by moisture in the reagents or solvent, which hydrolyzes the this compound. Ensure all glassware is flame-dried and reagents are anhydrous. An insufficient amount of base can also lead to low yields by allowing the protonation of the starting amine.
-
Incomplete Reaction: Secondary amines, especially sterically hindered ones, may react slower. In such cases, extending the reaction time or gently heating the reaction mixture (e.g., to 40 °C) may be necessary.
-
Side Products: If the reaction is run at elevated temperatures for too long, decomposition can occur. The formation of isothiocyanates from primary amines is a possible side reaction under harsh conditions, though unlikely under the mild conditions described.
References
-
Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition. Source: John Wiley & Sons. URL: [Link]
-
Title: Synthesis of Thiocarbamates from Chlorothioformates and Amines. Source: Organic Syntheses, Coll. Vol. 4, p.160 (1963); Vol. 35, p.21 (1955). URL: [Link]
-
Title: The chemistry of thiocarbamates. Source: Chemical Reviews, 1961, 61 (1), pp 45–70. URL: [Link]
Application Note & Protocols: The Strategic Use of S-Butyl Chlorothioformate in the Synthesis of Thiocarbamates for Research and Drug Development
Abstract
Thiocarbamates are a pivotal class of compounds in medicinal chemistry and materials science, valued for their diverse biological activities and unique chemical properties. The synthesis of these molecules often requires robust and high-yield methodologies. This document provides a detailed guide on the application of S-butyl chlorothioformate as a key reagent for the efficient synthesis of a wide range of thiocarbamates from primary and secondary amines. We will explore the underlying reaction mechanisms, provide validated, step-by-step protocols, and discuss critical process parameters that ensure high purity and yield, thereby empowering researchers in drug discovery and chemical development.
Introduction: The Significance of Thiocarbamates
The thiocarbamate moiety is a critical pharmacophore found in numerous biologically active compounds, including antifungal agents like tolnaftate and herbicides. Its unique structure, an analog of the carbamate group with a sulfur atom replacing the oxygen, imparts specific physicochemical properties that can enhance membrane permeability and metabolic stability, making it a valuable scaffold in drug design. The synthesis of thiocarbamates is therefore a cornerstone reaction in many discovery and development laboratories. The selection of the appropriate thioacylating agent is paramount for the success of this synthesis.
This compound: A Reagent of Choice
This compound (SBCF) has emerged as a highly effective reagent for the synthesis of thiocarbamates. Its utility stems from a balanced reactivity profile. The chlorine atom serves as an excellent leaving group, facilitating nucleophilic attack by an amine. The S-butyl group provides sufficient steric and electronic stabilization to the molecule, making it less volatile and more manageable than smaller analogs like S-methyl chlorothioformate, while still ensuring a high reaction rate.
Mechanism of Action: Nucleophilic Acyl Substitution
The synthesis of thiocarbamates using this compound proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chlorothioformate. This is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Application Notes & Protocols for S-Butyl Chlorothioformate in Synthetic Chemistry
Abstract
S-Butyl chlorothioformate (CAS No: 13889-94-6) is a pivotal reagent in modern organic synthesis, prized for its role as a versatile building block in the pharmaceutical and agrochemical industries.[1] Its utility stems from the reactive chlorothioformate moiety, which facilitates the efficient introduction of a butylthiocarbonyl group. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving this compound. It covers critical safety and handling protocols, detailed reaction mechanisms, step-by-step procedures for the synthesis of thiocarbamates and thioesters, and troubleshooting advice to ensure successful and safe experimentation.
Introduction: Chemical Profile and Significance
This compound, with the molecular formula C₅H₉ClOS, is a structurally distinct reagent where a butyl group is attached to the sulfur atom of a chlorothioformate functional group.[2] This arrangement confers unique reactivity compared to its oxygen analog, isobutyl chloroformate. The greater polarizability and lower electronegativity of sulfur enhance the stability of the thiocarboxylium ion intermediate, often favoring an ionization-based reaction mechanism.[2] This distinct behavior is a critical consideration for chemists when designing synthetic pathways.[1]
In the realm of drug discovery, the incorporation of sulfur-containing functional groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as a key intermediate in the synthesis of various bioactive compounds, including enzyme inhibitors and antitumor agents.[1] Its application in creating thiocarbamate and thioester linkages is fundamental to constructing complex molecular architectures.
| Property | Value | Source |
| CAS Number | 13889-94-6 | [3] |
| Molecular Formula | C₅H₉ClOS | [3] |
| Molecular Weight | 152.64 g/mol | [3] |
| Alternate Name | (Butylthio)carbonyl chloride | [3] |
| Boiling Point | 32 °C at 5 mmHg | |
| Density | 0.967 g/mL at 25 °C |
Safety First: Handling and Storage Protocols
This compound and its analogs are hazardous materials that demand strict adherence to safety protocols. They are flammable, corrosive, and moisture-sensitive, reacting with water to release toxic gases like hydrogen chloride.[4][5][6]
2.1. Personal Protective Equipment (PPE)
-
Eye Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.
-
Skin and Body Protection : A lab coat and appropriate chemical-resistant clothing are required. An emergency shower should be readily accessible.[6]
-
Respiratory Protection : All manipulations should be performed in a certified chemical fume hood.[7] For situations with potential for inhalation, a NIOSH/MSHA-approved respirator with a suitable cartridge (e.g., type ABEK) is necessary.[7]
2.2. Storage and Incompatibility
-
Storage Conditions : Store in a cool, dry, well-ventilated area, away from heat and ignition sources.[6] A refrigerator suitable for flammable liquids (2-8°C) is recommended for long-term storage. Containers should be kept tightly closed under an inert atmosphere (e.g., nitrogen) to prevent moisture ingress.[7]
-
Incompatible Materials : Avoid contact with water, strong bases (including amines), strong oxidizing agents, alcohols, and strong reducing agents.[7][8] Reaction with moisture produces corrosive hydrochloric acid.[5]
2.3. Spill and Waste Disposal
-
Spill Management : In case of a spill, evacuate the area. Use non-sparking tools and an inert absorbent material (e.g., dry sand or vermiculite) to contain the spill.[6] Do not use water.[5]
-
Waste Disposal : Dispose of waste in sealed, properly labeled containers as hazardous waste, following local and national regulations.[7]
Reaction Mechanisms: A Tale of Two Pathways
The reactivity of S-alkyl chlorothioformates is heavily influenced by the solvent system.[1] Depending on the solvent's nucleophilicity and ionizing power, the reaction can proceed through two primary mechanistic pathways: a bimolecular addition-elimination or a unimolecular ionization (Sɴ1-like) mechanism.
3.1. The Addition-Elimination Pathway
In solvents with high nucleophilicity (e.g., methanol, ethanol), a bimolecular pathway is favored.[1] The nucleophile (such as an amine) directly attacks the electrophilic carbonyl carbon. This is followed by the elimination of the chloride ion to form the product.
3.2. The Ionization (Sɴ1-like) Pathway
In solvents with high ionizing power and low nucleophilicity (e.g., aqueous trifluoroethanol), the unimolecular ionization pathway becomes dominant.[1] The rate-determining step is the heterolysis of the carbon-chlorine bond to form a thiocarboxylium ion intermediate, which is then rapidly captured by the nucleophile. Studies on analogous compounds show this pathway is favored by tertiary and secondary S-alkyl groups.[1]
Caption: Dual mechanistic pathways for this compound reactions.
Core Application: Synthesis of Thiocarbamates
The most common application of this compound is its reaction with primary or secondary amines to form S-butyl thiocarbamates.[9][10] This reaction is a cornerstone in the synthesis of many biologically active molecules.
4.1. Generalized Protocol for Thiocarbamate Synthesis
This protocol describes a general procedure for the reaction of this compound with an amine in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2-1.5 eq)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Reaction Setup : In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and the base (e.g., TEA, 1.2 eq) in anhydrous DCM.
-
Cooling : Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction.
-
Reagent Addition : Add this compound (1.05-1.1 eq) dropwise to the cooled solution over 15-30 minutes. Maintain the internal temperature below 5 °C.
-
Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.
-
Monitoring : Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up :
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated aqueous sodium bicarbonate (to neutralize acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification : The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Caption: Experimental workflow for thiocarbamate synthesis.
Secondary Application: Synthesis of Thioesters
This compound can also be used to synthesize thioesters, although this is less common than using acid chlorides with thiols.[11] One approach involves the reaction with a Grignard reagent or other organometallic nucleophiles.
5.1. Generalized Protocol for Thioester Synthesis via Grignard Reagents
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Reaction Setup : To a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Reagent Addition : Add this compound (1.1 eq) to the cold THF.
-
Nucleophilic Attack : Slowly add the Grignard reagent (1.0 eq) dropwise to the stirred solution, ensuring the temperature remains below -70 °C.
-
Reaction Progression : Stir the reaction at -78 °C for 1-2 hours.
-
Monitoring : Monitor the reaction by TLC, quenching small aliquots with saturated ammonium chloride before spotting.
-
Work-up : Quench the reaction by slowly adding saturated aqueous ammonium chloride at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction and Purification : Follow the extraction, drying, and purification steps outlined in the thiocarbamate protocol (Section 4.1).
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Reagent decomposition due to moisture. | Ensure all glassware is flame-dried and reactions are run under a strictly inert atmosphere. Use freshly opened or properly stored anhydrous solvents.[12] |
| Low reactivity of the amine. | For poorly nucleophilic amines (e.g., anilines), consider increasing the reaction temperature or using a stronger, non-nucleophilic base. A change of solvent to DMF or acetonitrile may also be beneficial. | |
| Formation of amine hydrochloride salt. | Ensure a sufficient excess of base (at least 1.2 equivalents) is used to neutralize all generated HCl. | |
| Multiple Products/ Impure Product | Reaction with difunctional amines. | If the amine has other nucleophilic sites (e.g., hydroxyl groups), they must be protected prior to the reaction. |
| Over-reaction (for primary amines). | While less common, ensure stoichiometry is controlled. Adding the chlorothioformate to the amine solution (normal addition) is standard. | |
| Incomplete removal of base or byproducts. | Optimize the aqueous work-up procedure. Additional acidic or basic washes may be necessary. Ensure effective purification by column chromatography.[12] |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of thiocarbamates and thioesters, which are prevalent motifs in pharmaceuticals and other advanced materials. Understanding its dualistic reaction mechanism, which is highly dependent on solvent choice, allows for the rational design of synthetic strategies. By adhering to the stringent safety protocols and employing the detailed experimental guidelines provided in this document, researchers can safely and effectively harness the synthetic potential of this important chemical building block.
References
-
MDPI. New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. (2021-11-30). [Link]
-
Thieme. Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. [Link]
-
Wikipedia. Thioester. [Link]
-
ResearchGate. One‐Pot Synthesis of Thiocarbamates. (2021-08-19). [Link]
-
National Institutes of Health. sec-Butyl chloroformate | C5H9ClO2 | CID 11829505 - PubChem. [Link]
-
NJ.gov. HAZARD SUMMARY - BUTYL CHLOROFORMATE. [Link]
-
Royal Society of Chemistry. Radical reaction of S-phenyl chlorothioformate with alkyl iodides: free radical-mediated carboxylation approach - Chemical Communications. [Link]
-
ResearchGate. Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions. (2025-08-05). [Link]
-
Royal Society of Chemistry. Conversion of Esters to Thioesters under Mild Conditions. (2021-03-15). [Link]
-
Organic Chemistry Portal. Thiocarbamate synthesis by carbamoylation. [Link]
-
Organic Chemistry Portal. An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent. [Link]
-
Loba Chemie. ISO-BUTYL CHLOROFORMATE FOR SYNTHESIS MSDS. (2018-12-26). [Link]
-
Royal Society of Chemistry. Methyl chlorothioformate as a convenient reagent for thionoester synthesis. (2025-05-08). [Link]
-
National Institutes of Health. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. (2012-09-30). [Link]
-
National Institutes of Health. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism - PubMed. [Link]
-
PubChemLite. S-tert-butyl chlorothioformate (C5H9ClOS). [Link]
-
National Institutes of Health. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
National Institutes of Health. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
-
National Institutes of Health. Methyl chlorothioformate as a convenient reagent for thionoester synthesis - PMC. [Link]
-
National Institutes of Health. Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. (2025-01-13). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. S-Isobutyl chlorothioformate (14100-99-3) for sale [vulcanchem.com]
- 3. scbt.com [scbt.com]
- 4. chemical-label.com [chemical-label.com]
- 5. sec-Butyl chloroformate | C5H9ClO2 | CID 11829505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. N-BUTYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. mdpi.com [mdpi.com]
- 10. Thiocarbamate synthesis by carbamoylation [organic-chemistry.org]
- 11. Thioester - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Performance GC-MS Analysis of S-Butyl Chlorothioformate Derivatives
Abstract
This guide provides a comprehensive framework for the analysis of analytes derivatized with S-Butyl chlorothioformate (SBCTF) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a versatile reagent for the derivatization of primary and secondary amines, thiols, and other nucleophilic compounds, rendering them suitable for GC analysis by increasing their volatility and thermal stability.[1][2][3] This document outlines the underlying chemistry, detailed protocols for derivatization and sample preparation, optimized GC-MS method parameters, and robust troubleshooting strategies to ensure high-quality, reproducible results for researchers in pharmaceutical development, clinical diagnostics, and environmental analysis.
Introduction: The Rationale for this compound Derivatization
Many biologically and environmentally significant molecules, such as amino acids, biogenic amines, and thiols, possess polar functional groups (-NH₂, -SH, -OH) that make them non-volatile and prone to thermal degradation under typical GC conditions.[4][5] Derivatization is a critical sample preparation step that chemically modifies these analytes to improve their chromatographic behavior.[5][6]
This compound, with the chemical formula C₅H₉ClOS[7], is an effective derivatizing agent for several reasons:
-
Increased Volatility: It replaces active hydrogens on polar groups with a (butylthio)carbonyl moiety, masking the intermolecular hydrogen bonds that reduce volatility.[2][5]
-
Enhanced Thermal Stability: The resulting carbamate or thiocarbonate derivatives are significantly more stable than the parent analytes, minimizing on-column or inlet degradation.[2][8][9]
-
Improved Chromatographic Peak Shape: By reducing the polarity of analytes, their interaction with active sites within the GC system is minimized, leading to sharper, more symmetrical peaks and improved resolution.[1][10]
-
Structural Information via MS: The derivatives often produce characteristic fragmentation patterns in mass spectrometry, aiding in structural elucidation and confident identification.
The reaction is typically a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen (of an amine) or sulfur (of a thiol) attacks the electrophilic carbonyl carbon of the SBCTF. This is followed by the elimination of a chloride ion, forming a stable derivative. The reaction is rapid and often proceeds in an aqueous/organic biphasic system, simplifying sample cleanup.[11][12]
Experimental Protocols and Methodologies
Reagents and Materials
-
This compound (SBCTF), >98% purity
-
Analyte standards (e.g., primary/secondary amines, amino acids, thiols)
-
Pyridine or a basic buffer (e.g., 0.1 M Sodium Borate, pH 9-10)[12][13]
-
Aprotic organic solvent (e.g., Acetonitrile, Toluene)
-
Extraction solvent (e.g., Hexane, Chloroform, Ethyl Acetate)[1][12][14]
-
Anhydrous Sodium Sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
-
GC-MS system equipped with a split/splitless inlet and a mass selective detector.
Derivatization Workflow: From Sample to Injection
The following diagram illustrates the general workflow for the derivatization and extraction of analytes using SBCTF.
Caption: General workflow for SBCTF derivatization.
Detailed Protocol for Derivatization of Amines
This protocol is a robust starting point and should be optimized for specific analytes and matrices.
-
Sample Preparation: Pipette 100 µL of the aqueous sample or standard solution into a 2 mL reaction vial.[13]
-
Buffering: Add 200 µL of 0.1 M borate buffer (pH 9.0) to the vial to ensure the analyte is in its nucleophilic, non-protonated state.[13]
-
Reagent Addition: Add 100 µL of a freshly prepared 10 mM this compound solution in acetonitrile.
-
Reaction: Immediately cap the vial and vortex vigorously for 30-60 seconds at room temperature. The reaction is typically instantaneous.[11]
-
Extraction: Add 500 µL of hexane (or another suitable water-immiscible solvent) to the vial. Vortex for 30 seconds to extract the nonpolar derivatives into the organic phase.[1][12]
-
Phase Separation: Centrifuge the vial for 5 minutes at 2000 rpm to achieve a clean separation of the aqueous and organic layers.
-
Final Preparation: Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water. Transfer the dried extract to a GC vial for analysis.
Instrumental Analysis: GC-MS Parameters
The choice of GC-MS parameters is critical for achieving optimal separation and sensitivity. The following table provides a validated starting point for the analysis of SBCTF derivatives.
| Parameter | Recommended Setting | Rationale & Expert Insights |
| GC System | Agilent 7890B or equivalent | A modern, electronically controlled GC provides the necessary precision for reproducible retention times. |
| Inlet Type | Split/Splitless | Splitless mode is preferred for trace analysis to maximize analyte transfer to the column. A split injection (e.g., 50:1) can be used for more concentrated samples to prevent column overload.[10] |
| Inlet Temp. | 250 °C | This temperature ensures rapid volatilization of the derivatives without causing thermal degradation. A lower temperature may lead to peak broadening.[14] |
| Liner | Deactivated, single taper with glass wool | A deactivated liner is crucial to prevent adsorption of any active compounds.[15] Glass wool aids in sample volatilization and traps non-volatile matrix components. |
| Carrier Gas | Helium, constant flow @ 1.0 mL/min | Helium provides good efficiency and is compatible with MS detectors. Constant flow mode ensures stable retention times during temperature programming.[14] |
| Column | HP-5ms (30m x 0.25mm, 0.25µm) or equivalent | A 5% phenyl-methylpolysiloxane stationary phase offers excellent selectivity for a wide range of derivatives with varying polarity.[14] |
| Oven Program | 70 °C (1 min hold), ramp 15 °C/min to 300 °C (5 min hold) | This program provides good separation of early-eluting derivatives while ensuring that higher molecular weight compounds elute in a reasonable time.[14] Adjust as needed based on analyte volatility. |
| MS Detector | Quadrupole Mass Selective Detector | Provides robust and reliable mass analysis. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Impact (EI) at 70 eV | EI provides reproducible, library-searchable mass spectra with characteristic fragmentation patterns. |
| Acquisition | Scan Mode (e.g., m/z 50-550) and/or SIM | Full scan is used for method development and unknown identification. Selected Ion Monitoring (SIM) should be used for quantitative analysis to maximize sensitivity by monitoring characteristic ions of the target derivatives.[14] |
Data Interpretation and Quality Control
A successful analysis will yield a chromatogram with sharp, symmetrical peaks. The mass spectrum of an SBCTF derivative will typically show a molecular ion (M⁺) and characteristic fragment ions. For example, a key fragment often corresponds to the loss of the butylthio group or cleavage at the carbonyl group.
Self-Validating System:
-
Run a Reagent Blank: Inject a derivatized blank (containing only reagents and solvent) to identify any potential interferences or reagent artifacts.
-
Use an Internal Standard (IS): Select an IS with similar chemical properties to the analytes but not present in the sample. Add the IS before derivatization to correct for variations in reaction efficiency and injection volume.
-
Calibration Curve: Prepare a multi-point calibration curve by derivatizing known concentrations of standards to ensure linearity and accurate quantification.[14]
Troubleshooting Common Issues
Even with a robust method, problems can arise. The following decision tree and table outline a systematic approach to troubleshooting.
Caption: Decision tree for GC troubleshooting.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | Ineffective derivatization (incorrect pH, old reagent). Leak in the system (septum, connections). Syringe issue. | Prepare fresh reagents and verify sample pH. Perform a leak check.[15] Manually check syringe for proper function. |
| Peak Tailing | Active sites in the inlet liner or front of the column. Column contamination. | Use a new, deactivated liner.[10] Cut the first 10-20 cm from the front of the column. Condition the column. |
| Peak Fronting | Column overload. Incompatible solvent. | Dilute the sample or increase the split ratio.[15] Ensure the derivative is fully dissolved in the injection solvent. |
| Ghost Peaks | Septum bleed. Carryover from a previous injection. Contamination in the carrier gas line. | Replace the septum.[16] Run several solvent blanks. Check/replace gas traps. |
| Baseline Drift/Noise | Column bleed at high temperatures. Contaminated detector (ion source). Carrier gas impurity. | Condition the column overnight.[10] Clean the ion source according to the manufacturer's protocol. Ensure high-purity carrier gas and functioning traps. |
A Note on Sulfur Compounds: The analysis of sulfur-containing compounds like SBCTF derivatives can be challenging due to their potential to adsorb onto active metal surfaces in the GC flow path.[17] For ultra-trace analysis, using inert-treated tubing (e.g., Siltek®, Sulfinert®) for all flow paths and an inert ion source is recommended to ensure maximum recovery and signal integrity.[17] A Sulfur Chemiluminescence Detector (SCD) can be used for highly selective and sensitive detection of these derivatives if available.[17][18]
Conclusion
Derivatization with this compound is a powerful and reliable technique for the GC-MS analysis of polar, low-volatility compounds. By converting analytes into stable, volatile derivatives, this method significantly expands the range of molecules amenable to GC analysis. The protocols and parameters provided in this note serve as a validated starting point for method development. Adherence to good chromatographic practices, including regular maintenance, system suitability checks, and a systematic approach to troubleshooting, will ensure the generation of accurate, high-fidelity data for critical research and development applications.
References
- Benchchem. (n.d.). Application Notes and Protocols for HPLC Derivatization using O-2-Naphthyl chlorothioformate.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- Fan, G., Le, J., Huang, Y., Yuan, S., & Pan, C. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). PubMed Central.
- Benchchem. (n.d.). This compound | CAS 13889-94-6.
- Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- YouTube. (2023, June 4). Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence.
- Phenomenex. (2014). Troubleshooting Guide.
- Chromatography Forum. (2016, October 7). Several questions about sulfur compound detection in NG.
- Bonamore, A., et al. (2020).
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- SCION Instruments. (n.d.). Sample Preparation – Derivatization Extraction.
- Agilent. (n.d.). Advanced GC Troubleshooting.pdf.
- Regis Technologies. (n.d.).
- Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents.
- ResearchGate. (n.d.).
- Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 13889-94-6 | SCBT.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- YouTube. (2025, August 14). What Is Derivatization In GC-MS? - Chemistry For Everyone.
- PubMed. (2020, October 9).
- Kornilova, T. A., Ukolov, A. I., Kostikov, R. R., & Zenkevich, I. G. (2013). A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds, and reassessment of the by-products of alkyl diazoacetate synthesis.
- PubMed. (2013, February 15).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Extraction Chromatography [scioninstruments.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds, and reassessment of the by-products of alkyl diazoacetate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. researchgate.net [researchgate.net]
- 12. GC Technical Tip [discover.phenomenex.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. agilent.com [agilent.com]
- 17. Several questions about sulfur compound detection in NG - Chromatography Forum [chromforum.org]
- 18. youtube.com [youtube.com]
Application Notes & Protocols: S-Butyl Chlorothioformate as a Versatile Building Block in Biochemical Research
Abstract
S-Butyl chlorothioformate (C₅H₉ClOS) is a highly reactive organosulfur compound that serves as a pivotal building block in modern biochemical and pharmaceutical research.[1][2][3] Its utility stems from the electrophilic nature of its carbonyl carbon, which is readily attacked by a variety of nucleophiles. This reactivity allows for the precise introduction of the S-butylthiocarbonyl moiety into complex molecules. These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the core applications of this compound, including the synthesis of bioactive thioesters, the derivatization of biomolecules for advanced analytical techniques, and the construction of modified peptides and enzyme inhibitors. Detailed, field-tested protocols are provided to ensure reproducible and efficient experimental outcomes.
Introduction: The Unique Chemistry of this compound
This compound belongs to the chlorothioformate class of reagents, which are sulfur analogs of the more common chloroformates. The replacement of the ester oxygen with a sulfur atom significantly alters the electronic properties and reactivity of the molecule, making it a unique tool for chemical synthesis.[4] Thioesters, the products of its reaction with thiols, are themselves crucial intermediates in numerous biological pathways and are considered key players in prebiotic peptide synthesis.[5][6]
The primary value of this compound lies in its ability to act as an efficient acylating agent. The presence of both a good leaving group (chloride) and a sulfur atom that can stabilize adjacent positive charge influences its reaction mechanism, which can be modulated by solvent choice.[1][4] This tunable reactivity allows for its application in a wide range of synthetic contexts, from creating antitumor agents by derivatizing molecules like 5-fluorouracil to synthesizing inhibitors for proteolytic enzymes such as elastase.[1]
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is critical for safe handling and optimal experimental design.
| Property | Value | Reference |
| CAS Number | 13889-94-6 | [1][3] |
| Molecular Formula | C₅H₉ClOS | [1][3] |
| Molecular Weight | 152.64 g/mol | [3] |
| Appearance | Flammable liquid and vapor | [7] |
| Density | 0.967 g/mL at 25 °C | |
| Boiling Point | 32 °C at 5 mmHg | |
| Refractive Index | n20/D 1.4727 | |
| Storage Temperature | 2-8°C, under inert gas |
Safety Profile:
This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[8]
-
Hazard Statements: H226 (Flammable liquid and vapour), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[7]
-
Precautionary Measures: Wear protective gloves, clothing, eye, and face protection. Keep away from heat, sparks, and open flames.[8] In case of contact, immediately flush skin or eyes with water for several minutes and seek medical attention.[8]
-
Incompatible Materials: Strong oxidizing agents, strong bases, amines, and strong reducing agents.[8]
Core Mechanistic Principles: A Tale of Two Pathways
The reactivity of S-alkyl chlorothioformates is highly dependent on the structure of the alkyl group and the properties of the solvent.[1][4] This allows researchers to direct the reaction down one of two primary mechanistic pathways.
-
Addition-Elimination (Bimolecular): In solvents with high nucleophilicity (e.g., methanol, ethanol), the reaction tends to proceed via a bimolecular addition-elimination mechanism. The solvent or another nucleophile directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the chloride ion. This pathway is favored for primary S-alkyl chlorothioformates.[1]
-
Ionization (Sₙ1-like, Unimolecular): In solvents with high ionizing power and low nucleophilicity (e.g., trifluoroethanol), the reaction favors a unimolecular ionization pathway.[1][9] The C-Cl bond heterolytically cleaves in the rate-determining step to form a resonance-stabilized acylium-like cation, which is then rapidly captured by a nucleophile.[4] This mechanism is dominant for tertiary S-alkyl chlorothioformates, such as the S-tert-butyl isomer.[1][10]
This compound, being a primary chlorothioformate, predominantly reacts via the addition-elimination pathway in most common solvents, but understanding the potential for an ionization mechanism in highly ionizing media is crucial for reaction optimization.[1]
Application 1: Synthesis of Thioesters
Thioesters are vital in organic synthesis and biology due to their unique chemical properties.[11] They serve as key intermediates in the synthesis of natural products, pharmaceuticals, and are central to metabolic processes like the citric acid cycle (e.g., Acetyl-CoA).[12][13] this compound provides a direct and efficient route to S-butyl thioesters.
Protocol 1: General Synthesis of S-Butyl Thioesters from Carboxylic Acids
This protocol details the conversion of a carboxylic acid to its corresponding S-butyl thioester. The reaction proceeds via the formation of a mixed anhydride intermediate.
Materials:
-
Carboxylic acid of interest
-
This compound (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents, optional catalyst)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1 equivalent) and DMAP (if used) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction and minimize side products.
-
Base Addition: Add TEA or DIPEA (1.2 equivalents) dropwise to the solution while stirring. Stir for 10 minutes.
-
Activation: Slowly add this compound (1.1 equivalents) to the reaction mixture. A precipitate (triethylammonium chloride) may form. Allow the reaction to stir at 0 °C for 30 minutes.
-
Thiol Addition: In a separate flask, prepare a solution of the desired thiol (if not starting from a carboxylic acid) or proceed to the next step if the S-butyl thioester is the target. This protocol focuses on creating the S-butyl thioester from a different carboxylic acid.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Filter the reaction mixture to remove the ammonium salt precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude thioester product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
Application 2: Derivatization of Amino Acids for Mass Spectrometry
The analysis of small, polar biomolecules like amino acids by mass spectrometry often requires derivatization to improve their chromatographic retention, volatility, and ionization efficiency.[14][15] Chloroformate reagents are widely used for this purpose.[14][16] this compound can derivatize the amino group of amino acids to form stable thiocarbamates, increasing their hydrophobicity for improved analysis by LC-MS/MS.
Protocol 2: Derivatization of Amino Acids for LC-MS/MS Analysis
This protocol is adapted from established methods for chloroformate derivatization.[14]
Materials:
-
Aqueous sample containing amino acids (e.g., protein hydrolysate, cell extract)
-
This compound
-
Derivatization Buffer: Ethanol/Pyridine/Water (e.g., 3:1:6 v/v/v)
-
Chloroform
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Place your aqueous amino acid sample (e.g., 10-50 µL) into a microcentrifuge tube.
-
Buffering: Add 100 µL of the Derivatization Buffer to the sample. The pyridine acts as a base to neutralize the HCl formed during the reaction.
-
Derivatization Reaction: Add 10 µL of this compound. Immediately cap the tube and vortex vigorously for 30 seconds. The reaction is rapid.
-
Extraction: Add 100 µL of chloroform to the tube to extract the newly formed, more hydrophobic derivatives.
-
Phase Separation: Vortex for another 30 seconds, then centrifuge for 2 minutes to achieve clear phase separation.
-
Sample Collection: Carefully collect the lower organic (chloroform) layer containing the derivatized amino acids using a fine-tipped pipette. Avoid disturbing the aqueous layer.
-
Analysis: The collected sample can be dried down and reconstituted in a suitable solvent (e.g., methanol) or directly injected for LC-MS/MS analysis.
Application 3: Synthesis of Peptidyl Thiocarbamate Enzyme Inhibitors
This compound and its isomers are valuable precursors for synthesizing peptidyl thiocarbamates, a class of compounds known to be potent enzyme inhibitors, particularly for proteases like elastase.[1] The thiocarbamate linkage can mimic the transition state of peptide bond hydrolysis, leading to strong binding at the enzyme's active site.[1]
Protocol 3: Illustrative Synthesis of a Dipeptidyl Thiocarbamate
This protocol illustrates the coupling of this compound to the N-terminus of a dipeptide.
Materials:
-
N-terminally deprotected dipeptide (e.g., H-Ala-Phe-OMe) (1 equivalent)
-
This compound (1.2 equivalents)
-
DIPEA (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the dipeptide in anhydrous DCM in a flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add DIPEA to the solution and stir for 5 minutes.
-
Acylation: Add this compound dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 3-5 hours, monitoring by LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
-
Purification: Purify the resulting peptidyl thiocarbamate using flash chromatography or preparative HPLC.
Conclusion
This compound is a powerful and versatile reagent with significant applications across biochemical research and drug discovery. Its unique reactivity, modulated by solvent conditions, enables the efficient synthesis of thioesters, the derivatization of key biomolecules for sensitive analytical detection, and the construction of novel peptide-based enzyme inhibitors. By following the detailed protocols and safety guidelines presented in these notes, researchers can effectively harness the synthetic potential of this important chemical building block to advance their scientific objectives.
References
- S-Butyl Chlorothioform
-
Chandru, K., et al. (2022). Thioesters provide a plausible prebiotic path to proto-peptides. Scientific Reports. (URL: [Link])
-
Chemical label S-sec-Butyl chlorothioformate. (URL: [Link])
-
Kazemi, F., & Shiri, A. (2016). Thioesters synthesis: Recent adventures in the esterification of thiols. ResearchGate. (URL: [Link])
-
Methods for the direct synthesis of thioesters from aldehydes: a focus review - ResearchGate. (URL: [Link])
-
Vallavajosyula, R. R., et al. (2020). Thioesters Support Efficient Protein Biosynthesis by the Ribosome. ACS Central Science. (URL: [Link])
-
Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Science of Synthesis. (URL: [Link])
-
Thioesters – Knowledge and References - Taylor & Francis. (URL: [Link])
-
Thioester - Wikipedia. (URL: [Link])
-
Bentley, T. W., et al. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Beilstein Journal of Organic Chemistry. (URL: [Link])
-
Conversion of Esters to Thioesters under Mild Conditions - RSC Publishing. (URL: [Link])
-
Thioester and thioacid synthesis by acylation of thiols (thiolation) - Organic Chemistry Portal. (URL: [Link])
-
Bentley, T. W., et al. (2012). Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. Beilstein Journal of Organic Chemistry. (URL: [Link])
-
Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PubMed Central. (URL: [Link])
-
Why should acylcarnitine (or amino acid) be derivatized the butyl ester form before being analyzing by LC-MS/MS? | ResearchGate. (URL: [Link])
-
(PDF) Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents - ResearchGate. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioesters provide a plausible prebiotic path to proto-peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemical-label.com [chemical-label.com]
- 8. fishersci.com [fishersci.com]
- 9. S-Isobutyl chlorothioformate (14100-99-3) for sale [vulcanchem.com]
- 10. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Thioester - Wikipedia [en.wikipedia.org]
- 14. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
S-Butyl Chlorothioformate: A Versatile Reagent for Amine-Reactive Labeling in Proteomics Research
Application Note & Protocols
Abstract
This document provides a comprehensive technical guide for the application of S-Butyl chlorothioformate as a versatile, amine-reactive labeling reagent in proteomics research. We delve into the underlying chemical principles, provide detailed step-by-step protocols for protein labeling, and discuss its potential for both qualitative and quantitative proteomics workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for protein analysis. While direct proteomics applications of this compound are not extensively documented, this guide is built upon the well-established reactivity of analogous acylating agents and provides a robust framework for method development.
Introduction: The Need for Versatile Protein Labeling Reagents
The functional complexity of the proteome necessitates a diverse array of chemical tools for its interrogation. Covalent labeling of proteins is a cornerstone of proteomics research, enabling the study of protein expression, localization, interactions, and post-translational modifications.[1] Amine-reactive labeling, targeting the N-terminal α-amine and the ε-amine of lysine residues, is a widely used strategy due to the high abundance and surface accessibility of these functional groups on proteins.[2][3]
This compound, a member of the chlorothioformate class of reagents, presents an attractive, yet underexplored, option for amine-reactive protein labeling. Its reactivity is analogous to commonly used N-hydroxysuccinimide (NHS) esters and isothiocyanates, offering a distinct chemical handle for protein modification.[2][4] This application note will provide the theoretical and practical framework for employing this compound in proteomics workflows.
Principle of the Method: Thiocarbamate Formation
This compound reacts with primary amines on proteins to form stable thiocarbamate adducts.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the chlorothioformate. This is followed by the elimination of a chloride ion, resulting in the formation of a covalent thiocarbamate bond.
The rate and selectivity of this reaction can be controlled by pH. The N-terminal α-amine of a protein typically has a pKa in the range of 6-8, while the ε-amine of lysine has a pKa of around 10.[2][6] By performing the labeling reaction at a near-neutral or slightly acidic pH, the more nucleophilic N-terminal amine can be preferentially targeted. Conversely, at a more alkaline pH, both the N-terminus and lysine residues will be reactive.[2][6]
Figure 1: Reaction of this compound with a primary amine on a protein.
Applications in Proteomics Research
The introduction of a butylthiocarbonyl group onto proteins can be leveraged for several applications in proteomics:
-
Increasing Peptide Hydrophobicity for Improved Chromatographic Separation: The butyl group adds hydrophobicity to labeled peptides, which can enhance their retention and separation in reverse-phase liquid chromatography (LC).
-
Enabling Relative Quantification using Isotopic Labeling: By synthesizing isotopically labeled versions of this compound (e.g., with ¹³C or ¹⁵N), it can be used as a reagent for relative quantification of proteins between different samples, analogous to other amine-reactive isotopic labeling strategies.[7][8][9]
-
Probing Protein Structure and Accessibility: Differential labeling with this compound under native and denaturing conditions can provide insights into the surface accessibility of N-terminal and lysine residues, offering clues about protein folding and conformation.
Experimental Protocols
The following protocols are provided as a starting point for method development and will likely require optimization for specific proteins and experimental goals.
General Protein Labeling with this compound
Objective: To achieve comprehensive labeling of accessible primary amines on a purified protein or protein mixture.
Materials:
-
This compound (ensure high purity)
-
Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)
-
Protein solution in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Protocol:
-
Prepare a fresh stock solution of this compound: Dissolve this compound in anhydrous ACN or DMF to a concentration of 100 mM. This solution should be prepared immediately before use due to the reagent's sensitivity to moisture.
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer at a concentration of 1-5 mg/mL. The pH should be adjusted to 8.0 to facilitate the reaction with both N-terminal and lysine amines.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. The primary amines in the quenching solution will react with any excess this compound.
-
Sample Cleanup: Remove excess reagent and byproducts by desalting or dialysis.
Selective N-terminal Labeling
Objective: To preferentially label the N-terminal α-amine of a protein.
Protocol:
-
Follow the general protocol above with the following key modification:
-
pH Control: Perform the labeling reaction in a buffer with a pH between 6.0 and 7.0.[2][6] This pH condition favors the protonation of the more basic lysine ε-amines, reducing their nucleophilicity, while the N-terminal α-amine remains largely deprotonated and reactive. The optimal pH for selectivity should be carefully titrated for each protein of interest.
Sample Preparation for Mass Spectrometry Analysis
Objective: To prepare the labeled protein for analysis by mass spectrometry.
Protocol:
-
Protein Denaturation and Reduction: Denature the labeled protein in a solution containing 8 M urea and reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylation: Alkylate the free cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
Enzymatic Digestion: Dilute the urea concentration to less than 2 M and digest the protein with a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.[10]
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Figure 2: Workflow for the analysis of this compound labeled proteins.
Data Analysis
The analysis of mass spectrometry data will involve identifying peptides that have been modified with the butylthiocarbonyl group. This corresponds to a mass shift of +117.0347 Da on the N-terminus or lysine residues.
-
Database Searching: Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify peptides from the MS/MS spectra. The search parameters should include a variable modification corresponding to the mass of the butylthiocarbonyl group on lysine and protein N-termini.
-
Fragmentation Analysis: The fragmentation pattern of the labeled peptides in the MS/MS spectra will be critical for confirming the site of modification. Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) will typically produce b- and y-type fragment ions.[11][12][13] The presence of the modification on a fragment ion will result in a corresponding mass shift, allowing for precise localization of the label.[14]
Quantitative Proteomics using Isotopically Labeled this compound
For relative quantification, isotopically labeled this compound can be synthesized. For example, a "heavy" version can be synthesized using ¹³C-labeled precursors.
Hypothetical Synthesis of ¹³C-labeled this compound:
A potential synthetic route could involve the use of ¹³C-labeled phosgene or a related carbonyl source to introduce the isotopic label. The specific details of such a synthesis would need to be developed and validated.
Quantitative Workflow:
-
Two different cell or tissue samples (e.g., control and treated) are lysed separately.
-
The proteome from one sample is labeled with the "light" (natural isotope abundance) this compound.
-
The proteome from the other sample is labeled with the "heavy" (isotopically enriched) this compound.
-
The two labeled samples are mixed in a 1:1 ratio.
-
The mixed sample is then processed and analyzed by LC-MS/MS as described above.
-
In the mass spectrometer, the "light" and "heavy" labeled peptides will appear as pairs of peaks separated by a specific mass difference corresponding to the number of incorporated heavy isotopes.
-
The relative abundance of a peptide (and by inference, the protein) in the two samples can be determined by comparing the peak intensities of the "light" and "heavy" peptide pairs.
Troubleshooting and Considerations
-
Reagent Stability: this compound is sensitive to moisture and should be handled in a dry environment. Stock solutions should be prepared fresh.
-
Labeling Efficiency: Incomplete labeling can be addressed by optimizing the molar excess of the reagent, reaction time, and temperature.
-
Selectivity: For N-terminal specific labeling, precise pH control is crucial. A pH gradient experiment may be necessary to determine the optimal condition for a given protein.
-
Thiocarbamate Stability: The stability of the thiocarbamate linkage under the conditions of tryptic digestion and LC-MS analysis should be experimentally verified. While generally stable, some lability may be observed under harsh conditions.
Conclusion
This compound offers a promising and versatile tool for the chemical modification of proteins in proteomics research. Its straightforward reactivity with primary amines, coupled with the potential for isotopic labeling, makes it a valuable reagent for both qualitative and quantitative studies. While further experimental validation is warranted, the principles and protocols outlined in this application note provide a solid foundation for researchers to explore the utility of this compound in their own proteomics workflows.
References
-
Quantitative proteomics employing primary amine affinity tags. (2003). Journal of Biomolecular Techniques, 14(3), 216-223. [Link]
-
Quantitative Proteomics Employing Primary Amine Affinity Tags. (2003). Journal of Biomolecular Techniques, 14(3), 216-223. [Link]
-
Selective N-terminal modification of peptides and proteins: Recent progresses and applications. (2021). Chinese Chemical Letters, 32(10), 2937-2946. [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2023). ACS Measurement Science Au, 3(4), 311-325. [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2023). ACS Measurement Science Au, 3(4), 311-325. [Link]
-
Exploiting Protein N-Terminus for Site-Specific Bioconjugation. (2021). Molecules, 26(16), 4945. [Link]
-
TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics. (2023). Cancers, 15(13), 3386. [Link]
-
Selective N-terminal modification of peptides and proteins: Recent progresses and applications. (2021). Chinese Chemical Letters, 32(10), 2937-2946. [Link]
-
Selective N-terminal functionalization of native peptides and proteins. (2015). Chemical Science, 6(12), 7048-7053. [Link]
-
Targeting the N terminus for site-selective protein modification. (2017). Nature Chemical Biology, 13(7), 697-705. [Link]
-
Characterization of S-(N,N-Dialkylaminocarbonyl)cysteine Adducts and Enzyme Inhibition Produced by Thiocarbamate Herbicides in the Rat. (2005). Chemical Research in Toxicology, 18(10), 1543-1552. [Link]
-
Site-Specific Labeling of Protein Lysine Residues and N-Terminal Amino Groups with Indoles and Indole-Derivatives. (2016). Bioconjugate Chemistry, 27(1), 108-117. [Link]
-
Mass spectrometry of peptides and proteins. (2007). Chemical Reviews, 107(8), 3683-3721. [Link]
-
Biosynthetic preparation of 13C/15N-labeled rNTPs for high-resolution NMR studies of RNAs. (2012). Methods in Molecular Biology, 941, 227-245. [Link]
-
Mass spectrometry of peptides and proteins. (2007). Chemical Reviews, 107(8), 3683-3721. [Link]
-
A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. (2022). Journal of the American Chemical Society, 144(4), 1735-1743. [Link]
-
Chemical proteomics approaches for protein post-translational modification studies. (2024). Biochimica et Biophysica Acta - Proteins and Proteomics, 1872(4), 141017. [Link]
-
A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. (2019). Frontiers in Chemistry, 7, 532. [Link]
-
Synthesis of Labeled Precursors. (1998). Grantome. [Link]
-
Peptide Fragmentation Patterns in Mass Spectrometry. (2023). Proteomics, 23(21-22), 2200257. [Link]
-
Selective protein N-terminal labeling with N-hydroxysuccinimide esters. (2019). Bioconjugate Chemistry, 30(10), 2575-2580. [Link]
-
Peptide ion fragmentation in mass spectrometry. (2011). UAB Reporter. [Link]
-
Studies of peptide a- and b-type fragment ions using stable isotope labeling and integrated ion mobility/tandem mass spectrometry. (2008). Journal of the American Society for Mass Spectrometry, 19(9), 1275-1284. [Link]
-
Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. (2023). Molecules, 28(2), 794. [Link]
-
(PDF) Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. (2023). Molecules, 28(2), 794. [Link]
-
Synthesis of 13C and 15N labeled 2,4-dinitroanisole. (2014). Journal of Labelled Compounds and Radiopharmaceuticals, 57(6), 434-436. [Link]
-
Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019). Chemical Research in Toxicology, 32(5), 750-766. [Link]
-
Synthesis and characterization of 13C labeled carnosine derivatives for isotope dilution mass spectrometry measurements in biolo. (2021). Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]
-
Systematic and Quantitative Comparison of Digest Efficiency and Specificity Reveals the Impact of Trypsin Quality on MS-based Proteomics. (2012). Journal of Proteome Research, 11(2), 553-565. [Link]
-
Exploring adduct formation between human serum albumin and eleven organophosphate ester flame retardants and plasticizers using MALDI-TOF/TOF and LC-Q/TOF. (2017). Chemosphere, 178, 417-424. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of S-(N,N-Dialkylaminocarbonyl)cysteine Adducts and Enzyme Inhibition Produced by Thiocarbamate Herbicides in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [ccspublishing.org.cn]
- 7. Quantitative proteomics employing primary amine affinity tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic and quantitative comparison of digest efficiency and specificity reveals the impact of trypsin quality on MS-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. uab.edu [uab.edu]
- 14. Studies of peptide a- and b-type fragment ions using stable isotope labeling and integrated ion mobility/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable Production of S-Butyl Chlorothioformate: A Technical Guide for Researchers and Process Chemists
Abstract
S-Butyl chlorothioformate is a pivotal intermediate in the synthesis of a wide array of commercially significant compounds, particularly in the agrochemical and pharmaceutical industries. Its utility in introducing the S-butylthiocarbonyl moiety allows for the tailored development of herbicides, pesticides, and novel therapeutic agents. This technical guide provides a comprehensive overview of scalable production protocols for this compound, designed for researchers, scientists, and drug development professionals. We will delve into established synthetic routes, including traditional phosgenation and modern, safer alternatives. The underlying reaction mechanisms, process optimization strategies for large-scale production, and critical safety protocols are discussed in detail. Furthermore, this guide outlines robust analytical methods for quality control and assurance.
Introduction: The Synthetic Versatility of this compound
This compound (CAS No. 13889-94-6) is a reactive chemical intermediate characterized by the formula C₅H₉ClOS. Its value in organic synthesis stems from the electrophilic carbonyl carbon, which is readily attacked by nucleophiles, leading to the formation of thiocarbamates, thioesters, and other sulfur-containing compounds. These derivatives have found broad applications, from active ingredients in crop protection to the modification of bioactive molecules like 5-fluorouracil to create promising antitumor agents[1].
The scalability of this compound production is a critical consideration for its industrial application. The transition from laboratory-scale synthesis to large-scale manufacturing presents challenges related to handling hazardous materials, process control, and purification[1]. This guide aims to provide a robust framework for addressing these challenges, ensuring safe, efficient, and reproducible production.
Synthetic Pathways to this compound
The synthesis of this compound predominantly involves the reaction of butanethiol with phosgene or a phosgene equivalent. The choice of methodology often balances reaction efficiency, safety, and cost.
The Classical Phosgenation Route
The most direct and historically common method for synthesizing S-alkyl chlorothioformates is the reaction of the corresponding thiol with phosgene (COCl₂).
Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the sulfur atom of butanethiol on the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion and subsequent loss of a proton to yield this compound and hydrochloric acid as a byproduct.
Caption: Phosgenation of Butanethiol.
Scalability Considerations: While this method is high-yielding, the extreme toxicity of phosgene gas necessitates specialized handling infrastructure and stringent safety protocols, making it less suitable for standard laboratory settings and requiring significant capital investment for industrial production. For large-scale manufacturing, continuous flow reactors are often employed to minimize the inventory of phosgene at any given time.
Phosgene-Free Synthesis: The Triphosgene Advantage
A significantly safer and more manageable approach for laboratory and pilot-scale synthesis involves the use of triphosgene (bis(trichloromethyl) carbonate), a stable, crystalline solid that serves as a phosgene equivalent[2].
Reaction Mechanism: Triphosgene, in the presence of a catalytic amount of a tertiary amine (e.g., triethylamine or pyridine), decomposes in situ to generate phosgene, which then reacts with butanethiol as described above. The tertiary amine also acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion[2].
Caption: Triphosgene-based synthesis workflow.
This method avoids the direct handling of gaseous phosgene, making it more amenable to standard laboratory equipment and scalable with appropriate thermal management.
Detailed Experimental Protocols
The following protocols are provided as a guide and should be adapted and optimized based on the specific laboratory or plant conditions.
Laboratory-Scale Synthesis using Triphosgene
This protocol is designed for a laboratory setting with standard glassware and safety equipment.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
|---|---|---|---|---|
| Triphosgene | 296.75 | 9.9 g | 0.033 | 0.34 |
| Butanethiol | 90.19 | 9.0 g (10.7 mL) | 0.1 | 1.0 |
| Triethylamine | 101.19 | 10.6 g (14.6 mL) | 0.105 | 1.05 |
| Anhydrous Dichloromethane | - | 200 mL | - | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene in 100 mL of anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reactant Addition: Prepare a solution of butanethiol and triethylamine in 100 mL of anhydrous dichloromethane. Add this solution dropwise to the cooled triphosgene solution over 60 minutes with vigorous stirring. Maintain the internal temperature below 5°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Work-up: Quench the reaction by slowly adding 100 mL of cold water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 100 mL of cold dilute HCl (1M), 100 mL of water, and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at approximately 60-65°C at 10 mmHg. The expected yield is 75-85%.
Considerations for Scalable Production
Transitioning to an industrial scale requires process optimization to ensure safety, efficiency, and cost-effectiveness.
-
Catalysis: For phosgenation reactions, catalysts such as activated carbon or hexamethylguanidinium chloride can be employed to improve reaction rates and facilitate catalyst removal and recycling[1].
-
Reaction Conditions: In a larger-scale batch process, thermal control is paramount due to the exothermic nature of the reaction. Jacketed reactors with efficient cooling systems are necessary.
-
Continuous Flow Synthesis: For industrial production, a continuous flow process is often preferred for reactions involving highly toxic reagents like phosgene. This minimizes the volume of hazardous material at any given time and allows for better temperature control and consistent product quality. A patent describes a method for the continuous synthesis of chloroformates using a flow reactor, which can be adapted for this compound production[3].
-
Purification: Fractional vacuum distillation is the primary method for purifying this compound on a large scale. Efficient vacuum systems and packed distillation columns are required to achieve high purity.
Safety and Hazard Management
The synthesis of this compound involves highly hazardous materials and requires strict adherence to safety protocols.
-
Reagent Handling:
-
Phosgene: A highly toxic and corrosive gas. All manipulations must be conducted in a dedicated, well-ventilated area with continuous phosgene monitoring. Specialized personal protective equipment (PPE), including a full-face respirator with an appropriate cartridge, is mandatory.
-
Triphosgene: A corrosive solid that releases phosgene upon heating or in the presence of nucleophiles. Handle in a fume hood with appropriate PPE.
-
Butanethiol: A volatile liquid with an extremely foul odor. It is flammable and harmful if swallowed or inhaled. Handle in a well-ventilated fume hood.
-
-
Product Handling: this compound is a corrosive and moisture-sensitive liquid. It can cause severe skin burns and eye damage. Always handle with appropriate gloves, eye protection, and a lab coat.
-
Waste Disposal: All waste materials should be neutralized and disposed of in accordance with local environmental regulations. Aqueous waste should be neutralized with a base (e.g., sodium bicarbonate) before disposal.
Analytical Quality Control
Ensuring the purity and identity of this compound is crucial for its use in subsequent synthetic steps.
| Analytical Technique | Purpose | Typical Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | A single major peak corresponding to the molecular weight of this compound (152.64 g/mol ). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation. | ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. |
| Infrared (IR) Spectroscopy | Functional group identification. | A strong absorption band in the region of 1760-1780 cm⁻¹ corresponding to the C=O stretch of the chlorothioformate group. |
GC-MS Protocol Outline:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).
-
Injection: Splitless injection of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).
-
Oven Program: A temperature gradient program, for example, starting at 50°C and ramping up to 250°C.
-
Detection: Mass spectrometer scanning a mass range of, for example, 35-300 amu.
Conclusion
The scalable production of this compound is achievable through well-defined synthetic protocols. While the classical phosgenation route remains a viable option for large-scale industrial manufacturing with the appropriate infrastructure, the use of triphosgene offers a significantly safer and more accessible alternative for laboratory and pilot-scale synthesis. Careful consideration of reaction conditions, process optimization, and stringent safety measures are paramount for the successful and safe production of this valuable chemical intermediate. The analytical techniques outlined in this guide provide the necessary tools for ensuring the quality and purity of the final product, facilitating its successful application in research and development.
References
-
Synthesis of S,S-Di(pyridin-2-yl)carbonodithioate (DPDTC) for the Reduction of Carboxylic Acids - Organic Syntheses. (URL: [Link])
-
8-Hydroxygeranyl acetate - Organic Syntheses. (URL: [Link])
-
dl-Methylethylacetic acid - Organic Syntheses. (URL: [Link])
-
Butyroin - Organic Syntheses. (URL: [Link])
-
GC-MS Sample Preparation - Organomation. (URL: [Link])
-
Navigating the Nuances of Sample Preparation for LC-MS and GC-MS - Organomation. (URL: [Link])
-
How to derivate chloroform extract before GC-MS analysis? - ResearchGate. (URL: [Link])
- Method for continuous flow synthesis of chloroformate compound - Google P
-
GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution - Agilent. (URL: [Link])
-
Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents - ResearchGate. (URL: [Link])
-
Boiling Point Calculator - University of Alberta. (URL: [Link])
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for S-Butyl chlorothioformate
Welcome to the technical support center for S-Butyl Chlorothioformate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile thiocarbonyl transfer agent. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, troubleshoot unexpected outcomes, and ensure the safe and effective use of this compound in your synthetic endeavors.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured to provide direct solutions to specific problems you may encounter during your experiments. We delve into the causality behind these issues, grounded in the fundamental reactivity of chlorothioformates.
Problem 1: Low or No Yield in Thiocarbamate Synthesis
Question: I am reacting this compound with a primary/secondary amine to synthesize a thiocarbamate, but I am observing very low yields or recovering unreacted starting materials. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in thiocarbamate formation from this compound and an amine are a common issue that can often be traced back to reaction conditions or reagent stability. Let's break down the potential culprits and their solutions.
The core reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the chlorothioformate.[1] The success of this reaction is highly dependent on the stability of the chlorothioformate and the nucleophilicity of the amine.
Potential Causes & Solutions:
-
Degradation of this compound: This reagent is sensitive to moisture and can hydrolyze to butanethiol, hydrochloric acid, and carbon dioxide.[2][3] If the reagent has been improperly stored or handled, its effective concentration will be reduced.
-
Inadequate Base: The reaction generates hydrochloric acid (HCl), which will protonate the amine starting material, rendering it non-nucleophilic. An insufficient amount of base to scavenge this HCl is a frequent cause of low conversion.
-
Solution: Use at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the generated HCl. For less nucleophilic amines, a slight excess of the base (1.1-1.2 equivalents) can be beneficial.
-
-
Solvent Effects: The choice of solvent can significantly influence the reaction pathway. While S-alkyl chlorothioformates can react via a bimolecular addition-elimination pathway with strong nucleophiles, they can also undergo a unimolecular ionization (SN1-like) pathway, especially in polar, ionizing solvents.[4][5] This ionization pathway may not be productive for thiocarbamate formation and can lead to side products.
-
Low Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines may react sluggishly with this compound.
-
Solution: For amines with low reactivity, you may need to employ more forcing conditions, such as elevated temperatures (e.g., 40-60 °C). However, be mindful that higher temperatures can also accelerate the decomposition of the chlorothioformate. Reaction monitoring by TLC or LC-MS is crucial to find the optimal balance.[1]
-
Problem 2: Formation of Symmetric Thiourea Byproduct
Question: During the reaction of this compound with my amine, I am observing the formation of a symmetric thiourea as a significant byproduct. Why is this happening and how can I prevent it?
Answer:
The formation of a symmetric thiourea (RNH-C(S)-NHR) points towards the in-situ formation of an isothiocyanate (RN=C=S) intermediate, which then reacts with another molecule of the starting amine.
Mechanistic Insight:
This side reaction is more likely to occur under certain conditions that promote the decomposition of the initially formed thiocarbamate or a related intermediate. The presence of excess base or elevated temperatures can facilitate the elimination of butanethiol from the thiocarbamate product, leading to the isothiocyanate.
Preventative Measures:
-
Control of Stoichiometry: Ensure that the this compound is the limiting reagent or used in a 1:1 stoichiometry with the amine. This minimizes the presence of unreacted amine that could react with any formed isothiocyanate.
-
Temperature Management: Maintain a low reaction temperature (0 °C to room temperature) to disfavor the elimination reaction that forms the isothiocyanate. Add the this compound solution dropwise to the amine solution to control any exotherm.
-
Choice of Base: While a base is necessary, a highly hindered or weaker base might be advantageous to minimize side reactions. Alternatively, using a two-phase system (e.g., DCM and aqueous sodium bicarbonate) can help to immediately neutralize the generated HCl without having a high concentration of a soluble organic base in the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in reactions?
A1: this compound, like other thiocarbonyl compounds, primarily acts as an electrophile at the carbonyl carbon.[7][8] Its reactivity is enhanced compared to its oxygen analog (butyl chloroformate) due to the weaker C=S double bond and the ability of sulfur to stabilize an adjacent negative charge in the tetrahedral intermediate.[9] Reactions with nucleophiles, such as amines or alcohols, typically proceed through a nucleophilic acyl substitution mechanism.[1] However, the reaction pathway can be influenced by the structure of the alkyl group and the solvent. For S-alkyl chlorothioformates, there can be a competition between a bimolecular addition-elimination pathway and a unimolecular ionization (SN1-like) pathway.[5][10]
Q2: How should I properly store and handle this compound?
A2: Due to its sensitivity to moisture and potential for decomposition, proper storage and handling are critical.[11][12] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[13] Refrigerated storage (2-8°C) is often recommended.[14] Always use personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat when handling this reagent, preferably within a chemical fume hood.[12]
Q3: What are the main decomposition products of this compound?
A3: The primary decomposition pathway, especially in the presence of water, is hydrolysis. This reaction yields butanethiol, hydrochloric acid (HCl), and carbon dioxide.[2][3] Thermal decomposition can also occur, potentially leading to the release of irritating and toxic gases such as hydrogen chloride and phosgene.[12][13]
Q4: Can I use this compound as a safer alternative to phosgene?
A4: this compound can be considered a thiocarbonyl transfer agent and is used to introduce the S-butylthiocarbonyl moiety.[4][9] While it is a useful reagent, it is not a direct substitute for phosgene in all applications. Phosgene is a C1 synthon used to make a wide variety of compounds like carbonates, isocyanates, and chloroformates.[15] this compound is primarily used for making thiocarbamates and related sulfur-containing compounds. For applications requiring a chloroformate, safer alternatives to phosgene gas, such as triphosgene (a solid), are often employed to generate phosgene in situ.[16][17]
Q5: What analytical techniques are recommended for monitoring reactions involving this compound and assessing product purity?
A5: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method. For more quantitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable.[18] To confirm the structure and purity of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential for structural elucidation.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly valuable for assessing purity and identifying byproducts.[4]
Data and Protocols
Table 1: Solvent Selection Guide for Reactions with Amines
| Solvent | Polarity | Characteristics | Recommendation |
| Dichloromethane (DCM) | Polar Aprotic | Good solubility for many organic compounds. | Highly Recommended: Standard choice for many reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | Good solvent, but peroxide formation is a risk. | Recommended: Use freshly distilled or inhibitor-free THF. |
| Toluene | Nonpolar | Can be useful for reactions at higher temperatures. | Use with Caution: May require heating for less reactive amines. |
| Acetonitrile (MeCN) | Polar Aprotic | Can promote ionization pathways. | Not Generally Recommended: May lead to side reactions. |
| Alcohols (e.g., EtOH) | Polar Protic | Can act as a competing nucleophile. | Avoid: Will react with this compound. |
General Experimental Protocol: Synthesis of a Thiocarbamate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the chlorothioformate solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.[1]
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.
Diagrams
Caption: A decision tree for troubleshooting low yields.
Caption: Mechanism of thiocarbamate synthesis.
References
-
Metzner, P. (1998). Thiocarbonyl Compounds as Specific Tools for Organic Synthesis. Topics in Current Chemistry, 1999, 204, 127-181. [Link]
-
Organic Syntheses. dl-METHYLETHYLACETIC ACID. [Link]
-
Kevill, D. N., et al. (2012). Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. International journal of molecular sciences, 13(10), 12988–13001. [Link]
-
Guthrie, J. P., & controversial, A. D. (2022). Thiocarbonyl chemistry in polymer science. Polymer Chemistry, 13(20), 2899-2917. [Link]
-
Kumar, V., et al. (2024). Recent Advances in the Synthesis and Applications of Thiocarbonyl Compounds. European Journal of Organic Chemistry. [Link]
-
SciSpace. Thiocarbonyl Compounds as Specific Tools for Organic Synthesis (1998). [Link]
-
D'Souza, M. J., & Kevill, D. N. (2017). Influence of Sulfur for Oxygen Substitution in the Solvolytic Reactions of Chloroformate Esters and Related Compounds. Molecules, 22(8), 1243. [Link]
-
Harpp, D. N., et al. (1984). Organic sulfur chemistry. 25. Thiocarbonyl transfer reagents. The Journal of Organic Chemistry, 49(19), 3525-3531. [Link]
-
National Center for Biotechnology Information. sec-Butyl chloroformate. PubChem Compound Database. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY - BUTYL CHLOROFORMATE. [Link]
-
ResearchGate. Physical and Toxicity Properties of Phosgene and BTC. [Link]
-
ResearchGate. Figure 1: Molecular structures of syn-isobutyl chloroformate (1),.... [Link]
- Google Patents.
-
ChemistryViews. In-situ Phosgene Synthesis from Chloroform. [Link]
-
Reddit. Hydrolysis product troubleshooting. [Link]
-
SIELC Technologies. sec-Butyl chloroformate. [Link]
-
Kyong, J. B., et al. (2021). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. Molecules, 26(14), 4195. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. framochem.com [framochem.com]
- 3. sec-Butyl chloroformate | C5H9ClO2 | CID 11829505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiocarbonyl Compounds as Specific Tools for Organic Synthesis (1999) | Patrick Metzner | 74 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. S-Isobutyl chlorothioformate (14100-99-3) for sale [vulcanchem.com]
- 11. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
- 14. S-叔丁基硫代氯甲酸酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. In-situ Phosgene Synthesis from Chloroform - ChemistryViews [chemistryviews.org]
- 18. sec-Butyl chloroformate | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Low Yield in S-Butyl Chlorothioformate Reactions
Welcome to the technical support guide for the synthesis of S-Butyl chlorothioformate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] However, its synthesis can be prone to low yields due to side reactions and sensitivity to reaction conditions. This guide provides in-depth, question-and-answer-based troubleshooting to help you optimize your reaction outcomes.
I. Common Issues and Troubleshooting
This section addresses specific problems that can lead to low yields of this compound. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol to rectify the issue.
Question 1: My reaction yield is significantly lower than expected, and I observe the formation of unexpected byproducts. What are the likely causes?
Answer: Low yields in this compound synthesis are often attributed to side reactions involving the reactants or the product itself. The primary synthesis route involves the reaction of 1-butanethiol with phosgene or a phosgene equivalent like triphosgene.[2] Several factors can contribute to diminished yields:
-
Moisture Contamination: this compound and the phosgene reactant are highly sensitive to moisture.[3][4] Hydrolysis of phosgene produces hydrochloric acid and carbon dioxide, while hydrolysis of the final product yields 1-butanethiol, hydrochloric acid, and carbonyl sulfide (which can further hydrolyze to hydrogen sulfide and carbon dioxide).[5] This not only consumes your reactants and product but also introduces acidic conditions that can catalyze further decomposition.
-
Over-reaction/Side Reactions with Phosgene: Phosgene is a highly reactive electrophile. If the stoichiometry or reaction conditions are not carefully controlled, it can react with the desired this compound product to form undesired byproducts. Similarly, impurities in the 1-butanethiol can lead to a variety of side products.
-
Thermal Decomposition: Chlorothioformates can be thermally unstable.[6] Excessive reaction temperatures or prolonged reaction times can lead to decomposition of the product. S-tert-Butyl chlorothioformate, a related compound, is known to be unstable and decomposes readily.[7][8] While the S-butyl isomer is more stable, elevated temperatures should still be avoided.
-
Impure Reactants: The purity of both 1-butanethiol and the phosgenating agent is critical. Impurities can compete in the reaction, leading to a complex mixture of products and making purification difficult.[9]
Troubleshooting Protocol: Ensuring an Anhydrous and Controlled Reaction Environment
-
Drying of Glassware and Solvents:
-
Thoroughly flame-dry all glassware under a vacuum or in an oven at >120°C for several hours and cool under a stream of dry, inert gas (e.g., argon or nitrogen).
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If preparing your own, ensure they are properly dried using appropriate drying agents and distilled under an inert atmosphere.
-
-
Inert Atmosphere:
-
Conduct the entire reaction, including reagent transfers, under a positive pressure of a dry inert gas. This prevents atmospheric moisture from entering the reaction vessel.
-
-
Controlled Reagent Addition:
-
Add the phosgene solution (or triphosgene) dropwise to a cooled solution of 1-butanethiol and a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent.[10] Maintaining a low temperature (typically 0-5°C) helps to control the exothermic reaction and minimize side product formation.
-
-
Stoichiometric Control:
-
Use a slight excess of 1-butanethiol relative to the phosgenating agent to ensure complete consumption of the highly reactive phosgene. However, a large excess can complicate purification. A 1.05 to 1.1 molar equivalent of the thiol is a good starting point.
-
-
Monitoring Reaction Progress:
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of complete consumption of the limiting reagent. This prevents unnecessarily long reaction times, which can lead to product decomposition.
-
Question 2: I'm using thiophosgene and butan-1-ol, but the yield is poor. What could be going wrong?
Answer: While the reaction of thiophosgene with alcohols can produce chlorothioformates, it is generally less efficient for the synthesis of S-alkyl chlorothioformates compared to the reaction of a thiol with phosgene.[11] The reaction of thiophosgene with an alcohol primarily yields an O-alkyl chlorothioformate. To obtain the desired S-butyl isomer, you must start with 1-butanethiol.
The primary issue here is the choice of nucleophile. The sulfur atom in a thiol is a "softer" and more potent nucleophile towards the "soft" electrophilic carbon of phosgene or thiophosgene compared to the "harder" oxygen of an alcohol. This is explained by Hard and Soft Acid and Base (HSAB) theory.[11]
Reaction Pathway Visualization
DOT Script:
Caption: Correct vs. Incorrect pathways for this compound synthesis.
Recommended Protocol Modification:
-
Reactant Correction: Replace butan-1-ol with 1-butanethiol.
-
Reagent Choice: Use phosgene or a phosgene equivalent (like triphosgene) instead of thiophosgene for a more direct and higher-yielding synthesis of the S-alkyl isomer.[2]
-
Follow Protocol 1: Implement the troubleshooting steps outlined in the answer to Question 1 to ensure optimal reaction conditions.
Question 3: My product appears to decompose during workup and purification. How can I improve its stability?
Answer: this compound, like other chlorothioformates, can be susceptible to decomposition, especially in the presence of nucleophiles (including water) or at elevated temperatures.[3][6] The workup and purification steps are critical for obtaining a pure, stable product.
-
Aqueous Workup: Washing with water or aqueous solutions can lead to hydrolysis. While necessary to remove salts and water-soluble impurities, prolonged contact should be avoided.
-
Distillation: Attempting to purify this compound by distillation at atmospheric pressure will likely lead to significant decomposition due to the high temperatures required.
-
Chromatography: While possible, purification by silica gel chromatography can also be problematic. The slightly acidic nature of silica gel can promote decomposition, and the extended time the product spends on the column can lead to losses.
Optimized Workup and Purification Protocol
-
Quenching: After the reaction is complete, quench any remaining phosgenating agent by carefully adding a small amount of cold water or a dilute aqueous solution of a mild base like sodium bicarbonate, while keeping the temperature low.
-
Extraction: Promptly move to an extractive workup. Use a non-polar organic solvent (e.g., dichloromethane, diethyl ether) and wash quickly with cold, deionized water, followed by a cold, saturated sodium bicarbonate solution, and finally a cold brine solution. This removes salts and acidic byproducts.
-
Drying: Thoroughly dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate. Filter off the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (ideally below 30°C).
-
Vacuum Distillation: The most effective method for purifying this compound is vacuum distillation. The reduced pressure allows the product to boil at a much lower temperature, minimizing thermal decomposition. The boiling point of S-tert-butyl chlorothioformate is reported as 32°C at 5 mmHg, giving an indication of the conditions required.
| Parameter | Recommendation | Rationale |
| Workup Temperature | 0-10°C | Minimizes hydrolysis and decomposition. |
| Aqueous Washes | Brief and with cold solutions | Reduces contact time with water to prevent hydrolysis. |
| Purification Method | Vacuum Distillation | Lowers the boiling point to prevent thermal degradation. |
| Storage | 2-8°C under inert gas | Enhances long-term stability of the purified product. |
II. Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound? A: The most common and direct synthesis involves the reaction of 1-butanethiol with phosgene or a solid phosgene equivalent like triphosgene in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent.[2][10]
Q2: How can I confirm the identity and purity of my this compound product? A: A combination of spectroscopic and chromatographic methods is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are crucial for structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method to assess purity and identify any volatile impurities.[1][]
Q3: What are the main safety precautions when working with phosgene or its substitutes? A: Phosgene is an extremely toxic gas. Triphosgene, while a solid, can decompose to release phosgene, especially in the presence of moisture or at elevated temperatures.[10][13] All manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[4] Have an appropriate quenching agent (e.g., a dilute ammonia solution) readily available.
Q4: Can I use a different base instead of triethylamine? A: Yes, other non-nucleophilic tertiary amines like diisopropylethylamine (DIPEA) can be used. It is crucial to use a base that will not compete with the butanethiol as a nucleophile. Pyridine is sometimes used, but it can sometimes form stable adducts with acyl chlorides.
Q5: What is the mechanism of the reaction between 1-butanethiol and phosgene? A: The reaction proceeds via a nucleophilic acyl substitution mechanism. The sulfur atom of 1-butanethiol attacks the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion to form the this compound product. The base is required to deprotonate the thiol, forming the more nucleophilic thiolate anion, and to neutralize the HCl byproduct.
DOT Script:
Caption: Simplified mechanism of this compound synthesis.
References
-
Ethyl chlorothioformate | C3H5ClOS. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
What are some common causes of low reaction yields? (2022, November 20). Reddit. Retrieved January 12, 2026, from [Link]
-
Sharma, S. (1978). Thiophosgene in Organic Synthesis. ResearchGate. Retrieved January 12, 2026, from [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. (2018, November 23). Reddit. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
-
Thiophosgene. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates. (2019, July 10). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Eckert, H. (2007). Phosgenation reactions with phosgene from triphosgene. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Phosgene. (2019, July 27). Sciencemadness Wiki. Retrieved January 12, 2026, from [Link]
-
Making Thiophosgene. (2022, November 2). YouTube. Retrieved January 12, 2026, from [Link]
-
Molecular structures of syn-isobutyl chloroformate (1),... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Alkyl chlorothioformate synthesis by reaction of alkyl xanthates and Vilsmeier reagent. (2023, June). ResearchGate. Retrieved January 12, 2026, from [Link]
-
3.0 Properties of Phosgene. (2021, April). American Chemistry Council. Retrieved January 12, 2026, from [Link]
-
Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. (2012, September 30). PubMed. Retrieved January 12, 2026, from [Link]
-
Stability of thiols in an aqueous process flavoring. (2001, October 10). PubMed. Retrieved January 12, 2026, from [Link]
-
(PDF) Correlation of the rates of solvolysis of tert‐butyl chlorothioformate and observations concerning the reaction mechanism. (2012, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Stability of colistimethate sodium in aqueous solution. (2012, December). PubMed. Retrieved January 12, 2026, from [Link]
-
sec-Butyl chloroformate. (2018, February 16). SIELC Technologies. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
-
Synthesis of sulfides (thioethers) and derivatives. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Synthetic access to thiols: A review. (2018). Indian Academy of Sciences. Retrieved January 12, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl chlorothioformate | C3H5ClOS | CID 18056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. framochem.com [framochem.com]
- 5. Thiophosgene: - An overview [moltuslab.com]
- 6. Thiophosgene - Wikipedia [en.wikipedia.org]
- 7. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 13. Phosgene and Substitutes [sigmaaldrich.com]
Identifying side products of S-Butyl chlorothioformate reactions
Troubleshooting Guides & FAQs
Welcome to the technical support center for S-Butyl Chlorothioformate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common issues encountered during experimental work, with a focus on identifying and mitigating the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound and a primary amine is giving a low yield of the desired thiocarbamate. What are the likely causes?
A1: Low yields in thiocarbamate synthesis using this compound can stem from several factors. The most common culprits are the decomposition of the chlorothioformate reagent, incomplete reaction, or competing side reactions.
This compound is highly susceptible to hydrolysis.[1] The presence of even trace amounts of water in your reaction solvent or on your glassware can lead to its decomposition into butanethiol, carbon dioxide, and hydrochloric acid. This not only consumes your reagent but the resulting HCl can protonate your amine, rendering it non-nucleophilic and halting the desired reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from interfering.[1]
-
Choice of Base: The reaction of this compound with an amine generates HCl, which must be neutralized. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, should be used as a scavenger. Using a nucleophilic base could lead to competitive reactions with the chlorothioformate.
-
Temperature Control: These reactions are typically exothermic. Running the reaction at a low temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature can help to control the reaction rate and minimize side product formation.
Q2: I've isolated my product, but I'm seeing a significant impurity with a mass corresponding to dibutyl disulfide. How is this being formed?
A2: The formation of dibutyl disulfide is a strong indicator that butanethiol is being generated in your reaction mixture. As mentioned in Q1, butanethiol is a hydrolysis product of this compound. Once formed, butanethiol can be readily oxidized to dibutyl disulfide, especially if there are oxidizing agents present or if the reaction is exposed to air for extended periods.
Mechanism of Disulfide Formation: The oxidation of thiols to disulfides can be catalyzed by trace metals or proceed via radical mechanisms, particularly upon exposure to atmospheric oxygen.[2][3]
Preventative Measures:
-
Strict Anhydrous Conditions: The most effective way to prevent disulfide formation is to prevent the hydrolysis of the this compound in the first place.
-
Inert Atmosphere: Conducting the reaction and work-up under an inert atmosphere will minimize exposure to oxygen, thereby reducing the rate of thiol oxidation.
-
Degassed Solvents: For particularly sensitive substrates, using solvents that have been degassed to remove dissolved oxygen can be beneficial.
Q3: My mass spectrometry analysis shows a byproduct with a mass corresponding to di(S-butyl) dithiocarbonate. What is the cause of this?
A3: The presence of di(S-butyl) dithiocarbonate suggests a reaction between this compound and a butanethiolate anion. The butanethiolate anion is the conjugate base of butanethiol and can be formed if a sufficiently strong base is present in the reaction mixture along with butanethiol (from hydrolysis of the starting material).
Formation Pathway:
-
Hydrolysis: this compound + H₂O → Butanethiol + CO₂ + HCl
-
Deprotonation: Butanethiol + Base → Butanethiolate anion
-
Nucleophilic Attack: Butanethiolate anion + this compound → Di(S-butyl) dithiocarbonate + Cl⁻
To avoid this side product, it is crucial to minimize the hydrolysis of the starting material and to use a base that is just strong enough to scavenge the HCl produced without significantly deprotonating any butanethiol that may be formed.
Experimental Protocol: Synthesis of an S-Alkyl Thiocarbamate
This protocol provides a general procedure for the synthesis of an S-alkyl thiocarbamate from a primary amine and this compound.
Materials:
-
Primary Amine
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.) and anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.1 eq.) to the solution and stir for 5 minutes.
-
Addition of Chlorothioformate: Slowly add this compound (1.05 eq.) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure S-alkyl thiocarbamate.
Visualizing Reaction Pathways
Diagram 1: Desired Reaction and Side Product Formation
This diagram illustrates the intended reaction for thiocarbamate synthesis and the competing pathways leading to common side products.
Caption: Reaction pathways in thiocarbamate synthesis.
Quantitative Data Summary
| Issue | Potential Cause | Expected Impact on Yield |
| Hydrolysis of Reagent | Presence of water | Significant decrease |
| Disulfide Formation | Presence of water and oxygen | Minor to moderate decrease |
| Dithiocarbonate Formation | Hydrolysis and excess base | Minor decrease |
References
-
New Jersey Department of Health. Hazard Summary: BUTYL CHLOROFORMATE. Available at: [Link]
-
MDPI. Influence of Sulfur for Oxygen Substitution in the Solvolytic Reactions of Chloroformate Esters and Related Compounds. Available at: [Link]
-
ResearchGate. The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. Available at: [Link]
-
Organic Chemistry Portal. Thiocarbamate synthesis by carbamoylation. Available at: [Link]
-
National Institutes of Health. Cellular Disulfide Bond Formation in Bioactive Peptides and Proteins. Available at: [Link]
-
ResearchGate. One‐Pot Synthesis of Thiocarbamates. Available at: [Link]
-
National Institutes of Health. Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway. Available at: [Link]
-
Organic Chemistry Portal. An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent. Available at: [Link]
-
Organic Chemistry Portal. Disulfide synthesis by S-S coupling. Available at: [Link]
Sources
Preventing hydrolysis of S-Butyl chlorothioformate during reactions
Welcome to the technical support center for S-Butyl chlorothioformate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a specific focus on preventing and troubleshooting unwanted hydrolysis. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis, and why is it a significant problem?
A1: this compound is highly reactive towards nucleophiles, including water. Hydrolysis is the reaction of this compound with water, which decomposes the reagent into butanethiol, hydrochloric acid (HCl), and carbon dioxide (CO₂). This is problematic for several reasons:
-
Reagent Loss: The active reagent is consumed, reducing its availability for the desired reaction and leading to lower product yields.
-
Byproduct Formation: The generation of HCl can protonate bases or nucleophilic reagents in your reaction, rendering them inactive. Butanethiol can also potentially participate in side reactions.
-
Reproducibility Issues: Inconsistent levels of moisture between experiments will lead to variable rates of hydrolysis, making reactions difficult to reproduce.
Q2: How can I visually identify if my this compound has degraded?
A2: Pure this compound is a colorless liquid.[1] Degradation due to hydrolysis or other decomposition pathways can sometimes lead to a yellowish discoloration. A key indicator of hydrolysis is the evolution of HCl gas, which can be detected as fumes if exposed to moist air.[2] For prolonged storage, it is recommended to re-analyze the material for purity and the presence of HCl before use.[3]
Q3: What are the ideal storage conditions to minimize long-term hydrolysis?
A3: To ensure the longevity and reactivity of this compound, it must be stored under stringent conditions. Store the reagent in its original, tightly sealed container in a cool, dry, and well-ventilated area, protected from direct sunlight and heat.[3][4][5] Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent exposure to atmospheric moisture.[5] For thermolabile chlorothioformates, refrigerated storage (< 0 °C) is often specified.[3][6]
Understanding the Mechanism of Hydrolysis
The hydrolysis of this compound, and S-alkyl chlorothioformates in general, is not a single, simple pathway. It is highly dependent on the reaction solvent and conditions. The two primary competing mechanisms are an Addition-Elimination pathway and an Ionization (Sₙ1-like) pathway.[7][8] Understanding which pathway is likely to dominate in your system is key to preventing it.
-
Addition-Elimination (Bimolecular): This pathway is favored in solvents with high nucleophilicity (e.g., methanol, ethanol). Here, a water molecule directly attacks the electrophilic carbonyl carbon. This mechanism is more prevalent for primary S-alkyl chlorothioformates.[8][9]
-
Ionization (Unimolecular): This pathway is favored in solvents with high ionizing power (e.g., aqueous trifluoroethanol).[10] The C-Cl bond first breaks to form a resonance-stabilized acylium ion intermediate, which is then rapidly captured by water. This pathway is more significant for secondary and tertiary S-alkyl chlorothioformates due to the electronic stabilization of the cationic intermediate.[9][11]
Caption: Competing mechanisms for the hydrolysis of this compound.
Troubleshooting Guide: Preventing Hydrolysis During Reactions
This section provides a systematic approach to minimizing water contamination in your experiments.
Issue 1: Low Reaction Yield Attributed to Reagent Degradation
Root Cause: The most common cause of low yield is the presence of moisture in solvents, reagents, or glassware, leading to the hydrolysis of this compound before it can react with your substrate.
Solutions:
1. Rigorous Solvent and Reagent Preparation:
-
Use Anhydrous Solvents: Always use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent). Solvents packaged under nitrogen or argon are preferred.
-
Check Reagent Purity: Ensure your amine, alcohol, or other nucleophilic substrate is dry. If it is a salt (e.g., a hydrochloride salt of an amine), ensure it has been fully neutralized and dried before the reaction.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) from start to finish.[5] This prevents atmospheric moisture from entering the reaction vessel.
2. Proper Glassware and Equipment Handling:
-
Oven-Dry Glassware: All glassware should be oven-dried (>120 °C) for several hours and allowed to cool in a desiccator or under a stream of inert gas immediately before use.
-
Flame-Drying: For highly moisture-sensitive reactions, flame-drying the assembled glassware under vacuum and backfilling with an inert gas is a standard technique.
3. Controlled Reagent Addition:
-
Use Syringes or Cannulas: Add this compound and other liquid reagents using dry syringes or via cannula transfer. Avoid opening the reaction vessel to the atmosphere.
-
Temperature Control: Many reactions with chlorothioformates are exothermic. Adding the reagent dropwise to a cooled solution (e.g., 0 °C) helps control the reaction rate and minimize side reactions.[12]
Issue 2: Inconsistent Results and Poor Reproducibility
Root Cause: Variable amounts of trace water lead to inconsistent rates of hydrolysis, causing batch-to-batch variability. The choice of solvent and base can also significantly influence the extent of hydrolysis.
Solutions:
1. Optimize Solvent Choice:
-
As the mechanism of hydrolysis is solvent-dependent, choosing the right solvent is critical.[7][10] For reactions with amines or other nucleophiles, aprotic, non-nucleophilic solvents are generally best.
-
Avoid highly nucleophilic solvents (like methanol) or those with high ionizing power if your substrate's reactivity allows.
-
Refer to the table below for guidance on solvent selection.
Table 1: Properties of Common Solvents and Their Impact on Hydrolysis
| Solvent | Dielectric Constant (ε) | Nucleophilicity (Nᴛ) | Ionizing Power (Yᴄₗ) | Suitability & Rationale |
| Dichloromethane (DCM) | 9.1 | -0.37 | 1.32 | Excellent: Aprotic, low nucleophilicity. Common choice for reactions with amines.[12] |
| Tetrahydrofuran (THF) | 7.6 | 0.07 | 3.05 | Good: Aprotic and widely used. Must be rigorously dried as it is hygroscopic. |
| Acetonitrile (ACN) | 37.5 | -0.40 | 2.18 | Good: Polar aprotic, but its high ionizing power can slightly favor the Sₙ1 hydrolysis path. |
| Toluene | 2.4 | -1.33 | 1.05 | Good: Non-polar aprotic. Suitable for many applications. |
| Ethanol (EtOH) | 24.6 | 0.37 | -2.52 | Poor: Protic and highly nucleophilic. Will compete with the desired nucleophile and promote addition-elimination solvolysis.[8] |
| Water | 80.1 | 0.18 | 3.49 | Avoid: The direct cause of hydrolysis.[2] |
| (Note: Nᴛ and Yᴄₗ values are from established literature and serve as a guide to relative solvent properties.[7]) |
2. Select the Appropriate Base:
-
When reacting this compound with a nucleophile like an amine, a non-nucleophilic base is required to scavenge the HCl byproduct.[12]
-
Recommended: Use tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Avoid: Do not use hydroxide bases (e.g., NaOH, KOH) or primary/secondary amines as the base, as they will react directly with the chlorothioformate.
Experimental Protocol: General Procedure for Minimizing Hydrolysis in an Amine Acylation Reaction
This protocol outlines a standard workflow for reacting this compound with a secondary amine to form a thiocarbamate, a common application.[9][13]
Caption: Recommended experimental workflow for moisture-sensitive reactions.
Step-by-Step Methodology:
-
Preparation: Assemble oven-dried, multi-neck round-bottom flask with a magnetic stir bar, septa, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and backfill with inert gas.
-
Reagent Loading: Dissolve the secondary amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) in the reaction flask.[12]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical for controlling the reaction's exothermicity.
-
Addition of Chlorothioformate: Add this compound (1.1 equivalents) dropwise to the cold, stirred solution via a syringe over 15-30 minutes. Maintain the inert atmosphere and ensure the temperature does not rise significantly.[12]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 2-12 hours.
-
Monitoring: Track the consumption of the starting material and the formation of the product using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench by slowly adding water or a saturated aqueous solution of ammonium chloride. Proceed with a standard aqueous workup and extraction with an organic solvent.
Analytical Detection of Hydrolysis
If you suspect hydrolysis has occurred, you can use the following methods to analyze your starting material or reaction mixture:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to detect the volatile byproduct butanethiol or unreacted this compound.[14][15]
-
¹H NMR Spectroscopy: The proton NMR spectrum can be used to identify and quantify the starting material and potential byproducts. The butyl group protons of this compound will have a distinct chemical shift from those in butanethiol.
-
Acid-Base Titration: A simple titration can quantify the amount of HCl present in a stored sample of this compound, giving an indication of the extent of degradation.
By implementing these rigorous, chemically-informed procedures, you can significantly mitigate the risk of hydrolysis, leading to higher yields, improved purity, and more reproducible results in your synthesis projects.
References
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BUTYL CHLOROFORMATE. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Beilstein Journal of Organic Chemistry, 7, 569–577. Retrieved from [Link]
-
D'Souza, M. J., Hailey, S. M., & Kevill, D. N. (2010). Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate. International Journal of Molecular Sciences, 11(5), 2307–2321. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1: Molecular structures of syn-isobutyl chloroformate (1).... Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2012). Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. European Journal of Chemistry, 3(3), 267–272. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). sec-Butyl chloroformate | C5H9ClO2. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Butyl chloroformate | C5H9ClO2. PubChem. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 7: ANALYTICAL METHODS. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2012). Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. European Journal of Chemistry, 3(3), 267–272. Retrieved from [Link]
-
Creative Commons. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]
-
YouTube. (2023, February 16). Sec. Butyl chloride undergo alkaline hydrolysis in the polar solven.... Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: ANALYTICAL METHODS. Retrieved from [Link]
-
MDPI. (2025, January 11). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. sec-Butyl chloroformate | C5H9ClO2 | CID 11829505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. framochem.com [framochem.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. download.basf.com [download.basf.com]
- 7. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. S-Isobutyl chlorothioformate (14100-99-3) for sale [vulcanchem.com]
- 11. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Purification Methods for Products from S-Butyl Chlorothioformate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with S-Butyl chlorothioformate. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific purification challenges encountered during your experiments. Our goal is to empower you with the technical knowledge and practical insights necessary to achieve high purity for your target compounds.
I. Understanding the Chemistry: Common Reactions and Potential Impurities
This compound is a versatile reagent primarily used for the synthesis of S-alkyl thiocarbamates and thiocarbonates through reactions with amines and alcohols, respectively. The high reactivity of the chlorothioformate functional group, while advantageous for synthesis, can also lead to the formation of various impurities and byproducts. A foundational understanding of these potential side reactions is crucial for developing an effective purification strategy.
The primary reaction involves the nucleophilic attack of an amine or alcohol on the electrophilic carbonyl carbon of this compound, leading to the displacement of the chloride ion.
Diagram: General Reaction Scheme
Technical Support Center: Reaction Monitoring for S-Butyl Chlorothioformate
Welcome to the technical support center for monitoring reactions involving S-Butyl chlorothioformate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure your experiments are both successful and efficient. Our focus is on practical, field-tested advice grounded in solid scientific principles.
This compound is a key building block in organic synthesis, primarily used for the introduction of the S-butylthiocarbonyl group. Its reactions, typically with nucleophiles like amines or alcohols, require careful monitoring to ensure complete conversion and to minimize side products. This guide will focus on two of the most common and powerful techniques for this purpose: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your reaction monitoring. Each problem is followed by a step-by-step troubleshooting workflow and an explanation of the underlying chemical principles.
Thin-Layer Chromatography (TLC) Troubleshooting
TLC is a rapid and cost-effective method for qualitatively monitoring a reaction's progress.[1][2] However, sulfur-containing compounds can sometimes present unique challenges.
Streaking is a common issue in TLC that can obscure results and make it difficult to determine the reaction's progress.[3][4][5]
Troubleshooting Workflow:
-
Reduce Sample Concentration: The most common cause of streaking is overloading the plate.[4][5] Prepare a more dilute solution of your reaction mixture and re-spot.
-
Modify the Mobile Phase:
-
For Potentially Acidic or Basic Products: If your product (e.g., a thiocarbamate from a primary or secondary amine) has acidic or basic properties, it can interact strongly with the silica gel. Add a small amount of acid (e.g., 0.1-1% acetic acid) or base (e.g., 0.1-1% triethylamine) to your eluent to suppress this interaction.[3]
-
Adjust Polarity: An inappropriate solvent polarity can also lead to streaking.[4] If your spot is streaking from the baseline, your eluent is likely not polar enough. If it's streaking towards the solvent front, it may be too polar.[3]
-
-
Check for Decomposition: this compound and its products can be sensitive to the acidic nature of standard silica gel. If you suspect decomposition on the plate, consider using neutralized silica plates or a different stationary phase like alumina.
Causality Explained: Streaking occurs when the analyte has a wide range of affinities for the stationary phase as it moves up the plate. This can be due to overloading the sample, causing it to saturate the stationary phase, or due to secondary interactions (acid-base) between the analyte and the silica gel. Modifying the mobile phase neutralizes these interactions, leading to more defined spots.
The absence of visible spots can be alarming, but it's often a solvable issue.
Troubleshooting Workflow:
-
Confirm Visualization Method: this compound and its derivatives may not be UV-active. If you are using a UV lamp and see no spots, you will need to use a chemical stain.[3]
-
Recommended Stain: A potassium permanganate (KMnO₄) stain is an excellent choice. The thioether and thiocarbonyl moieties are readily oxidized by KMnO₄, resulting in a yellow spot on a purple background.
-
-
Increase Sample Concentration: Your reaction mixture may be too dilute.[3][4] Try spotting the plate multiple times in the same location, allowing the solvent to dry completely between applications.[4]
-
Check for Volatility: While the starting material and expected products are not extremely volatile, ensure your spots are not evaporating from the plate before or during development, especially if the plate is left to dry for an extended period.
Causality Explained: Visualization in TLC relies on the compound's ability to absorb UV light or react with a chemical stain. If the compound lacks a chromophore, it will be invisible under UV light. Chemical stains provide a universal detection method for compounds that can be oxidized or otherwise derivatized on the plate.
Logical Flow for TLC Troubleshooting
Caption: A decision tree for troubleshooting common TLC issues.
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
LC-MS provides both separation and mass information, making it a powerful tool for confirming product identity and identifying byproducts.[6]
The absence of the target mass can be due to ionization issues or unexpected reactions.
Troubleshooting Workflow:
-
Select the Right Ionization Source:
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is generally suitable for thiocarbamates and thionocarbonates.[7][8] It typically forms protonated molecules [M+H]+.
-
Atmospheric Pressure Chemical Ionization (APCI): If your product is less polar, APCI may provide better ionization efficiency.[9]
-
-
Optimize Mobile Phase Additives: The presence of an acid, like formic acid (0.1%), in the mobile phase is crucial for promoting protonation and forming [M+H]+ ions in positive ion mode.[10]
-
Consider Adduct Formation: Look for common adducts in your mass spectrum. Sodium [M+Na]+ and potassium [M+K]+ adducts are frequently observed, especially if there is any contamination in the mobile phase or sample.
-
Check for In-Source Fragmentation or Reactions:
-
This compound is highly reactive and can be hydrolyzed by trace amounts of water in the mobile phase or on the column.[11] Look for the mass corresponding to the hydrolysis product, S-butyl thioformate.
-
The product itself might be unstable under the MS conditions.
-
Causality Explained: Successful detection by LC-MS is contingent on the analyte's ability to be ionized.[12] ESI relies on the analyte's ability to accept a proton (or form an adduct) in solution before being desolvated into the gas phase.[8] Mobile phase additives like formic acid provide a ready source of protons to facilitate this process. If an analyte has low proton affinity, it may not ionize well, leading to a weak or absent signal.
A complex chromatogram can indicate side reactions or impurities.
Troubleshooting Workflow:
-
Identify Starting Materials: Ensure you are injecting standards of your starting materials (this compound, amine/alcohol) to confirm their retention times.
-
Look for Hydrolysis Products: this compound is moisture-sensitive and can hydrolyze to S-butyl thioformate.[11] Calculate the expected mass of this byproduct and search for it in your chromatogram.
-
Consider Reaction Byproducts:
-
Reaction with Amines: Depending on the reaction conditions, over-acylation or other side reactions can occur.
-
Reaction with Alcohols: The corresponding chloroformate, sec-butyl chloroformate, reacts with alcohols to yield sec-butyl carbonates.[13]
-
-
Run a Reaction Blank: Analyze a sample of your reaction mixture before adding the this compound to identify any impurities present in your starting materials or solvent.
Causality Explained: this compound is a reactive electrophile.[14] In addition to the desired reaction with your nucleophile, it can react with any other nucleophiles present in the reaction mixture, including water, which can lead to a variety of byproducts.[11] Understanding these potential side reactions is key to interpreting a complex chromatogram.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about setting up and interpreting TLC and LC-MS analyses for this compound reactions.
TLC FAQs
Q1: What is a good starting solvent system for TLC analysis of an this compound reaction with an amine?
A1: A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent and a polar solvent.[15] For the reaction of this compound with a typical amine to form a thiocarbamate, we recommend starting with a 4:1 mixture of Hexane:Ethyl Acetate. You can then adjust the ratio to achieve a retention factor (Rf) of ~0.3-0.4 for your starting material.[16]
| Component Polarity | Recommended Solvent System | Rationale |
| Low to Medium Polarity | 9:1 to 2:1 Hexane:Ethyl Acetate | This system provides a good polarity range for many common thiocarbamates. |
| High Polarity | 10:1 to 5:1 Dichloromethane:Methanol | For more polar products, a more polar solvent system will be required. |
Q2: How do I use a "co-spot" on my TLC plate and why is it important?
A2: A co-spot is where you apply a spot of your starting material and a spot of your reaction mixture at the same point on the TLC plate.[16] This is crucial for unambiguously determining if the starting material has been consumed, especially if the Rf values of the starting material and product are very similar. If the starting material is still present, the co-spot will appear as a single, potentially elongated spot. If it is consumed, you will see two distinct spots in the reaction mixture lane and the co-spot lane will resolve into two spots.
LC-MS FAQs
Q3: What are the expected molecular ions for the product of this compound with a generic amine (R-NH2) or alcohol (R-OH)?
A3: You should calculate the exact mass of your expected product and look for the corresponding protonated molecule [M+H]+.
| Reactant | Product | Product Structure | Expected [M+H]+ (Monoisotopic) |
| Amine (R-NH₂) | S-Butyl Thiocarbamate | C₅H₉OS-NHR | Mass of R + 119.04 |
| Alcohol (R-OH) | O-Alkyl S-Butyl Thiocarbonate | C₅H₉OS-OR | Mass of R + 120.02 |
Q4: My product is a thiol. Are there any special considerations for LC-MS analysis?
A4: Yes, thiols can be challenging to analyze by LC-MS. They can be prone to oxidation, forming disulfides, which will appear as a separate peak at [2M-H]+ or [2M+Na]+. It is important to use fresh samples and consider using a mobile phase with an antioxidant if this is a significant problem. Additionally, ionization of thiols can sometimes be inefficient.[17]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Monitoring a Reaction by TLC
-
Prepare the TLC Chamber: Pour your chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Spot the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel plate.[18] Mark three lanes for your starting material (SM), a co-spot (Co), and your reaction mixture (Rxn).[16]
-
Apply Samples: Using separate capillary tubes, spot a dilute solution of your starting material in the 'SM' and 'Co' lanes. Then, spot your reaction mixture in the 'Rxn' and 'Co' lanes.[2] Ensure the spots are small and concentrated.
-
Develop the Plate: Carefully place the TLC plate in the equilibrated chamber. Make sure the solvent level is below your starting line.[4] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. If spots are not visible, use an appropriate chemical stain (e.g., potassium permanganate).
Workflow for a Typical Reaction Monitoring Experiment
Caption: A typical workflow for monitoring a chemical reaction using TLC and LC-MS.
References
-
de la Mora, E., et al. (2012). Method validation and analysis of nine dithiocarbamates in fruits and vegetables by LC-MS/MS. PubMed. Available at: [Link]
-
García-Reyes, J. F., et al. (2007). Determination of dithiocarbamates and metabolites in plants by liquid chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Pico, Y., et al. (2003). A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas. PubMed. Available at: [Link]
-
Walden, C. A., et al. (2013). LC/MS/MS assay and mouse pharmacokinetics of the phenylurea thiocarbamate NSC 161128. Cancer Research. Available at: [Link]
-
Lu, J., & Holmgren, A. (2014). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. PMC - NIH. Available at: [Link]
-
Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH. Available at: [Link]
-
Hamilton, D. J. (1973). THIN-LAYER CHROMATOGRAPHY OF ELEMENTAL SULPHUR. CSIRO Publishing. Available at: [Link]
-
University of Rochester. How To: Monitor by TLC. Department of Chemistry. Available at: [Link]
-
Washington State University. Monitoring Reactions by TLC. WSU Chemistry. Available at: [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Available at: [Link]
-
Wikipedia. Electrospray ionization. Wikipedia. Available at: [Link]
-
Lab-Training. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Lab-Training.com. Available at: [Link]
-
Sandtorv, A. (2021). 2.4: TLC -ANALYSIS. Chemistry LibreTexts. Available at: [Link]
-
Shimadzu Scientific Instruments. Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu. Available at: [Link]
-
ResearchGate. (n.d.). Use of TLC to monitor the progress of an enzymatic synthesis. ResearchGate. Available at: [Link]
-
Trestian, G., et al. (2021). ESI-MS Analysis of Thiol-yne Click Reaction in Petroleum Medium. PMC - NIH. Available at: [Link]
-
National Center for Biotechnology Information. sec-Butyl chloroformate. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). Molecular structures of syn-isobutyl chloroformate (1),.... ResearchGate. Available at: [Link]
-
Dron, J., et al. (2007). LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions. PubMed. Available at: [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC - NIH. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. Available at: [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (n.d.). Electron Ionization and Electrospray Mass Spectra of Diaryl-Substituted Enaminoketones and Their Thio Analogs. ResearchGate. Available at: [Link]
-
Frontiers. (2023). Combined LC-MS-based metabolomics and GC-IMS analysis reveal changes in chemical components and aroma components of Jujube leaf tea during processing. Frontiers. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. ResearchGate. Available at: [Link]
-
ScienceDirect. Enhancing Biological LC-MS Analyses Using Ion Mobility Spectrometry. ScienceDirect. Available at: [Link]
-
YouTube. (2025). WEBINAR: Automate Non-Targeted LC-MS/MS Identification with KnowItAll LC Expert. YouTube. Available at: [Link]
-
YouTube. (2022). , Sec. Butyl chloride undergo alkaline hydrolysis in the polar solvent by.... YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2020). 9.7: SN1 Reaction. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. silicycle.com [silicycle.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. sec-Butyl chloroformate | C5H9ClO2 | CID 11829505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. framochem.com [framochem.com]
- 14. benchchem.com [benchchem.com]
- 15. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 16. How To [chem.rochester.edu]
- 17. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Exothermic Reactions with S-Butyl Chlorothioformate
Welcome to the Technical Support Center for handling S-Butyl chlorothioformate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. The focus of this document is to provide in-depth, practical guidance on managing the exothermic potential of reactions involving this compound, ensuring both the safety of the experimenter and the integrity of the synthesis.
Understanding the Hazard: Why Are These Reactions Exothermic?
This compound is an acyl halide derivative. Reactions with nucleophiles, particularly primary and secondary amines, to form thiocarbamates are highly exothermic.[1] The significant release of energy stems from the formation of a stable amide-like bond (in the thiocarbamate) and a molecule of hydrogen chloride (HCl). The overall enthalpy of this reaction is highly negative.
The primary danger arises when the rate of heat generation surpasses the rate of heat removal from the reactor. This imbalance can lead to a rapid increase in temperature, a condition known as a thermal runaway.[2] A thermal runaway can cause the reaction solvent to boil violently, leading to a dangerous increase in pressure, potential reactor failure, and the release of toxic and corrosive materials.[2][3]
Proactive Exotherm Management: A Prevention-First Approach
Effective management of exothermic reactions begins with careful planning and setup. The goal is to maintain complete control over the reaction's temperature from start to finish.
For process development and scale-up, a pre-reaction calorimetric study is highly recommended.
-
Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC): These techniques can determine the total heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[2] This data is invaluable for designing an adequate cooling system.
A standard laboratory setup may be insufficient for controlling a vigorous exotherm. Consider the following enhancements:
-
Efficient Cooling: A simple ice-water bath may not be adequate.[4] For reactions with a high potential for exotherm, use a cryostat or a well-maintained dry ice/acetone bath to ensure a consistent, low-temperature cooling medium.
-
Vigorous Stirring: A powerful overhead stirrer is crucial. Inefficient stirring can lead to localized "hot spots" where the reaction rate accelerates, potentially initiating a runaway.[5]
-
Internal Temperature Monitoring: Do not rely on the external bath temperature. A calibrated thermocouple or thermometer placed directly in the reaction mixture is the only way to know the true reaction temperature.[5]
-
Controlled Reagent Addition: Never add the this compound all at once. Use a syringe pump or a pressure-equalizing dropping funnel for slow, controlled addition of the reagent.[2][6]
Logical Workflow for Exotherm Risk Assessment
Caption: Workflow for assessing exothermic risk before starting an experiment.
-
Solvent Selection: Choose a solvent with a reasonably high boiling point to provide a buffer against sudden temperature increases. The solvent should also have a good heat capacity to absorb thermal energy.
-
Concentration: Running reactions at a lower concentration (i.e., with more solvent) provides a larger thermal mass to absorb the heat generated.[5] While this may slow down the reaction, it significantly enhances safety.
Troubleshooting Guide: Responding to a Loss of Control
Even with careful planning, unexpected events can occur. This section provides a clear, action-oriented guide for specific problems.
| Issue | Potential Cause(s) | Immediate Corrective Actions | Preventative Measures for Future Runs |
| Rapid, Uncontrolled Temperature Rise | Addition rate is too fast; Inadequate cooling; Reactant concentration is too high. | 1. Immediately stop all reagent addition. [2][6]2. Enhance cooling (e.g., add dry ice to the bath).3. If safe, add pre-chilled inert solvent to dilute the mixture.[5] | Add reagent at a much slower rate; Start at a lower initial temperature; Use a more dilute solution. |
| Localized Boiling or Fuming at Addition Point | Poor mixing leading to "hot spots". | 1. Stop reagent addition.2. Increase the stirring rate to improve heat dissipation.[5] | Use a more powerful overhead stirrer; Ensure the addition point is in a well-mixed area of the reactor. |
| Sudden Increase in Pressure/Gas Evolution | Temperature has exceeded the solvent's boiling point; A secondary decomposition reaction may have started. | 1. Follow all steps for a rapid temperature rise. 2. If the reactor is sealed, vent to a scrubber or fume hood only if trained to do so.[2]3. If decomposition is suspected, prepare for emergency quenching and/or evacuation. [2] | Operate at a lower temperature, well below the solvent's boiling point and any known decomposition temperatures. |
Emergency Response Decision Tree
Caption: Decision tree for responding to an uncontrolled exotherm.
Frequently Asked Questions (FAQs)
Q1: At what temperature should I run my reaction? A1: It is highly recommended to start the reaction at a low temperature, typically between 0 °C and -10 °C.[6] The addition of this compound should be controlled to ensure the internal temperature does not rise significantly above this set point.
Q2: How do I safely quench a reaction with unreacted this compound? A2: Unreacted this compound is water-reactive and will produce HCl upon quenching.[7] The safest method is a "reverse quench." Slowly and carefully pour the reaction mixture into a separate, vigorously stirred vessel containing a cold, dilute solution of a weak base like sodium bicarbonate or a non-nucleophilic alcohol like isopropanol.[6][8] Never add water or aqueous solutions directly to the reaction flask, as this can cause a violent localized exotherm.[6]
Q3: Can I use a base like triethylamine or pyridine in the reaction mixture to neutralize the HCl as it's formed? A3: Yes, this is a common and recommended practice.[1] Using a non-nucleophilic amine as an acid scavenger can prevent the buildup of HCl, which can be corrosive and may cause side reactions. However, be aware that the initial reaction of the scavenger with HCl is also exothermic and must be accounted for in your thermal management plan.
Q4: What are the signs of product degradation due to poor temperature control? A4: Poor temperature control can lead to side reactions and decomposition. You may observe the formation of dark tars or charring.[5] Chromatographic analysis (TLC, LC-MS) of in-process controls may show the appearance of unexpected impurity spots.
Detailed Protocol: Emergency Quenching of a Runaway Reaction
This protocol should only be used in an emergency situation where control over the reaction temperature has been lost.
Prerequisites:
-
A large, robust container (e.g., a heavy-walled plastic bucket) filled with crushed ice and water should be ready in the fume hood before the reaction begins.
-
All personal protective equipment (flame-resistant lab coat, safety goggles, face shield, and appropriate gloves) must be worn.[8]
Procedure:
-
Stop Reagent Addition and Stirring: Immediately cease adding any reagents and turn off the overhead stirrer.
-
Remove the Reaction Flask: Carefully but quickly remove the reaction flask from the cooling bath and heating mantle (if present).
-
Pour into Ice: In one smooth, controlled motion, pour the entire contents of the reaction flask into the center of the ice slurry.[6] The large volume and high heat capacity of the ice water will act as a massive heat sink, rapidly quenching the reaction.
-
Retreat and Observe: Step back from the fume hood and observe the quench from a safe distance. Be prepared for vigorous gas evolution (HCl and CO2).
-
Neutralize: Once the initial vigorous reaction has subsided, slowly add a saturated solution of sodium bicarbonate with stirring to neutralize the acidic mixture before proceeding with waste disposal.
References
-
Development of a Safe and Scalable Process for the Production of a High-Purity Thiocarbamate-Based Ionizable Lipid. ACS Publications.[Link]
-
Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame.[Link]
-
24.6: Synthesis of Amines. Chemistry LibreTexts.[Link]
-
24.7: Reactions of Amines. Chemistry LibreTexts.[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Butyl chloroformate | C5H9ClO2 | CID 61140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. SEC-BUTYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. chemistry.nd.edu [chemistry.nd.edu]
Improving the selectivity of S-Butyl chlorothioformate reactions
Welcome to the technical support center for S-Butyl chlorothioformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the selectivity and overall success of your reactions. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the dominant reaction mechanisms for this compound, and how do they influence my experiment?
A1: this compound does not react through a single, universal mechanism. Instead, it operates via two concurrent pathways: a bimolecular addition-elimination (A-E) route and a unimolecular ionization (Sɴ1) route.[1] The prevailing mechanism is highly dependent on your choice of solvent.
-
Addition-Elimination (A-E): Favored in solvents with high nucleophilicity and moderate ionizing power (e.g., methanol, ethanol). The nucleophile directly attacks the electrophilic carbonyl carbon. This is typically the desired pathway for controlled reactions with amines or alcohols.[1]
-
Ionization (Sɴ1): Becomes dominant in solvents with low nucleophilicity but high ionizing power (e.g., trifluoroethanol).[2] The reaction proceeds through the formation of a transient acylium ion. This pathway can sometimes lead to side products or decomposition.[3][4]
Understanding this duality is critical. To enhance selectivity, you must choose conditions that strongly favor the addition-elimination pathway.
Q2: How does the reactivity of this compound compare to its oxygen analog, sec-butyl chloroformate?
A2: The substitution of oxygen with sulfur significantly alters the reactivity. Due to the greater polarizability and lower electronegativity of sulfur compared to oxygen, the C-S bond is better able to stabilize a positive charge.[2] This makes S-alkyl chlorothioformates, including the S-butyl variant, more prone to reacting via an ionization (Sɴ1) mechanism than their chloroformate counterparts.[1][4] While sec-butyl chloroformate can also undergo solvolysis, it often decomposes, whereas S-tert-butyl chlorothioformate (a related tertiary structure) is stable enough to be commercially available, highlighting the influence of the sulfur atom.[4][5] This inherent tendency towards ionization must be managed to prevent unwanted side reactions.
Q3: What are the primary safety and handling precautions for this compound?
A3: this compound is a flammable, corrosive, and water-reactive compound.[6][7] It reacts with moisture, including humidity in the air, to generate hydrochloric acid (HCl) fumes.[6]
-
Handling: Always handle this reagent in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a chemical-resistant lab coat, and safety goggles or a face shield.[1]
-
Storage: Store in its original, tightly sealed container in a cool, dry, and well-ventilated area away from moisture and direct sunlight.[8] Refrigeration (2-8°C) is often recommended for long-term stability.[9]
-
Spills: Do not use water to clean up spills. Use dry absorbents like sand or earth. Neutralize with a cold, dilute alkaline solution.[8]
Q4: Can I use this compound with tertiary amines?
A4: Caution is advised. While tertiary amines are often used as non-nucleophilic bases (acid scavengers), they can be incompatible with chlorothioformates. A potential side reaction is a formal dealkylation of the tertiary amine, which can lead to complex reaction mixtures and consumption of your reagent.[10][11] If a base is required, it is often better to use a sterically hindered, non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA), and add it slowly at reduced temperatures.
Troubleshooting Guide for Selectivity Issues
This section addresses specific experimental challenges in a problem-and-solution format, providing both the mechanistic reasoning and actionable protocols.
Issue 1: Poor Selectivity Between Primary/Secondary Amines and Hydroxyl Groups
Problem: In a substrate containing both an amine (-NH₂, -NHR) and a hydroxyl (-OH) group (e.g., an amino alcohol), the reaction with this compound yields a mixture of the desired S-alkyl thiocarbamate and the undesired O-alkyl thionocarbonate.
Probable Cause: The reaction relies on the difference in nucleophilicity between nitrogen and oxygen. While amines are generally more nucleophilic than alcohols, this selectivity can be compromised under suboptimal conditions.[12] Factors that can lead to poor selectivity include:
-
High Reaction Temperature: Increases the rate of reaction with the less nucleophilic alcohol, leveling the playing field.
-
Strongly Basic Conditions: Deprotonation of the alcohol to form a highly nucleophilic alkoxide anion, which can compete effectively with the neutral amine.
-
Steric Hindrance: If the amine is sterically hindered, its reactivity can be diminished, allowing the more accessible hydroxyl group to react.[13][14]
Solution: Enhance the inherent nucleophilicity difference by controlling the reaction conditions. The goal is to perform the reaction under kinetic control at low temperatures, favoring the more reactive nucleophile.
Protocol: Selective Thioacylation of an Amine in the Presence of an Alcohol
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the amino alcohol substrate (1.0 eq.) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to -20 °C or -40 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Base Addition: Add a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.1 eq.) to act as an acid scavenger without deprotonating the alcohol.
-
Reagent Addition: Slowly, add a solution of this compound (1.05 eq.) in the same solvent dropwise over 30-60 minutes. Maintaining a slow addition rate is crucial to prevent localized heating and side reactions.
-
Reaction Monitoring: Stir the reaction at the low temperature for 1-3 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, quench by adding a cold, saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting thiocarbamate via column chromatography.
Issue 2: Lack of Selectivity in Polyols (e.g., 1,2- or 1,3-Diols)
Problem: Attempting to react this compound with a diol results in a mixture of mono-acylated, di-acylated, and unreacted starting material.
Probable Cause: The two hydroxyl groups in a diol often have very similar reactivity, making selective mono-functionalization challenging. Even if one hydroxyl group reacts, the remaining one is still available for a second reaction. Subtle differences in steric accessibility or electronic properties between primary and secondary alcohols can sometimes be exploited, but this is often insufficient for high selectivity.[15][16]
Solution: Employ an orthogonal protecting group strategy. This involves selectively "blocking" one hydroxyl group with a chemical moiety that is stable under the thioacylation conditions but can be removed later under different, non-interfering conditions.[17]
Workflow: Selective Mono-Thioacylation of a Diol via Protection
The diagram below illustrates the strategic workflow required to achieve selective mono-functionalization of a diol.
Caption: Workflow for Selective Diol Functionalization.
Protocol: Mono-functionalization of a Primary/Secondary Diol
-
Protection: Selectively protect the primary hydroxyl group. A common choice is a bulky silyl ether like tert-butyldimethylsilyl (TBDMS) ether, which reacts preferentially at the less sterically hindered primary position.[18]
-
Dissolve the diol (1.0 eq.) and imidazole (1.2 eq.) in dry DCM.
-
Add TBDMSCl (1.05 eq.) portion-wise at 0 °C and allow the reaction to warm to room temperature.
-
Monitor by TLC until the starting material is consumed.
-
Work up and purify the mono-protected diol.
-
-
Thioacylation: Perform the reaction with this compound on the remaining free secondary hydroxyl group using the general protocol described in Issue 1 .
-
Deprotection: Remove the silyl protecting group.
-
Dissolve the purified, protected product in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq., 1M in THF) and stir at room temperature.
-
Monitor by TLC. Upon completion, quench with water, extract, and purify the final product.
-
Issue 3: Low Yield and Formation of Symmetric Dithiocarbonate Byproduct
Problem: The reaction yield is low, and a significant amount of a symmetrical dithiocarbonate (BuS-C(O)-SBu) is observed in the crude product analysis (e.g., by GC-MS or NMR).
Probable Cause: This issue often points to the degradation of the this compound reagent or reaction with contaminating water. This compound can hydrolyze to form S-butyl thioformate, which can then disproportionate or react further. Alternatively, it may react with butanethiol, a potential impurity or degradation product.
Solution: Ensure the quality and purity of the reagent and the dryness of the reaction conditions.
Troubleshooting Decision Tree
Caption: Troubleshooting Low Yields.
Experimental Best Practices
-
Reagent Quality: If possible, use a newly opened bottle of this compound. If the reagent is old, consider purifying it by vacuum distillation before use.[9]
-
Solvent Purity: Use anhydrous solvents from a solvent purification system or freshly distilled from an appropriate drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF).
-
Glassware Preparation: All glassware should be oven- or flame-dried immediately before use and assembled while hot under a stream of inert gas.
-
Inert Atmosphere: Maintain a positive pressure of dry nitrogen or argon throughout the experiment to exclude atmospheric moisture.
Mechanistic Considerations: Solvent Effects
The choice of solvent is one of the most powerful tools for controlling the outcome of reactions with this compound. As established, solvents mediate the balance between the desired bimolecular Addition-Elimination (A-E) pathway and the often undesirable unimolecular Ionization (Sɴ1) pathway.[1][19]
Caption: Competing Reaction Pathways for this compound.
The table below summarizes the properties of common solvents and their likely influence on the reaction mechanism.
| Solvent | Dielectric Constant (ε) | Nucleophilicity (NT) | Ionizing Power (YCl) | Predominant Mechanism |
| Dichloromethane (DCM) | 8.9 | -0.36 | -2.48 | Addition-Elimination |
| Tetrahydrofuran (THF) | 7.5 | 0.07 | -3.05 | Addition-Elimination |
| Acetonitrile (MeCN) | 37.5 | -0.42 | -0.63 | Mixed / A-E |
| Ethanol (EtOH) | 24.6 | 0.37 | -2.52 | Addition-Elimination |
| Methanol (MeOH) | 32.7 | 0.17 | -1.21 | Addition-Elimination |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | -3.93 | 2.83 | Ionization (Sɴ1) |
Data compiled from various sources for illustrative purposes. NT and YCl values are from established literature.[3][20]
To maximize selectivity for a desired nucleophile, choose a solvent from the top of this list (e.g., DCM, THF) that promotes the addition-elimination pathway while minimizing the potential for ionization.
References
- Benchchem. (n.d.). This compound | CAS 13889-94-6.
- Vulcanchem. (n.d.). S-Isobutyl chlorothioformate - 14100-99-3.
-
Lee, H. Y., et al. (2021). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. Molecules, 26(14), 4153. [Link]
-
Pashko, M. O., et al. (2021). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. RSC Advances, 11(30), 18453-18457. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2018). Influence of Sulfur for Oxygen Substitution in the Solvolytic Reactions of Chloroformate Esters and Related Compounds. Molecules, 23(7), 1648. [Link]
-
National Center for Biotechnology Information. (n.d.). sec-Butyl chloroformate. PubChem Compound Database. Retrieved from [Link]
- LibreTexts. (2021). 8.8: Structural and Solvent Effects in Sₙ Reactions. Chemistry LibreTexts.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 13889-94-6.
- Sigma-Aldrich. (n.d.). S-tert-Butyl chlorothioformate 96%.
- FramoChem. (2018).
- PubChemLite. (n.d.).
- Kyong, J. B., et al. (2014). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters.
- Chemical Label. (n.d.).
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Protective Groups.
-
Kyong, J. B., et al. (2012). Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. European Journal of Chemistry, 3(3), 267–272. [Link]
- ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
-
Kyong, J. B., et al. (2012). Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. PubMed. [Link]
-
Meyer, M. P., et al. (2002). Steric effects and solvent effects in ionic reactions. Science, 295(5563), 2245-7. [Link]
- Castro, E. A., et al. (2001). Structure–reactivity correlations in the aminolysis of aryl chloroformates. International Journal of Chemical Kinetics, 33(5), 281-287.
- LibreTexts. (n.d.). Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides.
- Chemistry Steps. (n.d.). Alcohols to Amines.
-
Pashko, M. O., et al. (2021). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. RSC Publishing. [Link]
- National Institutes of Health. (n.d.).
- Pashko, M. O., et al. (2021). Methyl chlorothioformate as a convenient reagent for thionoester synthesis.
- Yu, Z., & Ma, S. (2015). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. Chemical Society Reviews, 44(1), 41-51.
- Hasegawa, E., et al. (1997). Radical reaction of S-phenyl chlorothioformate with alkyl iodides: free radical-mediated carboxylation approach.
- Santa Cruz Biotechnology. (n.d.).
-
Valle, D. A., et al. (2023). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Molecules, 28(15), 5786. [Link]
- Olubanwo, O. B., et al. (2018). Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes. International Journal of Organic Chemistry, 8(2), 240-263.
- ResearchGate. (n.d.).
- Olubanwo, O.B. (2010). Novel Camphor-Based Amino Alcohols and Diols for Selected Asymmetric Synthesis. Ph.D. Dissertation, University of Massachusetts, Lowell.
Sources
- 1. benchchem.com [benchchem.com]
- 2. S-Isobutyl chlorothioformate (14100-99-3) for sale [vulcanchem.com]
- 3. Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sec-Butyl chloroformate | C5H9ClO2 | CID 11829505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemical-label.com [chemical-label.com]
- 8. framochem.com [framochem.com]
- 9. S-叔丁基硫代氯甲酸酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Methyl chlorothioformate as a convenient reagent for thionoester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Steric effects and solvent effects in ionic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Protective Groups [organic-chemistry.org]
- 18. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 19. researchgate.net [researchgate.net]
- 20. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S-Butyl Chlorothioformate Reaction Workup
Welcome to the technical support guide for S-Butyl chlorothioformate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the workup procedures for reactions involving this versatile reagent. Moving beyond simple step-by-step instructions, we will explore the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, properties, and reactivity of this compound, providing a foundational understanding before proceeding to specific workup protocols.
Q1: What are the primary hazards associated with this compound and how do they impact the workup?
A1: this compound is a flammable and corrosive liquid that is highly sensitive to moisture.[1][2][3] Its primary hazard during workup stems from its rapid reaction with water (hydrolysis) to produce corrosive hydrochloric acid (HCl) and S-butyl thiol.[4][5] This dictates that the first step in any aqueous workup must be a careful quenching and neutralization step, typically with a mild base, to safely neutralize both the HCl byproduct from the primary reaction and the acid generated from quenching excess reagent. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[2][6]
Q2: My reaction solvent is an alcohol (e.g., methanol or ethanol). Are there any special considerations?
A2: Yes, this is a critical consideration. This compound can react with alcohols to yield S-butyl carbonates as byproducts.[4] This side reaction consumes your reagent and complicates purification. If possible, use an inert aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene. If an alcohol solvent is unavoidable, the reaction should be run at low temperatures and the nucleophile (e.g., amine) should be added promptly to favor the desired reaction pathway. During workup, be aware that you may need to separate the thiocarbamate product from a carbonate byproduct.
Q3: How should I properly store this compound?
A3: Due to its moisture sensitivity and reactivity, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[2][3] It is recommended to store it in a cool, dry, and well-ventilated area, often in a refrigerator designated for flammable chemicals (2-8°C), to minimize decomposition and vapor pressure.[4][6]
Q4: What are the typical byproducts in a reaction between this compound and a primary amine?
A4: The main byproduct is hydrochloric acid, which is typically complexed with a base used in the reaction (like triethylamine or pyridine). If conditions are not carefully controlled (e.g., incorrect stoichiometry or localized excess of the chlorothioformate), you may form a symmetrical N,N'-dialkylthiourea. This occurs if the initially formed thiocarbamate is deprotonated and reacts with a second molecule of the chlorothioformate. Another potential byproduct is the corresponding isothiocyanate, particularly if the reaction is heated.[7]
Troubleshooting Guide: From Reaction Quench to Pure Product
This guide is structured to address specific, practical problems encountered during the workup of reactions involving this compound.
Problem 1: Low or No Yield of the Desired Thiocarbamate Product
-
Symptom: After workup and purification, the isolated yield is significantly lower than expected, or TLC/LCMS analysis of the crude material shows little to no desired product.
-
Potential Causes & Solutions:
-
Reagent Decomposition: The this compound may have hydrolyzed due to improper storage or exposure to atmospheric moisture.
-
Solution: Always use a fresh bottle or a properly stored aliquot. When handling, use dry syringes and needles and maintain a positive pressure of inert gas.
-
-
Premature Quenching/Hydrolysis: Adding the aqueous quench solution too quickly or without cooling can cause a rapid, exothermic hydrolysis of the unreacted this compound, potentially leading to degradation of the desired product if it is base-sensitive.
-
Solution: Cool the reaction mixture in an ice bath (0-5°C) before slowly adding the quenching solution (e.g., saturated aqueous sodium bicarbonate). Vigorous stirring is essential to dissipate heat and ensure efficient mixing.
-
-
Inefficient Reaction: The primary reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a deactivated nucleophile (amine).
-
Solution: Monitor the reaction progress by TLC or LCMS until the limiting reagent is consumed. Ensure your amine nucleophile is not in its protonated salt form; a tertiary amine base (e.g., triethylamine) is typically added in at least a 1:1 molar ratio to the amine to neutralize the HCl byproduct and drive the reaction forward.
-
-
Workflow Diagram: Standard Extractive Workup
Caption: Standard extractive workup workflow for thiocarbamate synthesis.
Problem 2: Persistent Emulsion During Aqueous Extraction
-
Symptom: The organic and aqueous layers fail to separate cleanly, forming a stable emulsion at the interface.
-
Potential Causes & Solutions:
-
Fine Particulates: Insoluble salts (e.g., pyridinium hydrochloride) or other fine particulates can stabilize emulsions.
-
Solution: Before extraction, you can optionally filter the crude reaction mixture through a small pad of Celite® to remove fine solids.
-
-
High Concentration: A highly concentrated organic layer can increase viscosity and promote emulsion formation.
-
Solution: Dilute the organic layer with more solvent.
-
-
Insufficient Ionic Strength: Low ionic strength in the aqueous phase can fail to "salt out" the organic components.
-
Solution: Add a significant amount of brine (saturated aqueous NaCl solution) to the separatory funnel, shake gently, and allow it to stand. The increased ionic strength of the aqueous phase will decrease the solubility of organic components and help break the emulsion. In stubborn cases, adding a small amount of solid NaCl can also be effective.
-
-
Problem 3: Product Loss or Decomposition During Workup
-
Symptom: The desired product is observed in the crude reaction mixture by TLC/LCMS, but the yield is significantly lower after the aqueous workup and purification.
-
Potential Causes & Solutions:
-
Product Hydrolysis: The thiocarbamate product itself may have some sensitivity to the basic conditions of the quench, especially if a strong base like NaOH or KOH is used.
-
Solution: Use the mildest base possible for neutralization, such as saturated sodium bicarbonate (NaHCO₃). Avoid prolonged contact between the organic layer and the basic aqueous phase. Separate the layers promptly after washing.
-
-
Product is Water-Soluble: If your thiocarbamate product contains polar functional groups, it may have partial solubility in the aqueous layer, leading to loss during extraction.
-
Solution: After separating the aqueous layer, perform a "back-extraction" by washing it one or two times with fresh organic solvent. Combine these back-extractions with your main organic layer.
-
-
Decomposition on Silica Gel: Some sulfur-containing compounds can be unstable on silica gel.
-
Solution: Minimize the time the compound spends on the column. You can deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%). This neutralizes acidic sites on the silica surface. Alternatively, consider purification by other methods like crystallization or distillation if applicable.
-
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common workup issues.
Detailed Protocol: Standard Extractive Workup for Thiocarbamate Synthesis
This protocol assumes a reaction volume of ~20 mL in an aprotic solvent (e.g., DCM or THF) where an amine was reacted with this compound in the presence of triethylamine (TEA).
| Parameter | Value/Description | Rationale |
| Reagent | This compound | CAS: 13889-94-6[8] |
| Typical Reaction | R-NH₂ + BuSCOCl + Et₃N → R-NHC(O)SBu + Et₃N·HCl | Formation of thiocarbamate and triethylamine hydrochloride salt. |
| Workup Goal | Isolate R-NHC(O)SBu from salts, excess reagents, and byproducts. |
Procedure:
-
Cooling: Place the reaction flask in an ice-water bath and cool the contents to 0-5 °C with stirring.
-
Expertise: This is a critical step to control the exothermic nature of quenching unreacted this compound, preventing potential degradation of the desired product.
-
-
Quenching: Slowly add 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture over 5-10 minutes. You may observe gas (CO₂) evolution. Stir for an additional 15 minutes.
-
Expertise: NaHCO₃ is a mild base sufficient to neutralize the triethylamine hydrochloride salt and react with any remaining this compound without significantly risking hydrolysis of the thiocarbamate product.[4]
-
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is not a typical extraction solvent (like THF), add 30 mL of ethyl acetate or dichloromethane. Shake the funnel gently at first (to release any pressure), then more vigorously. Allow the layers to separate.
-
Separate Layers: Drain the aqueous layer.
-
Wash: Wash the organic layer with 20 mL of deionized water, followed by 20 mL of saturated aqueous sodium chloride (brine).
-
Expertise: The water wash removes residual bicarbonate, while the brine wash removes the majority of dissolved water from the organic layer and helps to break any minor emulsions.[9]
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for 10-15 minutes.
-
Filtration & Concentration: Filter the mixture to remove the drying agent, washing the solid with a small amount of fresh organic solvent. Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) determined by TLC analysis.[9]
References
-
Mihajlovic, S. R., et al. (2021). New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. Processes, 9(12), 2135. MDPI AG. Retrieved from [Link]
-
Stevinson, M. D., et al. (2021). N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release. ACS omega, 6(46), 31057–31063. [Link]
-
sec-Butyl chloroformate | C5H9ClO2. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
HAZARD SUMMARY: BUTYL CHLOROFORMATE. (n.d.). New Jersey Department of Health. Retrieved January 13, 2026, from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved January 13, 2026, from [Link]
-
Chaturvedi, D., Mishra, N., & Mishra, V. (2008). An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent. Synthesis, 2008(03), 355-357. [Link]
-
ISO-BUTYL CHLOROFORMATE FOR SYNTHESIS MSDS. (2018, December 26). Loba Chemie. Retrieved January 13, 2026, from [Link]
-
D'Souza, M. J., et al. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Beilstein journal of organic chemistry, 7, 543–552. [Link]
-
Li, Z.-Y., et al. (2013). A Facile and Efficient Synthesis of Isothiocyanates from Amines and Phenyl Chlorothionoformate. Synthesis, 45(12), 1667-1674. Thieme. Retrieved from [Link]
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. framochem.com [framochem.com]
- 5. sec-Butyl chloroformate | C5H9ClO2 | CID 11829505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. S-tert-Butyl chlorothioformate 96 13889-95-7 [sigmaaldrich.com]
- 7. Thiocarbamate synthesis by amination [organic-chemistry.org]
- 8. scbt.com [scbt.com]
- 9. N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Derivatization: S-Butyl Chlorothioformate vs. Ethyl Chloroformate
For researchers, scientists, and drug development professionals engaged in analytical chemistry, particularly gas chromatography-mass spectrometry (GC-MS), the derivatization of polar analytes is a critical step to enhance volatility, improve thermal stability, and increase detection sensitivity. The choice of derivatizing agent is paramount and can significantly influence the outcome of an analysis. This guide provides an in-depth comparison of two acylating agents: S-Butyl chlorothioformate and Ethyl chloroformate, delving into their reactivity, performance, and optimal use cases, supported by experimental insights.
Foundational Chemistry: Understanding the Core Structural Difference
At first glance, this compound and Ethyl chloroformate appear similar. Both are reactive chloroformates used to derivatize active hydrogen-containing functional groups such as amines (-NH2), thiols (-SH), hydroxyls (-OH), and carboxylic acids (-COOH). However, their core difference lies in a single atom substitution: sulfur for oxygen in the ester linkage. This seemingly minor change from a chloroformate to a chlorothioformate introduces profound differences in reactivity, reaction mechanism, and the properties of the resulting derivatives.
Table 1: Physicochemical Properties of this compound and Ethyl Chloroformate
| Property | This compound | Ethyl Chloroformate |
| Structure | ||
| CAS Number | 13889-94-6[1] | 541-41-3[2] |
| Molecular Formula | C₅H₉ClOS[1] | C₃H₅ClO₂[2] |
| Molecular Weight | 152.64 g/mol [1] | 108.52 g/mol [2] |
| Boiling Point | Not readily available | 93 °C[2] |
| Density | Not readily available | 1.135 g/mL at 25 °C[2] |
| Key Functional Group | Chlorothioformate | Chloroformate |
The substitution of the ether oxygen in Ethyl chloroformate with a more polarizable sulfur atom in this compound alters the electrophilicity of the carbonyl carbon and the stability of potential intermediates, dictating distinct reaction pathways.
Reaction Mechanisms: Beyond Simple Acylation
Both reagents react with nucleophiles via nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon, followed by the elimination of the chloride ion. However, the nature of the heteroatom (S vs. O) influences the preferred mechanistic pathway, especially in solvolysis reactions.
Ethyl Chloroformate: The Addition-Elimination Pathway
Ethyl chloroformate (ECF) reliably follows a two-step addition-elimination mechanism.[3] The reaction, typically catalyzed by a base like pyridine, proceeds through a tetrahedral intermediate. The base not only activates the nucleophile but also neutralizes the HCl byproduct, driving the reaction to completion.[4][5]
Caption: Addition-Elimination mechanism for Ethyl Chloroformate derivatization.
This compound: A Divergence to Ionization Pathways
While S-alkyl chlorothioformates can also react via an addition-elimination pathway, particularly with strong nucleophiles like amines, they show a greater propensity to react through an ionization (Sₙ1-like) mechanism, especially in highly ionizing solvents.[6][7] The sulfur atom is better at stabilizing an adjacent positive charge than oxygen, making the formation of a transient acylium-like cation intermediate more favorable. This is particularly true for sterically hindered analogs like S-tert-butyl chlorothioformate.[6][8]
This dual mechanistic capability is a critical distinction. For this compound, the reaction environment (solvent polarity, nucleophilicity) plays a more profound role in dictating the dominant reaction pathway compared to its oxygen-containing counterparts.[6][9]
Caption: Contrasting reaction pathways for this compound.
Performance in Derivatization: A Head-to-Head Comparison
The practical utility of a derivatizing agent is judged by its reaction efficiency, ease of use, and the quality of the resulting analysis.
Table 2: Performance Comparison in Analytical Derivatization
| Feature | This compound | Ethyl Chloroformate |
| Reaction Speed | Typically very fast, but can be solvent-dependent. | Extremely rapid, often complete in seconds to minutes at room temperature.[10] |
| Aqueous Compatibility | Less documented, but possible. Requires optimization. | Excellent. A key advantage is the ability to perform "in-matrix" derivatization directly in aqueous samples.[4][5][11] |
| Derivative Type | Thiocarbamates (-NH-C(O)-S-Bu), S-butyl thioesters (-C(O)-S-Bu), etc. | Carbamates (-NH-C(O)-O-Et), Ethyl esters (-C(O)-O-Et), etc.[12] |
| Derivative M.W. Change | Adds 119.03 Da (C₅H₇OS) per reactive site. | Adds 71.04 Da (C₃H₃O₂) per reactive site. |
| Key Advantage | Larger mass addition and longer retention time may aid in separating small analytes from the solvent front. The sulfur atom provides a unique mass spectrometric fragmentation signature. | Well-established, robust protocols for a wide range of analytes.[11][13] One-pot extraction/derivatization simplifies sample prep.[5] |
| Primary Limitation | Fewer established analytical protocols compared to ECF. Reactivity is more sensitive to solvent conditions. | Smaller mass addition may be less effective for extremely small analytes. Potential for side reactions if conditions are not optimized. |
Expertise in Action: The primary advantage of Ethyl Chloroformate is its proven efficacy for rapid, one-pot derivatization and extraction directly from complex aqueous matrices like wine, serum, or urine.[4][5][11][13] This dramatically simplifies sample preparation, reducing handling steps and potential analyte loss.[5]
This compound, while less common in routine analytical workflows, offers a strategic advantage. The larger butyl group increases the molecular weight and hydrophobicity of the derivative more significantly than an ethyl group. This leads to longer retention times in reversed-phase chromatography, which can be crucial for resolving very small, polar analytes that would otherwise elute in the solvent front.
Experimental Protocols: From Theory to Practice
A trustworthy protocol is self-validating. Below are detailed methodologies that exemplify the application of each reagent.
Protocol 1: Comprehensive Metabolite Profiling in Serum using Ethyl Chloroformate
This protocol is adapted from established methods for GC-MS-based metabolomics and is designed for the simultaneous analysis of amino acids, organic acids, and other polar metabolites.[11][13]
Methodology:
-
Sample Preparation: To 100 µL of serum in a glass tube, add 20 µL of an internal standard solution (e.g., L-2-chlorophenylalanine, 0.1 mg/mL).
-
First Derivatization: Add 400 µL of anhydrous ethanol and 100 µL of pyridine. Vortex briefly. Add 50 µL of Ethyl Chloroformate (ECF).
-
Reaction & Extraction: Immediately cap and vortex for 30-60 seconds. An emulsion will form. Add 500 µL of n-hexane and vortex vigorously for 1 minute to extract the derivatives.
-
Second Derivatization (for secondary amines/phenols): Centrifuge for 5 minutes at 2,000 x g. Carefully adjust the pH of the lower aqueous layer to 9-10 with ~20 µL of 7M NaOH. Add another 50 µL of ECF, vortex for 30 seconds.
-
Final Extraction: Add another 500 µL of n-hexane, vortex for 1 minute, and centrifuge.
-
Sample Analysis: Carefully transfer the top organic layer (n-hexane) to a GC vial with an insert. The sample is now ready for GC-MS analysis.
Caption: Experimental workflow for ECF derivatization in serum.
Protocol 2: Generalized Derivatization of Amines using this compound
This protocol provides a general framework for the derivatization of primary and secondary amines using a chlorothioformate reagent. Optimization of solvent, base, and temperature is recommended for specific applications.
Methodology:
-
Sample Preparation: Prepare the analyte solution (e.g., 100 µL of extracted amines or amino acid standards) in an appropriate solvent. For aqueous samples, a borate buffer (0.1 M, pH 9.0) is a good starting point.[14]
-
Reagent Preparation: Prepare a 10-20 mM solution of this compound in a dry, water-miscible solvent like acetonitrile. This solution should be prepared fresh.
-
Derivatization Reaction: To the 100 µL analyte solution, add 200 µL of buffer (if needed) and 100 µL of the this compound solution.
-
Reaction Conditions: Vortex the mixture for 30 seconds. Incubate at a controlled temperature (start with room temperature, but gentle heating to 50-60°C for 10-20 minutes can improve yields for less reactive amines).[14]
-
Extraction: After the reaction, add 500 µL of a water-immiscible organic solvent (e.g., chloroform or ethyl acetate). Vortex vigorously for 1 minute to extract the thiocarbamate derivative.
-
Sample Analysis: Centrifuge to separate the phases. Transfer the organic layer to a GC vial for analysis. A drying step with anhydrous sodium sulfate before transfer may be beneficial.
Caption: Generalized workflow for this compound derivatization.
Authoritative Grounding & Selection Criteria
When to Choose Ethyl Chloroformate: ECF is the reagent of choice for established, high-throughput applications, especially in metabolomics and clinical analysis.[15][11][13][16] Its main strengths are:
-
Speed and Simplicity: Rapid, one-pot reactions in aqueous media save considerable time and effort.[5][10]
-
Versatility: Effectively derivatizes a broad range of functional groups simultaneously.[12]
-
Robustness: A vast body of literature provides well-validated methods for numerous analyte classes and matrices.[4][11][13]
When to Choose this compound: SBCF should be considered a specialized tool for method development and challenging separations. Its use is indicated when:
-
Improved Chromatography is Needed: For highly polar, low molecular weight analytes, the larger mass and hydrophobicity of the S-butyl derivative can improve retention and resolution.
-
Alternative Selectivity is Required: The unique reactivity of the chlorothioformate group may offer different selectivity for complex mixtures compared to ECF.
-
Synthetic Applications: It serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals where a thiocarbamate linkage is desired.[6]
Conclusion
While both this compound and Ethyl chloroformate are effective acylating agents, they are not interchangeable. Ethyl chloroformate stands out as a workhorse reagent for routine, high-throughput analytical derivatization due to its rapid kinetics, aqueous compatibility, and extensive validation in the scientific literature. This compound is a more specialized reagent. Its distinct reactivity, rooted in the sulfur heteroatom, provides an alternative mechanistic pathway and yields heavier derivatives, offering a valuable, albeit less common, tool for chemists tackling specific analytical challenges or engaged in organic synthesis. The optimal choice hinges on a clear understanding of the analytical objective, the nature of the analyte, and the complexity of the sample matrix.
References
- Ethyl chloroform
- Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 2017.
- GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Analytical and Bioanalytical Chemistry, 2008.
- Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. Molecules, 2024.
- Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples.
- Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. Analytica Chimica Acta, 2007.
- Ethyl chloroform
- S-Butyl Chlorothioform
- Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Scientific Reports, 2017.
- Chloroform
- Kinetics of the reaction between ethyl chloroformate and meta- and para-substituted anilines in acetone. Journal of the Chemical Society B: Physical Organic, 1971.
- Application of ethyl Chloroformate Derivatization for Gas Chromatography–Mass Spectrometry Based Metabonomic Profiling. Digital Greensboro, 2015.
- Kinetics and mechanisms of the reactions of S-methyl chlorothioformate with pyridines and secondary alicyclic amines. Tetrahedron, 2006.
- Application Notes and Protocols for HPLC Derivatization using O-2-Naphthyl chlorothioform
- S-Isobutyl chlorothioform
- This compound | CAS 13889-94-6. Santa Cruz Biotechnology.
- Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. European Journal of Chemistry, 2012.
Sources
- 1. scbt.com [scbt.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Nucleophilic substitutions in carbonic acid derivatives. Part I. Kinetics and mechanisms of the reaction of ethyl chloroformate with substituted anilines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. repositorio.uc.cl [repositorio.uc.cl]
- 8. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S-Isobutyl chlorothioformate (14100-99-3) for sale [vulcanchem.com]
- 10. Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chloroformate - Wikipedia [en.wikipedia.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalgreensboro.org [digitalgreensboro.org]
A Comparative Guide to Analytical Methods for Purity Determination of S-Butyl Chlorothioformate
For researchers, scientists, and professionals in drug development, the purity of reagents is a cornerstone of reliable and reproducible results. S-Butyl chlorothioformate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1] Ensuring its purity is critical for the integrity of subsequent synthetic steps and the quality of the final product. This guide provides an in-depth comparison of the primary analytical methods for determining the purity of this compound, offering experimental insights and data-driven recommendations.
The Critical Nature of Purity for this compound
This compound is a reactive chemical species. Impurities can arise from its synthesis, which typically involves the reaction of butyl mercaptan with phosgene or a phosgene equivalent. Potential impurities include unreacted starting materials (e.g., butyl mercaptan), byproducts from side reactions (e.g., dibutyl thiocarbonate), and degradation products. These impurities can interfere with downstream reactions, leading to lower yields, unexpected byproducts, and difficulties in purification. Therefore, robust analytical methods are essential for quality control.
Comparative Overview of Analytical Techniques
Four principal analytical techniques are commonly employed for the purity assessment of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile compounds.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for non-volatile or thermally sensitive impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method for quantification without the need for a specific reference standard of the analyte.
-
Titrimetry: A classic, cost-effective method for quantifying the reactive chloride content.
The selection of the most appropriate method depends on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[2] Volatile compounds are separated based on their boiling points and interaction with a stationary phase, and then ionized and detected by their mass-to-charge ratio, providing both qualitative and quantitative information.
Expertise & Experience: Given the volatility of this compound and its likely impurities, GC-MS is a highly suitable method for purity determination.[1] The key to a successful GC-MS analysis is the selection of an appropriate column and temperature program to achieve good separation of the main component from any volatile impurities. The mass spectrometer provides definitive identification of the separated components.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).
-
Capillary Column: A low to mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is a good starting point for method development. Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are standard.[3]
Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a dry, inert solvent such as hexane or dichloromethane.
-
Inject 1 µL of the solution into the GC-MS.
Data Analysis:
-
The purity is determined by the area percent method, where the peak area of this compound is compared to the total area of all peaks in the chromatogram.
-
Mass spectra of impurity peaks can be compared to spectral libraries for identification.
Workflow for GC-MS Analysis
Caption: Workflow for purity determination of this compound by GC-MS.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[4] For this compound, which lacks a strong UV chromophore, derivatization or the use of a universal detector may be necessary. However, a sensitive UV detector may be sufficient for detecting impurities that do possess a chromophore.
Expertise & Experience: While GC-MS is often preferred for volatile compounds, HPLC is invaluable for detecting non-volatile or thermally labile impurities that would not be amenable to GC analysis. A common challenge with acyl chlorides is their reactivity with protic solvents often used in reversed-phase HPLC. Therefore, method development must carefully consider solvent choice and the potential for on-column reactions. A derivatization approach can be employed to create a stable, UV-active derivative, though this adds complexity to the sample preparation.
Experimental Protocol: HPLC-UV (for impurity profiling)
This method is proposed as a starting point for detecting UV-active impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Conditions:
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient:
-
0-5 min: 40% B
-
5-15 min: 40-90% B
-
15-20 min: 90% B
-
20-22 min: 90-40% B
-
22-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Inject 10 µL of the solution.
Data Analysis:
-
Purity is estimated by area percent, focusing on the detection of UV-active impurities.
Workflow for HPLC-UV Analysis
Caption: Workflow for purity determination of this compound by HPLC-UV.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is a primary analytical method that allows for the quantification of a substance by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known concentration.[5] The signal intensity in NMR is directly proportional to the number of nuclei, making it a powerful tool for purity assessment without the need for a reference standard of the analyte itself.
Expertise & Experience: The primary challenge in developing a qNMR method for a reactive compound like this compound is the selection of a suitable internal standard. The standard must be of high purity, soluble in the same deuterated solvent as the analyte, have signals that do not overlap with the analyte's signals, and, crucially, must not react with the analyte.[6] For this compound, a non-protic, inert internal standard is required.
Experimental Protocol: ¹H qNMR
Instrumentation:
-
NMR Spectrometer (≥400 MHz).
Reagents:
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.
-
Internal Standard: A suitable inert standard with a known purity, such as 1,4-bis(trimethylsilyl)benzene or maleic anhydride. The choice should be validated for non-reactivity.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add ~0.7 mL of the deuterated solvent.
-
Gently mix to ensure complete dissolution.
NMR Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (a value of 30-60 seconds is a conservative starting point).[6]
-
Number of Scans: 8-16 (to ensure good signal-to-noise).
Data Analysis: The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Workflow for qNMR Analysis
Caption: Workflow for purity determination of this compound by qNMR.
Titrimetry
Principle: Titrimetry offers a classic chemical approach to purity assessment. For this compound, the reactive chloride can be quantified. This is typically achieved by hydrolyzing the compound to release chloride ions, which are then titrated with a standardized solution of silver nitrate (Argentometric titration).
Expertise & Experience: This method is cost-effective and does not require sophisticated instrumentation. However, its accuracy is highly dependent on the complete hydrolysis of the chlorothioformate and the absence of other chloride-containing impurities. The choice of titration method (e.g., Mohr, Volhard, or potentiometric) will depend on the sample matrix and desired precision. The Volhard method is often preferred for its robustness in acidic conditions.
Experimental Protocol: Argentometric Titration (Volhard Method)
Reagents:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution.
-
Standardized 0.1 M Potassium Thiocyanate (KSCN) solution.
-
Ferric ammonium sulfate indicator solution.
-
Nitric Acid (HNO₃), concentrated.
-
Nitrobenzene.
-
Ethanol.
Procedure:
-
Sample Preparation & Hydrolysis:
-
Accurately weigh approximately 0.3-0.4 g of this compound into a flask containing 25 mL of ethanol.
-
Add 25 mL of 1 M sodium hydroxide solution and stir for 30 minutes to ensure complete hydrolysis.
-
-
Titration:
-
Acidify the solution with nitric acid.
-
Add a known excess of standardized 0.1 M AgNO₃ solution (e.g., 50.00 mL).
-
Add 2-3 mL of nitrobenzene and shake vigorously to coagulate the AgCl precipitate.
-
Add 1-2 mL of ferric ammonium sulfate indicator.
-
Back-titrate the excess AgNO₃ with standardized 0.1 M KSCN solution until a permanent reddish-brown endpoint is observed.
-
Calculation: The purity is calculated based on the amount of AgNO₃ consumed by the chloride released from the this compound.
Workflow for Titrimetric Analysis
Caption: Workflow for purity determination of this compound by Argentometric Titration.
Comparison of Methods
| Feature | GC-MS | HPLC | qNMR | Titrimetry |
| Principle | Separation by volatility, detection by mass | Separation by polarity, UV/other detection | Signal integration relative to an internal standard | Chemical reaction and volumetric analysis |
| Selectivity | High (for volatile impurities) | Moderate to High (for non-volatile impurities) | High (for structurally distinct molecules) | Low (quantifies total hydrolyzable chloride) |
| Sensitivity | High | Moderate to High | Moderate | Low to Moderate |
| Quantification | Relative (Area %) | Relative (Area %) | Absolute (Primary Method) | Absolute |
| Speed | Moderate | Moderate | Fast | Slow |
| Cost | High | High | Very High | Low |
| Strengths | Excellent for identifying volatile unknowns | Good for non-volatile or thermally labile impurities | No need for analyte reference standard, high accuracy | Cost-effective, simple instrumentation |
| Weaknesses | Not suitable for non-volatile impurities | Potential for on-column reactions, may require derivatization | Requires expensive instrumentation and expertise | Non-specific, assumes all chloride is from the analyte |
Conclusion and Recommendations
The choice of analytical method for determining the purity of this compound should be guided by the specific analytical needs.
-
For routine quality control and the identification of volatile impurities, GC-MS is the method of choice due to its high sensitivity and specificity.
-
HPLC is a valuable complementary technique for the detection of non-volatile or thermally labile impurities that may not be detected by GC-MS.
-
When a primary, highly accurate purity value is required without a specific certified reference material for this compound, qNMR is the most powerful technique.
-
Titrimetry offers a cost-effective, albeit less specific, method for routine assay determination, particularly when the impurity profile is well-characterized and known to be free of other chloride-containing species.
For comprehensive characterization and validation of this compound purity, a combination of these methods is recommended. For instance, GC-MS can be used to identify and quantify volatile impurities, while qNMR can provide a highly accurate overall purity value. This multi-faceted approach ensures the highest level of confidence in the quality of this critical synthetic intermediate.
References
-
Argentometric Microdetermination of Organic Chlorine. Analytical Chemistry. [Link]
-
Argentometric determination of chlorides. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]
-
High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Critical Reviews in Analytical Chemistry. [Link]
-
Practical Aspects of Quantitative NMR Experiments. University of Missouri-St. Louis. [Link]
-
Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis. [Link]
-
Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules. [Link]
-
Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules. [Link]
-
Greener, Lower Cost Organic Mobile Phase Solvents for the LC-MS Analysis of Intact Biotherapeutic Proteins. Waters. [Link]
-
Purity testing by HPLC. Chromatography Forum. [Link]
-
Analysis of Glutathione S-transferase-catalyzed S-alkylglutathione Formation by High-Performance Liquid Chromatography. Analytical Biochemistry. [Link]
-
Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical.Net. [Link]
-
Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential. Journal of Genetic Engineering and Biotechnology. [Link]
-
Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Analytical Chemistry. [Link]
-
Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. ALWSCI. [Link]
-
Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. A Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis. [Link]
-
Radical reaction of S-phenyl chlorothioformate with alkyl iodides: free radical-mediated carboxylation approach. Chemical Communications. [Link]
-
Applied Investigation of Methyl, Ethyl, Propyl, and Butyl Mercaptan as Potential Poisons in the Gas Phase Polymerization Reaction of Propylene. Polymers. [Link]
- Synthesis method of sec-butyl mercaptan.
-
Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. Separations. [Link]
-
Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. Separations. [Link]
-
tert-Butyl mercaptan. PubChem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. resolvemass.ca [resolvemass.ca]
A Senior Application Scientist's Guide to the Validation of HPLC Methods for S-Butyl Chlorothioformate Derivatives
In the landscape of pharmaceutical development and chemical analysis, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. S-Butyl chlorothioformate (SBCTF) is a crucial reagent often employed in synthesis, particularly for creating thiocarbamate linkages by derivatizing amine or thiol functional groups. The resulting derivatives are often more stable, possess favorable chromatographic properties, and are more readily detectable than the parent molecule.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of SBCTF derivatives. We will move beyond rote procedural lists to explore the scientific rationale behind method validation choices, grounded in the authoritative standards of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5]
The Foundational Chemistry: Derivatization with SBCTF
Before validating a method, one must fundamentally understand the analyte. SBCTF is a reactive acylating agent.[6] Its primary utility in the context of HPLC is to react with analytes that lack a strong chromophore (the part of a molecule that absorbs UV-Vis light) or are too polar to be well-retained on common reversed-phase columns. The most frequent application is the derivatization of primary and secondary amines to form stable S-butyl thiocarbamates, which are significantly less polar and typically exhibit strong UV absorbance, making them ideal candidates for HPLC analysis.
The validation discussed herein focuses not on SBCTF itself—which is highly reactive and unstable in the aqueous mobile phases used in reversed-phase HPLC—but on the stable thiocarbamate product formed post-derivatization.[6][7]
Caption: The derivatization of an amine with SBCTF to form a stable thiocarbamate.
HPLC Method Validation: A Framework for Trust
The objective of method validation is to demonstrate, through rigorous laboratory studies, that an analytical procedure is suitable for its intended purpose.[3][5][8] Our framework is built upon the ICH Q2(R1) and USP <1225> guidelines, which categorize the necessary validation characteristics.[1][2][3][9]
Caption: Workflow for HPLC method validation based on regulatory guidelines.
System Suitability: The Daily Self-Validation
Before any validation run or sample analysis, a System Suitability Test (SST) is performed. This is non-negotiable. It is the self-validating heartbeat of the entire process, ensuring the chromatographic system (pump, injector, column, detector) is performing adequately on that specific day.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can indicate column degradation or secondary interactions, affecting integration accuracy. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. A higher number indicates sharper peaks and better separation capability. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for ≥ 5 replicate injections | Demonstrates the precision of the injector and system electronics. |
| Resolution (Rs) | Rs > 2.0 between the analyte and closest impurity | Ensures baseline separation from potentially interfering peaks, which is critical for accurate quantification. |
Specificity / Selectivity
Causality: The core question is: "Does my method measure only the intended analyte?" Specificity proves that the signal you measure comes solely from your SBCTF derivative, without interference from the matrix (excipients), impurities, or degradation products.
Experimental Protocol:
-
Prepare Solutions:
-
Blank (sample diluent).
-
Placebo (all formulation components except the API).
-
SBCTF derivative reference standard.
-
Spiked Placebo (placebo spiked with the reference standard).
-
Forced Degradation Samples: Expose the sample to stress conditions (acid, base, peroxide, heat, light) to generate potential degradation products.[10]
-
-
Analysis: Inject all solutions and analyze the chromatograms.
-
Acceptance Criteria: The analyte peak in the spiked placebo and stressed samples must be free from co-eluting peaks from the blank, placebo, or degradation products. Peak purity analysis using a Diode Array Detector (DAD) should confirm spectral homogeneity across the peak.
Linearity and Range
Causality: Linearity confirms a proportional relationship between the concentration of the analyte and the detector's response. This relationship is fundamental for calculating the concentration of unknown samples. The range is the interval over which this proportionality is established and proven to be acceptable.
Experimental Protocol:
-
Prepare Standards: Prepare at least five concentrations of the reference standard, typically spanning 80% to 120% of the expected sample concentration. For impurity analysis, this range would be much lower, from the reporting threshold to 120% of the specification limit.
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation: Plot the mean peak area against concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal (close to zero). Residuals should be randomly distributed around the regression line.
Accuracy (as % Recovery)
Causality: Accuracy measures the closeness of the experimental value to the true value. In HPLC, it's typically determined by spiking a known amount of analyte into a placebo matrix and measuring how much is recovered. This demonstrates that the method can accurately quantify the analyte in the presence of all other sample components.
Experimental Protocol:
-
Prepare Spiked Samples: Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level.
-
Analysis: Analyze the spiked samples and a reference standard.
-
Calculation: Calculate the percentage recovery for each sample: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%. The RSD for each level should be ≤ 2.0%.
Precision
Causality: Precision assesses the degree of scatter between a series of measurements. It's a measure of random error and is evaluated at two levels:
-
Repeatability (Intra-assay precision): Variation within a single day, by a single analyst, on a single instrument.
-
Intermediate Precision (Ruggedness): Variation between different days, analysts, or instruments within the same lab.
Experimental Protocol:
-
Repeatability: Prepare and analyze a minimum of six independent samples at 100% of the target concentration.
-
Intermediate Precision: A second analyst repeats the experiment on a different day, and if possible, with a different instrument.
-
Calculation: Calculate the RSD of the results for each set of measurements and for the combined data.
-
Acceptance Criteria: The RSD for repeatability should be ≤ 2.0%. The RSD for intermediate precision (combined data) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: These parameters define the lower limits of the method's performance.
-
LOD: The lowest concentration that can be reliably detected, but not necessarily quantified.
-
LOQ: The lowest concentration that can be quantified with acceptable precision and accuracy.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine Signal-to-Noise (S/N): Inject progressively lower concentrations of the analyte.
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1.
-
Confirmation: The LOQ must be confirmed by demonstrating acceptable precision and accuracy at that concentration.
Robustness
Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides confidence that the method will perform consistently during routine use.
Experimental Protocol:
-
Vary Parameters: Systematically vary critical parameters one at a time, such as:
-
Analysis: Analyze a sample under each varied condition.
-
Acceptance Criteria: The system suitability parameters must still be met, and the analytical result should not significantly change compared to the nominal conditions.
Comparative Guide: Selecting the Right Tools
The choice of column and detector can dramatically impact method performance.
HPLC Column Selection
The SBCTF derivatives are typically non-polar. Therefore, reversed-phase chromatography is the method of choice.[11][12] The primary separation mechanism is based on hydrophobicity.[11]
| Column Type | Stationary Phase | Best For | Pros | Cons |
| C18 (L1) | Octadecylsilane | General purpose, highly hydrophobic compounds. The workhorse of reversed-phase HPLC.[11] | Highly retentive for non-polar analytes, wide availability, extensive application data. | May provide insufficient retention for more polar derivatives; potential for peak tailing with basic analytes due to silanol interactions.[13] |
| C8 (L7) | Octylsilane | Moderately hydrophobic compounds. | Less retentive than C18, allowing for faster elution of very non-polar compounds. | May not provide enough separation for closely related, less hydrophobic derivatives. |
| Phenyl-Hexyl (L11) | Phenyl-Hexyl groups | Aromatic or moderately polar compounds. | Offers alternative selectivity (π-π interactions) which can resolve peaks that co-elute on C18/C8 columns. | Can be less stable at extreme pH compared to modern C18 columns. |
| HILIC | Polar (e.g., unbonded silica, amide) | Very polar compounds not retained in reversed-phase.[14] | Excellent retention for polar analytes.[14] | Not suitable for the typically non-polar SBCTF derivatives; requires longer equilibration times.[11] |
Recommendation: Start with a modern, end-capped C18 column. If peak shape is poor or co-elution occurs, a Phenyl-Hexyl column provides a logical alternative selectivity to test.
Detector Comparison: UV-Vis vs. Mass Spectrometry (MS)
| Feature | UV-Vis Detector (DAD/PDA) | Mass Spectrometer (e.g., Single Quadrupole) |
| Principle | Measures absorbance of light by chromophores. | Measures the mass-to-charge ratio (m/z) of ionized molecules. |
| Selectivity | Moderate. Relies on chromatographic separation. Co-eluting compounds can interfere.[15] | High. Can distinguish compounds with different molecular weights, even if they co-elute.[16] |
| Sensitivity | Good (ng level). | Excellent (pg-fg level). Inherently more sensitive than UV.[16][17] |
| Identification | Limited to retention time and UV spectrum matching. | Provides definitive molecular weight information, confirming identity.[16][18] |
| Cost & Complexity | Lower cost, simpler to operate. | Higher initial investment, requires more specialized expertise. |
| Matrix Effects | Less susceptible to signal suppression/enhancement. | Can be susceptible to ion suppression from matrix components.[15] |
Recommendation: For routine quality control and assay, a UV-Vis detector is often sufficient, robust, and cost-effective. For impurity profiling, stability studies, or any investigation where definitive identification is required, LC-MS is the superior technology.[18] It provides an orthogonal detection method that significantly enhances confidence in the results.
Caption: Comparison of HPLC-UV and HPLC-MS analytical workflows.
Conclusion
Validating an HPLC method for this compound derivatives is a systematic process that builds a foundation of trust in your analytical data. It begins with a deep understanding of the derivatization chemistry and culminates in a rigorous, multi-faceted experimental evaluation guided by ICH and USP principles. The choice of column and detector should be a deliberate one, balancing the need for selectivity, sensitivity, and operational efficiency. By following the logical framework and experimental causality outlined in this guide, researchers and drug development professionals can develop and validate robust, reliable, and defensible HPLC methods suitable for their intended purpose.
References
-
BA Sciences. USP <1225> Method Validation. Available from: [Link]
-
U.S. Pharmacopeia. VALIDATION OF COMPENDIAL METHODS - General Chapters. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available from: [Link]
-
ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Available from: [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
-
Biocompare. Picking the Perfect HPLC Column. Available from: [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]
-
Advion Inc. 3 reasons why you should upgrade from UV detection to Mass Spectrometry. Available from: [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available from: [Link]
-
Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. Available from: [Link]
-
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available from: [Link]
-
PubMed. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Available from: [Link]
-
Waters Corporation. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Available from: [Link]
-
American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]
-
National Institutes of Health (NIH). Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. Available from: [Link]
-
PubMed. Quantitation of Reactive Acyl-CoA Species Mediated Protein Acylation by HPLC-MS/MS. Available from: [Link]
-
Spandidos Publications. Comparison of high‑performance liquid chromatography and ultraviolet‑visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano‑hydroxyapatite composite scaffolds. Available from: [Link]
-
G-M-I, Inc. Challenges in HPLC Technology and Potential Solutions. Available from: [Link]
-
YAKHAK HOEJI. An HPLC method for the determination of thioctic acid in raw material and tablets. Available from: [Link]
-
Welch Materials. HPLC Content Determination Method Validation: A Comprehensive Guide. Available from: [Link]
-
PubMed. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Available from: [Link]
-
ResearchGate. (a) HPLC analysis of thioester formation. Peaks marked with asterisks.... Available from: [Link]
-
ResearchGate. Quantitation of Reactive Acyl-CoA Species Mediated Protein Acylation by HPLC–MS/MS | Request PDF. Available from: [Link]
-
MDPI. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Available from: [Link]
-
National Institutes of Health (NIH). Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. Available from: [Link]
-
Diva-portal.org. Method development for the determination of thiols using HPLC with fluorescence detection. Available from: [Link]
-
MDPI. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L.. Available from: [Link]
-
ResearchGate. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L.. Available from: [Link]
-
PubMed. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Available from: [Link]
-
National Institutes of Health (NIH). N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release. Available from: [Link]
Sources
- 1. USP <1225> Method Validation - BA Sciences [basciences.com]
- 2. uspbpep.com [uspbpep.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. starodub.nl [starodub.nl]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. investigationsquality.com [investigationsquality.com]
- 10. welch-us.com [welch-us.com]
- 11. glsciencesinc.com [glsciencesinc.com]
- 12. hawach.com [hawach.com]
- 13. biocompare.com [biocompare.com]
- 14. lcms.cz [lcms.cz]
- 15. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microsaic.com [microsaic.com]
- 17. gmi-inc.com [gmi-inc.com]
- 18. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to S-Butyl Chlorothioformate and Other Thiol Protecting Groups for Researchers
In the intricate field of organic synthesis, particularly in peptide and drug development, the selective masking and unmasking of functional groups is a cornerstone of success.[1][2][3] The thiol group of cysteine residues, with its high nucleophilicity and propensity for oxidation, presents a unique challenge that necessitates the use of protecting groups to prevent unwanted side reactions.[4][5][6] This guide provides a detailed comparison of S-Butyl chlorothioformate, a reagent used to install the S-butyloxycarbonyl (Boc) group on thiols, with other widely used thiol protecting groups. We will delve into the mechanistic underpinnings, stability profiles, and experimental protocols, offering a comprehensive resource for researchers to make informed decisions in their synthetic strategies.
The S-Butyloxycarbonyl (Boc) Thiol Protecting Group
This compound serves as a reagent for the introduction of a thiocarbonate protecting group. The protection mechanism involves the reaction of the thiol with this compound in the presence of a base. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Mechanism of Protection
The reaction is typically carried out in an inert solvent with a non-nucleophilic base, such as a tertiary amine, to neutralize the hydrogen chloride byproduct. The thiol sulfur acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chlorothioformate.
Caption: Protection of a thiol with this compound.
Deprotection of S-Butyl Thiocarbonates
A key advantage of the S-butyl thiocarbonate group is its lability under specific conditions, allowing for orthogonal deprotection strategies.[4] Deprotection can be achieved through various methods, including electroreductive cleavage, which offers a mild and selective approach.[7] This orthogonality is crucial in complex syntheses where multiple protecting groups are employed.[2][4]
Comparative Analysis of Thiol Protecting Groups
The choice of a thiol protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal.[1] Below is a comparative overview of this compound-derived protection against other common thiol protecting groups.
| Protecting Group | Structure | Protection Reagent | Common Deprotection Conditions | Stability Profile | Key Advantages |
| S-Butyl thiocarbonate | R-S-CO-S-Bu | This compound | Electroreductive cleavage[7] | Stable to acidic conditions. | Orthogonal to many other protecting groups. |
| Trityl (Tr) | R-S-C(Ph)₃ | Trityl chloride | Mild acid (e.g., TFA), Lewis acids[8][9] | Stable to neutral and basic conditions.[9] | Bulky, allows for selective protection of primary thiols.[8] |
| Acetamidomethyl (Acm) | R-S-CH₂-NH-CO-CH₃ | N-(Hydroxymethyl)acetamide | Mercury(II) acetate, Iodine, N-halosuccinimides[10][11][12][13] | Stable to HF, TFA, and basic conditions.[12] | Widely used in peptide synthesis; multiple deprotection options.[10][11] |
| tert-Butyl (tBu) | R-S-C(CH₃)₃ | Isobutylene, tert-Butanol | Strong acids (e.g., TFA with scavengers), Mercury(II) salts[14][15][16][17] | Stable to a wide range of conditions except strong acids.[6] | Robust and widely applicable. |
| Benzyl (Bn) | R-S-CH₂-Ph | Benzyl bromide/chloride | Reductive conditions (e.g., Na/NH₃, H₂/Pd-C)[18][19][20] | Stable to both acidic and basic conditions.[18][21] | Very stable, suitable for multi-step syntheses. |
Experimental Protocols
General Protocol for Thiol Protection with this compound
This protocol describes a general procedure for the protection of a thiol as its S-butyl thiocarbonate derivative.
Caption: Experimental workflow for thiol protection.
Step-by-Step Methodology:
-
Preparation: To a solution of the thiol (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to 0 °C.
-
Reaction: Add this compound (1.1 eq) dropwise to the cooled solution.
-
Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Choosing the Right Protecting Group: A Decision Framework
The selection of an appropriate thiol protecting group is a critical decision in the planning of a synthetic route. The following decision tree provides a logical framework for this selection process based on the stability requirements of the subsequent reaction steps.
Caption: Decision tree for selecting a thiol protecting group.
Conclusion
The strategic use of thiol protecting groups is indispensable in modern organic synthesis. This compound provides a valuable method for the introduction of the S-butyl thiocarbonate group, which offers a unique deprotection profile that can be exploited for orthogonal synthetic strategies. While classic protecting groups like Trityl, Acetamidomethyl, tert-Butyl, and Benzyl each have their well-established domains of application, the choice of the optimal protecting group will always depend on the specific context of the synthetic route. A thorough understanding of their respective stabilities and deprotection conditions, as outlined in this guide, is paramount for the successful synthesis of complex molecules. For a more exhaustive list and detailed discussion of protecting groups, authoritative texts such as Greene's Protective Groups in Organic Synthesis are highly recommended.[22][23][24][25]
References
- Standard Removal of t-Bu Protecting Group. Technical Support Information Bulletin 1207.
- Wuts, P. G. M., & Greene, T. W. Greene's protective groups in organic synthesis. Victoria University of Wellington Library.
- Spears, R. J., & Raines, R. T. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9315-9344.
- Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.
- (a) Cys thiol protection with the trityl (Trt) protecting group... ResearchGate.
- Wuts, P. G. M. Greene's protective groups in organic synthesis. University of California Los Angeles.
- A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. Chemical Communications.
- Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 2 Volume Set. DOKUMEN.PUB.
- Optimizing the removal of an ACM protecting group. Biotage.
- Stability of trityl group in different pH and solvent conditions. Benchchem.
- Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts.
- Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC.
- Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis.
- Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. PubMed.
- Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development.
- On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. MDPI.
- Protecting Groups in Peptide Synthesis. Biosynth.
- (a) Cys thiol protection with the acetamidomethyl (Acm) protecting... ResearchGate.
- Benzyl (Bn) Protective Group. Chem-Station Int. Ed.
- Process for the deprotection of protected thiols. Google Patents.
- (a) Cys thiol protection with the tert-butyl (tBu) protecting group and... ResearchGate.
- Chapter 5 Thiol Protecting Groups.
- Method for removal of thiol-protecting groups. Google Patents.
- Cysteine protecting groups: applications in peptide and protein science. RSC Publishing.
- This compound|CAS 13889-94-6. Benchchem.
- Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed.
- Understanding Acid Lability of Cysteine Protecting Groups. PMC - NIH.
- Research Advances on the Applications of Triphenylmethyl (Trityl) Protecting Groups in Organic Synthesis. ResearchGate.
- Protection and deprotection. WILLINGDON COLLEGE, SANGLI.
- Protecting Groups. Organic Chemistry Portal.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- What are protecting groups for thiols that can be radically cleaved? r/chemistry - Reddit.
- Amino Protecting Group-Benzyl Series. Suzhou Highfine Biotech.
- Benzyl group. Wikipedia.
- Protecting group. Wikipedia.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH.
- Chapter 6 "protection for the thiol group". ResearchGate.
- Protecting Groups. chem.iitb.ac.in.
- Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate.
- Protecting Thiol Group in Presence of Alcohol. r/Chempros - Reddit.
- Thioacetate Deprotection Procedure. Sigma-Aldrich.
- Thioester deprotection using a biomimetic NCL approach. PMC - PubMed Central.
- Amine Protection / Deprotection. Fisher Scientific.
- Thioacetate Deprotection Procedure. Sigma-Aldrich.
- S-tert-Butyl chlorothioformate | CAS 13889-95-7. Santa Cruz Biotechnology.
Sources
- 1. dokumen.pub [dokumen.pub]
- 2. biosynth.com [biosynth.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2001005757A2 - Process for the deprotection of protected thiols - Google Patents [patents.google.com]
- 14. peptide.com [peptide.com]
- 15. US4111924A - Method for removal of thiol-protecting groups - Google Patents [patents.google.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 19. Benzyl Ethers [organic-chemistry.org]
- 20. Benzyl group - Wikipedia [en.wikipedia.org]
- 21. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 22. tewaharoa.victoria.ac.nz [tewaharoa.victoria.ac.nz]
- 23. search.library.ucla.edu [search.library.ucla.edu]
- 24. Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts [organic-chemistry.org]
- 25. download.e-bookshelf.de [download.e-bookshelf.de]
A Comparative Guide to the Chiral Separation of S-Butyl Chlorothioformate Derivatives
For researchers, scientists, and professionals in drug development, the stereoisomeric composition of chiral molecules is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and efficient methods for their separation and quantification. S-Butyl chlorothioformate and its derivatives are important chiral building blocks in the synthesis of various agrochemicals and pharmaceuticals.[1] This guide provides an in-depth technical comparison of various chromatographic techniques for the chiral separation of these valuable synthetic intermediates, supported by experimental data and detailed protocols to facilitate method development and optimization.
Introduction to the Chiral Challenge of S-Alkyl Chlorothioformates
This compound possesses a chiral center at the secondary carbon of the butyl group, leading to the existence of (R)- and (S)-enantiomers. The reactivity of the chlorothioformate group makes these compounds versatile reagents, but also presents challenges for their chromatographic separation, including potential on-column degradation. The choice of an appropriate chiral separation technique is therefore critical to ensure accurate enantiomeric excess determination and to obtain enantiopure compounds for further synthesis.
This guide will explore and compare the three primary high-performance chromatographic techniques for chiral separations: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).[2]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
Chiral HPLC remains a cornerstone of enantioselective analysis due to its versatility and the wide variety of commercially available chiral stationary phases (CSPs).[3] For this compound derivatives, which are relatively small and possess a polar carbonyl group, polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most promising candidates.
Polysaccharide-Based CSPs
Derivatized cellulose and amylose coated or immobilized on a silica support are the most widely used CSPs for a broad range of chiral compounds.[4][5] Their chiral recognition mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.
Table 1: Comparison of Polysaccharide-Based CSPs for Chiral Thioester Analogs
| Chiral Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Heptane/2-Propanol | Broad applicability, good resolution for many aromatic and carbonyl compounds. | Coated versions have limitations on solvent compatibility. |
| Amylose tris(3,5-dimethylphenylcarbamate) | Heptane/Ethanol | Often provides complementary selectivity to cellulose-based phases. | May require different alcohol modifiers for optimal separation. |
| Immobilized Polysaccharide CSPs | Extended range of solvents (including ethyl acetate, THF, etc.) | Enhanced solvent flexibility, increased robustness.[5] | Higher cost compared to coated phases. |
Macrocyclic Glycopeptide-Based CSPs
CSPs based on antibiotics like teicoplanin (e.g., Chirobiotic T) and vancomycin offer unique chiral recognition capabilities, particularly for compounds with ionizable groups. While this compound itself is not typically ionized, its derivatives might be. These phases operate in reversed-phase, polar organic, and normal-phase modes, providing significant flexibility in method development.
A study comparing teicoplanin and teicoplanin aglycone (Chirobiotic T and TAG) columns for the separation of sulfur-containing amino acids demonstrated that the aglycone phase often provides better efficiency, though the sugar moieties on the native teicoplanin can contribute to the resolution of some analogs.[6][7]
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC has emerged as a powerful technique for chiral separations, often outperforming HPLC in terms of speed and efficiency.[8][9] Utilizing supercritical CO2 as the primary mobile phase component, modified with a small amount of an organic solvent (typically an alcohol), SFC benefits from low viscosity and high diffusivity, leading to faster separations and reduced backpressure.[10]
Key Advantages of SFC for Chiral Separations:
-
Speed: Analysis times are typically 3-5 times shorter than with HPLC.[11]
-
Reduced Solvent Consumption: The use of CO2 significantly reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique.[9]
-
Enhanced Resolution: The properties of supercritical fluids often lead to sharper peaks and better resolution.[12]
-
Ideal for Normal-Phase Separations: SFC is inherently a normal-phase technique, which is often the preferred mode for chiral separations on polysaccharide CSPs.
For the chiral separation of this compound derivatives, SFC with polysaccharide-based columns is a highly promising approach.
SFC Method Development Strategy
A common strategy for chiral SFC method development involves screening a set of complementary polysaccharide-based columns with a few different alcohol co-solvents.
Caption: A typical workflow for chiral SFC method development.
Gas Chromatography (GC): A Niche Approach for Volatile Derivatives
For volatile and thermally stable chiral compounds, capillary GC with a chiral stationary phase is a highly sensitive and efficient technique.[13] Given the relatively low molecular weight of this compound, GC could be a viable option, provided it does not undergo thermal degradation in the injector or column.
The most common CSPs for chiral GC are based on cyclodextrin derivatives.[14] These phases separate enantiomers based on inclusion complexation.
A study on the separation of sec-butyl carboxylates on β-cyclodextrin derivative columns demonstrated that the separation was an enthalpy-driven process and that the structure of the carboxyl group significantly influenced the resolution.[15][16] This suggests that for this compound derivatives, the nature of the substituent on the thioformate moiety would be a critical factor in achieving a successful GC separation.
Table 2: Comparison of Chromatographic Techniques for Chiral Separation of this compound Derivatives
| Technique | Typical Stationary Phases | Mobile Phase | Key Advantages | Key Disadvantages | Best Suited For |
| HPLC | Polysaccharide, Macrocyclic Glycopeptide | Heptane/Alcohol, Aqueous/Organic | Versatile, wide range of CSPs, well-established. | Longer analysis times, higher solvent consumption. | Broad range of derivatives, both analytical and preparative scale. |
| SFC | Polysaccharide, Immobilized Phases | Supercritical CO2/Alcohol | Fast, low solvent consumption, high efficiency.[12] | Requires specialized instrumentation. | High-throughput screening and purification. |
| GC | Cyclodextrin Derivatives | Inert gas (He, H2) | High resolution for volatile compounds, high sensitivity.[16] | Risk of thermal degradation, limited to volatile and thermally stable analytes. | Volatile and thermally stable derivatives. |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of a Thioester Analog
-
Objective: To achieve baseline separation of the enantiomers of a chiral thioester.
-
Column: A cellulose tris(3,5-dimethylphenylcarbamate)-based column (e.g., CHIRALCEL® OD-H), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Procedure:
-
Dissolve the racemic thioester in the mobile phase to a concentration of 1 mg/mL.
-
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Record the chromatogram and determine the retention times and resolution of the enantiomers.
-
If separation is not optimal, adjust the ratio of 2-propanol in the mobile phase.
-
Protocol 2: Chiral SFC Screening
-
Objective: To rapidly screen for suitable conditions for the chiral separation of an this compound derivative.
-
Columns:
-
Cellulose tris(3,5-dimethylphenylcarbamate)-based column.
-
Amylose tris(3,5-dimethylphenylcarbamate)-based column.
-
-
Mobile Phase:
-
A: Supercritical CO2.
-
B: Methanol.
-
Gradient: 5% to 40% B over 5 minutes.
-
-
Flow Rate: 3.0 mL/min.
-
Backpressure: 150 bar.
-
Temperature: 35 °C.
-
Detection: UV at 220 nm.
-
Procedure:
-
Dissolve the racemic sample in methanol.
-
Perform a gradient elution on each column.
-
Evaluate the resulting chromatograms for any degree of separation.
-
For promising conditions, optimize the separation using an isocratic mobile phase.
-
Caption: General experimental workflow for chiral separation analysis.
Conclusion and Recommendations
The selection of the optimal technique for the chiral separation of this compound derivatives depends on the specific properties of the molecule, the required throughput, and the available instrumentation.
-
For general-purpose analytical and preparative separations, HPLC with polysaccharide-based chiral stationary phases offers a robust and versatile starting point.
-
For high-throughput screening and green chemistry initiatives, SFC is the superior choice, providing faster analysis times and significantly reduced solvent consumption.
-
For highly volatile and thermally stable derivatives, GC with a cyclodextrin-based column can offer excellent resolution and sensitivity.
It is recommended to begin method development with a screening approach, testing a small, diverse set of polysaccharide-based columns (both cellulose and amylose derivatives) under both HPLC (normal phase) and SFC conditions. This will maximize the probability of finding a suitable separation in a minimal amount of time.
References
- Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers.
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2013). Improved chiral SFC screening for analytical method development. Chirality, 25(11), 799-804.
- BenchChem. (2025).
- Cyrus, G. (n.d.). Utilizing the Stereochemical Complexity of Chiral Sulfur Compound.
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic separation strategy for chiral supercritical fluid chromatography.
- YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT.
- BenchChem. (n.d.).
- Pesticides, C. (2021).
- Sepe, A., et al. (2018). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Se Pu, 36(8), 752-757.
- Ilisz, I., et al. (2006). Separation of Enantiomers of Selected Sulfur-Containing Amino Acids by Using Serially Coupled Achiral-Chiral Columns.
- Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- LCGC International. (n.d.).
- Longdom Publishing. (n.d.). Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds.
- Armstrong, D. W. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- Ahuja, S. (Ed.). (2007). Chiral separation methods for pharmaceutical and biotechnological products. John Wiley & Sons.
- AZoM. (2022).
- Subramanian, G. (Ed.). (2001).
- BenchChem. (2025).
- Patel, K., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6219.
- University of Canberra Research Portal. (n.d.).
- Weatherly, C. A., et al. (2018).
- Péter, A., et al. (2005). Comparison of separation efficiencies of Chirobiotic T and TAG columns in the separation of unusual amino acids.
- D'Orazio, G., et al. (2021). Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)
- Péter, A., et al. (2008). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids.
- BenchChem. (n.d.).
- Sigma-Aldrich. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Bioanalysis Zone.
- BenchChem. (2025). Application Notes and Protocols for Chiral Separation of Salbutamol Enantiomers by Capillary Electrophoresis.
- Santa Cruz Biotechnology, Inc. (n.d.).
- Santa Cruz Biotechnology, Inc. (n.d.).
- Jendretzki, A., et al. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)
- Slideshare. (n.d.).
- Shimadzu Corpor
- Daicel Chiral Technologies. (n.d.).
- Selvita. (2024).
- Daicel Chiral Technologies. (2020). INSTRUCTION MANUAL FOR CHIRALPAK® CBH COLUMN.
- Daicel Chiral Technologies. (2013). Chiralpak AS Instruction Manual.
- Daicel Chiral Technologies. (n.d.). Daicel Chiral Technologies | BioPharma & Academic Research.
- Chen, T., & Li, C. (1997). Radical reaction of S-phenyl chlorothioformate with alkyl iodides: free radical-mediated carboxylation approach.
- Bio-Rad Laboratories, Inc. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis.
- Phenomenex Inc. (n.d.).
- Wang, Y., et al. (2006). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
- Li, Z., et al. (2012). Efficient optical resolution of secondary alkyl alcohols by chiral supramolecular hosts.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Enantiomeric quality control of R-Tofisopam by HPLC using polysaccharide-type chiral stationary phases in polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral Art Columns [ymcindia.com]
- 8. Applications of Chiral Supercritical Fluid Chromatography | PPTX [slideshare.net]
- 9. selvita.com [selvita.com]
- 10. shimadzu.com [shimadzu.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromedia.org [chromedia.org]
- 13. phenomenex.com [phenomenex.com]
- 14. ymcamerica.com [ymcamerica.com]
- 15. sci-hub.ru [sci-hub.ru]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis for the Confirmation of S-Butyl Chlorothioformate Products
For researchers, scientists, and drug development professionals, the precise characterization of synthesized molecules is paramount. S-Butyl chlorothioformate is a valuable reagent, particularly in synthetic organic chemistry, where it serves as a key intermediate in the development of active ingredients for the agricultural and pharmaceutical industries.[1] Its application in the derivatization of molecules like 5-fluorouracil has led to the creation of promising antitumor agents.[1] This guide provides an in-depth comparison of mass spectrometry techniques for the confirmation of products derived from this compound, offering experimental insights and robust protocols to ensure data integrity and reproducibility.
The Critical Role of Derivatization in Mass Spectrometry
Many biologically and pharmaceutically relevant molecules, such as amines and thiols, exhibit high polarity and low volatility, making their direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging.[2] Derivatization is a chemical modification process that converts these polar analytes into less polar, more volatile, and more thermally stable derivatives.[2] This process is a prerequisite for GC-MS metabolomics analysis and offers several advantages:
-
Increased Volatility: Enables analysis at lower temperatures, minimizing thermal degradation.[2]
-
Improved Peak Shape: Reduces interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[2]
-
Enhanced Sensitivity: The introduction of specific functional groups can significantly increase detection sensitivity.[2]
-
Improved Separation: Enhances the chromatographic resolution of similar structures.[2]
This compound is an effective derivatizing agent for primary and secondary amines, thiols, and other nucleophilic functional groups, rendering them amenable to GC-MS and enhancing their ionization efficiency in liquid chromatography-mass spectrometry (LC-MS).
Comparative Analysis of Mass Spectrometry Techniques: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS for the analysis of this compound derivatives depends on the physicochemical properties of the analyte and the specific analytical goals.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases. |
| Derivatization | Often mandatory for polar analytes to increase volatility.[3][4] | Can be used to improve chromatographic retention, ionization efficiency, and fragmentation.[5][6] |
| Ionization | Primarily Electron Ionization (EI), providing reproducible fragmentation patterns. | Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common for polar molecules. |
| Applicability | Ideal for small, volatile, and thermally stable this compound derivatives. | Suitable for a wider range of polar, non-volatile, and thermally labile derivatives. |
| Strengths | Excellent chromatographic resolution, extensive spectral libraries for identification. | Broad applicability, soft ionization preserves the molecular ion. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Can be affected by matrix effects and ion suppression. |
Experimental Workflow: From Derivatization to Data Interpretation
A robust analytical workflow is crucial for obtaining reliable and reproducible results. The following diagram illustrates the key stages in the analysis of this compound derivatives.
Caption: General experimental workflow for the derivatization and mass spectrometry analysis of this compound products.
Detailed Experimental Protocol: Derivatization of a Primary Amine
This protocol provides a step-by-step methodology for the derivatization of a model primary amine with this compound for subsequent GC-MS or LC-MS analysis.
Materials:
-
Primary amine sample
-
This compound (CAS 13889-94-6)[7]
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Anhydrous base (e.g., pyridine, triethylamine)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Organic extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Reaction vials with PTFE-lined caps
Procedure:
-
Sample Preparation: Dissolve a known amount of the primary amine sample in the anhydrous aprotic solvent in a reaction vial.
-
Reagent Addition: Add an equimolar amount of the anhydrous base to the amine solution, followed by a slight molar excess (e.g., 1.1 equivalents) of this compound. The base acts as a scavenger for the HCl generated during the reaction.
-
Reaction: Tightly cap the vial and stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) if necessary.
-
Workup:
-
Quench the reaction by adding the quenching solution to the vial.
-
Perform a liquid-liquid extraction by adding the organic extraction solvent and separating the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure.
-
-
Analysis: Reconstitute the dried derivative in a suitable solvent for GC-MS or LC-MS analysis.
Mass Spectral Fragmentation Patterns of this compound Derivatives
Understanding the fragmentation patterns of the derivatized products is key to their confident identification.[8] In electron ionization (EI) mass spectrometry, the molecular ion undergoes fragmentation, producing a characteristic pattern of fragment ions.
For an this compound derivative of a primary amine (R-NH-C(=O)S-Bu), common fragmentation pathways include:
-
Alpha-Cleavage: Cleavage of the bond adjacent to the sulfur or nitrogen atom. This is a common fragmentation pattern for amines.[9]
-
McLafferty Rearrangement: If the R-group of the amine contains a gamma-hydrogen, a rearrangement can occur.[8]
-
Loss of the Butyl Group: Cleavage of the C-S bond can lead to the loss of a butyl radical or butene.
The following diagram illustrates a plausible fragmentation pathway for an S-Butyl carbamothioate derivative.
Caption: Simplified fragmentation pathway of an S-Butyl carbamothioate derivative in EI-MS.
Comparative Data Table
The following table summarizes the expected key ions for a hypothetical this compound derivative of ethylamine (MW = 161.27 g/mol ).
| Ion | m/z (Expected) | Description |
| [M]+• | 161 | Molecular Ion |
| [M-C4H9]+ | 104 | Loss of butyl radical |
| [M-SC4H9]+ | 72 | Loss of butylthio radical |
| [SC4H9]+ | 89 | Butylthio cation |
| [C4H9]+ | 57 | Butyl cation |
Conclusion
The confirmation of this compound derivatization products requires a systematic approach, combining robust experimental protocols with a thorough understanding of mass spectral fragmentation. Both GC-MS and LC-MS are powerful techniques for this purpose, and the choice between them should be guided by the specific properties of the analyte. By carefully optimizing derivatization conditions and leveraging the characteristic fragmentation patterns, researchers can confidently identify and characterize their synthesized compounds, ensuring the integrity and progression of their research and development efforts.
References
-
Mass spectral study of the CWC-related S-alkyl methylphosphonochloridothioites/S,S′-dialkyl (alkyl′)methylphosphonodithioites under gas chromatography-mass spectrometry conditions - Lookchem. (n.d.). Retrieved from [Link]
-
An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - NIH. (n.d.). Retrieved from [Link]
-
Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. (2017). Bioanalysis, 9(1), 53-65. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
-
Derivatization in LC-MS Bioanalysis - ResearchGate. (n.d.). Retrieved from [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH. (2023, May 20). Retrieved from [Link]
-
Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC - NIH. (n.d.). Retrieved from [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]
-
2.1.2. Gas chromatography of amines as various derivatives | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018, September 20). Retrieved from [Link]
-
Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. (2017, July 31). Retrieved from [Link]
-
Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed. (2011, August 24). Retrieved from [Link]
-
Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy by Assembling Fragment Signatures - PMC - NIH. (n.d.). Retrieved from [Link]
-
Improving LC–MS/MS Analyses in Complex Food Matrices, - Part II — Mass Spectrometry. (2014, August 22). Retrieved from [Link]
-
Derivatization methods for the LC–MS/MS analyses of bisphosphonate drugs. (n.d.). Retrieved from [Link]
-
Fragmentation of Alkyl halide & Ether| Mass spectroscopy - YouTube. (2023, May 11). Retrieved from [Link]
-
Direct detection of S-palmitoylation by mass spectrometry - PubMed - NIH. (2013, December 17). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. scbt.com [scbt.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
A Comparative Benchmarking Guide to S-Butyl Chlorothioformate and Other Acylating Agents
For the discerning researcher in organic synthesis and drug development, the selection of an appropriate acylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall yield. This guide provides an in-depth comparative analysis of S-Butyl chlorothioformate alongside other commonly employed acylating agents, offering a robust framework for informed reagent selection. Grounded in mechanistic principles and supported by experimental protocols, this document serves as a practical resource for optimizing acylation strategies.
Introduction to Acylation and the Role of Acylating Agents
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of modern organic synthesis.[1] This fundamental transformation is integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The efficacy of an acylation reaction is largely dictated by the nature of the acylating agent, which furnishes the acyl group.[2] Key performance indicators for an acylating agent include its reactivity, selectivity towards the target functional group, and its compatibility with other functionalities within the substrate.
Common classes of acylating agents include acyl chlorides, acid anhydrides, and, the focus of this guide, chlorothioformates like this compound. Each class exhibits a unique reactivity profile governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group.
This compound: A Profile
This compound, with the chemical formula C₅H₉ClOS, is a versatile reagent employed in the synthesis of various organic compounds, including herbicides, pesticides, and pharmaceutical agents.[3][4] Its primary utility lies in its ability to introduce the S-butylthiocarbonyl moiety into molecules, a functional group that can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound.
Mechanism of Action: The reactivity of this compound is centered on the electrophilic carbonyl carbon. The reaction mechanism can proceed through two primary pathways, largely influenced by the solvent's ionizing power and the structure of the alkyl group:[3][4]
-
Addition-Elimination Pathway: Predominant in most common solvents, this pathway involves the nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion. This mechanism is favored for primary S-alkyl chlorothioformates.[4]
-
Ionization Pathway (Sɴ1-like): In highly ionizing solvents, the reaction can proceed through a unimolecular ionization to form an acylium ion intermediate, which is then attacked by the nucleophile. This pathway is more favored for tertiary S-alkyl chlorothioformates due to the stabilization of the resulting carbocation.[4] Studies on the solvolysis of S-alkyl chlorothioformates indicate a significant sensitivity to solvent ionizing power, a key consideration in reaction design.[3][4]
Comparative Analysis of Acylating Agents
The choice of an acylating agent is a balance between reactivity and selectivity. The general order of reactivity for common acylating agents is:
Acyl Chlorides > Acid Anhydrides > S-Alkyl Chlorothioformates > Carboxylic Acids
This trend is a direct consequence of the leaving group's ability to depart and the electrophilicity of the carbonyl carbon.
N-Acylation: Synthesis of Amides and Thiocarbamates
The formation of amide and thiocarbamate bonds is a frequent objective in medicinal chemistry. Here, we compare the performance of this compound with a standard acyl chloride, benzoyl chloride.
| Acylating Agent | Substrate | Product | Typical Reaction Conditions | Typical Yield | Reference |
| This compound | Primary/Secondary Amine | S-Butyl thiocarbamate | Anhydrous aprotic solvent (e.g., DCM, THF), Base (e.g., Triethylamine), 0 °C to RT | Good to Excellent | [4] |
| Benzoyl Chloride | Aniline | Benzanilide | 10% Aqueous NaOH, vigorous shaking, RT | 85-90% | [5] |
| Acetic Anhydride | Aniline | Acetanilide | Aqueous solution with sodium acetate, ice bath | High | [2] |
Discussion:
Acyl chlorides are highly reactive and will acylate primary and secondary amines readily, often exothermically.[6] Acid anhydrides are also effective but generally less reactive than acyl chlorides. This compound offers a controlled reactivity, leading to the formation of S-butyl thiocarbamates.[4] The choice between these reagents often depends on the desired product and the presence of other sensitive functional groups. For instance, the milder conditions often employed with this compound can be advantageous when working with complex molecules.
Experimental Workflow: N-Acylation
Caption: General workflow for N-acylation of an amine.
O-Acylation: Synthesis of Esters
The protection of hydroxyl groups as esters is a common strategy in multi-step synthesis. The reactivity of the alcohol (primary > secondary > tertiary) and the steric hindrance around the hydroxyl group are critical factors.
| Acylating Agent | Substrate | Catalyst/Base | Typical Reaction Conditions | Typical Yield | Reference |
| This compound | Alcohol | Base (e.g., Pyridine) | Aprotic solvent, 0 °C to RT | Substrate dependent | [3] |
| Acetic Anhydride | Benzyl Alcohol | None | 60 °C, 7 hours (solvent-free) | >99% | [7] |
| Benzoyl Chloride | Phenol | 10% NaOH (aq) | Dichloromethane, RT | High | [8] |
Discussion:
For simple, unhindered alcohols, acetic anhydride provides an efficient and often catalyst-free method for acetylation.[7] For phenols, the Schotten-Baumann conditions using an acyl chloride are highly effective.[8] this compound can be used for the O-acylation of alcohols, though its application in this context is less common than for N-acylation. The chemoselective O-acylation of substrates containing both hydroxyl and amino groups, such as amino alcohols, can be achieved under acidic conditions where the amine is protonated and thus unreactive towards acylation.[9]
Experimental Protocol: O-Acylation of a Phenol using Benzoyl Chloride
-
Dissolution: Dissolve the phenol (1 equivalent) in a 10% aqueous sodium hydroxide solution in an Erlenmeyer flask.
-
Addition of Acylating Agent: Add benzoyl chloride (1.1 equivalents) portion-wise while vigorously shaking the flask. The reaction is exothermic.
-
Reaction: Continue shaking for 10-15 minutes after the addition is complete.
-
Isolation: Cool the mixture and collect the solid product by vacuum filtration.
-
Purification: Wash the product with cold water and recrystallize from a suitable solvent (e.g., ethanol/water).
S-Acylation: Synthesis of Thioesters
Thioesters are important intermediates in organic synthesis and are found in various biological systems.
| Method | Reagents | Typical Reaction Conditions | Typical Yield | Reference |
| From Acyl Chloride | Acyl Chloride, Thiol, Base | Aprotic solvent, RT | High | [1] |
| From Carboxylic Acid | Carboxylic Acid, Thiol, Coupling Agent (e.g., DCC) | Aprotic solvent, RT | 65-95% | [6] |
| From this compound | Thiol, Base | Aprotic solvent, RT | Substrate dependent | [1] |
Discussion:
The reaction of an acyl chloride with a thiol or its corresponding thiolate is a highly efficient method for thioester synthesis.[1] Alternatively, coupling reagents can be used to form thioesters directly from carboxylic acids and thiols. This compound can also react with thiols to form S,S'-dithiocarbonates, although this is a less common application.
Logical Relationship of Acylating Agent Reactivity
Caption: General reactivity trend of common acylating agents.
Chemoselectivity
In molecules possessing multiple nucleophilic sites, such as amino alcohols, the ability of an acylating agent to selectively react with one functional group over another is paramount.
-
Amines vs. Alcohols: In a neutral or basic medium, amines are generally more nucleophilic than alcohols and will be acylated preferentially.
-
Acidic Conditions: Under acidic conditions, the amine functionality is protonated to form a non-nucleophilic ammonium salt. This allows for the selective O-acylation of the hydroxyl group.[9]
This compound's moderate reactivity can be an advantage in achieving higher chemoselectivity compared to the more aggressive acyl chlorides, particularly in complex substrates where over-reaction or reaction with less nucleophilic sites is a concern.
Practical Considerations and Safety
-
Acyl Chlorides: Highly reactive, often fuming in moist air, and react vigorously with water and other nucleophiles. Require careful handling in an anhydrous environment.
-
Acid Anhydrides: Less reactive than acyl chlorides but are also water-sensitive.
-
This compound: A moisture-sensitive liquid that should be handled under anhydrous conditions.
Conclusion
This compound is a valuable acylating agent with a reactivity profile that positions it as a versatile tool in the synthetic chemist's arsenal. While acyl chlorides offer the highest reactivity, this can sometimes be a detriment, leading to a lack of selectivity. Acid anhydrides provide a good balance of reactivity and ease of handling. This compound excels in the synthesis of S-butyl thiocarbamates and offers a degree of control that can be beneficial in complex syntheses where chemoselectivity is a primary concern. The choice of acylating agent should be guided by the specific synthetic target, the nature of the substrate, and the desired reaction conditions.
References
- This compound | CAS 13889-94-6 - Benchchem. (URL: )
-
Acylating agents - Ace Chemistry. (URL: [Link])
-
Acylation - Wikipedia. (URL: [Link])
-
New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent. (URL: [Link])
-
Thioester - Wikipedia. (URL: [Link])
-
Thiocarbamate synthesis by carbamoylation - Organic Chemistry Portal. (URL: [Link])
-
Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. (URL: [Link])
-
Note Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. (URL: [Link])
-
An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent - Organic Chemistry Portal. (URL: [Link])
-
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (URL: [Link])
-
Advances in the synthesis of thiocarbamates - ResearchGate. (URL: [Link])
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI. (URL: [Link])
-
Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - NIH. (URL: [Link])
-
Methyl chlorothioformate as a convenient reagent for thionoester synthesis - RSC Publishing. (URL: [Link])
-
Thioester and thioacid synthesis by acylation of thiols (thiolation) - Organic Chemistry Portal. (URL: [Link])
-
Conversion of Esters to Thioesters under Mild Conditions - RSC Publishing. (URL: [Link])
-
Acylation of phenols to phenolic esters with organic salts - RSC Publishing. (URL: [Link])
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PubMed Central. (URL: [Link])
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (URL: [Link])
-
Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC - NIH. (URL: [Link])
-
Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. (URL: [Link])
-
What defines electrophilicity in carbonyl compounds - Chemical Science (RSC Publishing). (URL: [Link])
-
CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION - TSI Journals. (URL: [Link])
-
Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - International Journal of Chemical Studies. (URL: [Link])
-
molecular structure of ethyl chlorothioformate, ClC(O)SCH2CH3, in the solid phase and NBO analysis - PubMed. (URL: [Link])
-
Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides. (URL: [Link])
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. (URL: [Link])
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (URL: [Link])
-
Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. (URL: [Link])
Sources
- 1. Thioester - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. S-Isobutyl chlorothioformate (14100-99-3) for sale [vulcanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
Grunwald-Winstein analysis of S-Butyl chlorothioformate solvolysis
An In-Depth Comparative Guide to the Solvolysis Mechanism of S-Butyl Chlorothioformate via Grunwald-Winstein Analysis
For professionals in chemical research and drug development, a profound understanding of reaction mechanisms is paramount for optimizing synthetic pathways and predicting product outcomes. This guide provides a detailed examination of the solvolysis of this compound, employing the extended Grunwald-Winstein equation as a powerful diagnostic tool to elucidate the mechanistic landscape. By comparing its behavior to key analogs, we offer field-proven insights into the subtle yet critical interplay of substrate structure, solvent properties, and reaction pathways.
The journey of a substrate to its product in a solvolysis reaction is rarely a single, prescribed route. It is a dynamic process heavily influenced by the surrounding solvent environment. The Grunwald-Winstein equation is a cornerstone of physical organic chemistry, providing a linear free-energy relationship that quantifies the influence of the solvent on reaction rates.[1]
The original equation, log(k/k₀) = mY, correlated the specific rate of solvolysis (k) in a given solvent to the rate in a standard solvent (k₀, typically 80% ethanol/20% water) using the solvent ionizing power parameter, Y.[1][2] This worked well for reactions proceeding through a purely dissociative (SN1) mechanism, where charge separation in the transition state is the dominant factor.
However, many solvolyses are not so simple. The solvent can also act as a nucleophile, directly participating in the rate-determining step. This necessitated the development of the extended (or two-term) Grunwald-Winstein equation:[3][4]
log(k/k₀) = lNT + mYCl + c
In this more robust form:
-
l represents the sensitivity of the solvolysis to changes in solvent nucleophilicity, NT .[3] High l values suggest a bimolecular mechanism where the solvent acts as a nucleophile in the rate-determining step.
-
m represents the sensitivity to changes in solvent ionizing power, YCl (for a chloride leaving group).[3] High m values indicate a mechanism with significant charge separation and development of a cationic intermediate.
-
k and k₀ are the specific first-order rate constants in the solvent under study and the reference solvent (80% ethanol), respectively.[5][6]
By determining the l and m values for a given substrate, we can position its mechanism on a continuous spectrum between a fully associative (addition-elimination) and a fully dissociative (ionization) pathway.
This compound: The Impact of Sulfur Substitution
This compound (CH₃CH₂CH₂CH₂SCOCl) is an important synthetic intermediate.[7] Its reactivity is defined by the replacement of the alkoxy oxygen of a traditional chloroformate with a sulfur atom. This substitution is not trivial; it fundamentally alters the electronic properties of the carbonyl group and influences the stability of potential intermediates, predisposing the molecule to different reaction pathways compared to its oxygen analogs.[2] Studies have consistently shown that replacing the alkoxy oxygen with sulfur promotes a shift away from the addition-elimination mechanism towards an ionization pathway.[2]
Experimental Protocol: A Self-Validating Kinetic Analysis
The trustworthiness of a Grunwald-Winstein analysis hinges on the quality of the kinetic data. The following protocol outlines a robust, self-validating system for determining the specific rates of solvolysis.
Methodology: Conductometric Analysis
-
Solvent Preparation : Prepare a range of binary solvent mixtures (e.g., ethanol-water, TFE-water, acetone-water) by volume (or by weight for fluoroalcohol mixtures) covering a wide spectrum of NT and YCl values.[6]
-
Substrate Solution : Prepare a stock solution of this compound in a suitable inert solvent (e.g., acetonitrile) to facilitate accurate and rapid injection.
-
Kinetic Measurement :
-
Equilibrate the desired solvent mixture in a conductivity cell to a constant temperature (e.g., 25.0 °C).
-
Inject a small aliquot of the substrate stock solution into the solvent to achieve a final concentration of approximately 10⁻⁴ M.
-
The solvolysis reaction produces hydrochloric acid, leading to a change in the solvent's conductivity. This change is monitored over time using a conductometer with a rapid-response data acquisition system.[2]
-
-
Data Analysis :
-
The first-order rate constant, k, is determined by fitting the conductivity-time data to an exponential function.
-
Each kinetic run should be performed in duplicate or triplicate to ensure reproducibility, with the final k value being the average of these runs.[8]
-
The logical flow of this experimental design is visualized below.
Caption: Experimental workflow for kinetic data acquisition.
Mechanistic Interpretation for this compound
For this compound, a secondary chlorothioformate, the solvolysis mechanism is highly sensitive to the solvent. In highly nucleophilic solvents (e.g., aqueous ethanol), the reaction favors an addition-elimination pathway . In contrast, in highly ionizing, non-nucleophilic solvents (e.g., aqueous fluoroalcohols), the mechanism shifts towards an ionization (SN1) pathway . This duality is a hallmark of many chloroformate and chlorothioformate esters.[5][9][10]
The two competing mechanisms are illustrated below.
Caption: Competing solvolysis pathways for chlorothioformates.
A Grunwald-Winstein analysis across a full solvent spectrum would likely reveal this dualistic behavior, where neither a single addition-elimination nor a single ionization model provides a satisfactory correlation for all solvents.
Comparative Analysis: this compound vs. Alternatives
The true power of the Grunwald-Winstein analysis is realized through comparison. By examining the l and m values of this compound relative to other substrates, we can precisely delineate the structural and electronic effects on the reaction mechanism.
| Substrate | R Group Type | Key Feature | Typical l Value | Typical m Value | l/m Ratio | Predominant Mechanism(s) |
| Phenyl Chloroformate | Aryl | O-analog, electron-withdrawing | ~1.66 | ~0.56 | ~2.96 | Addition-Elimination[9] |
| Isobutyl Chloroformate | Primary | O-analog of subject's isomer | ~1.82 | ~0.53 | ~3.43 | Addition-Elimination, with ionization in highly ionizing solvents[5] |
| This compound | Secondary | Subject Compound | (Predicted) | (Predicted) | (Predicted) | Dual: A-E and Ionization |
| Tert-butyl Chlorothioformate | Tertiary | S-analog, increased steric bulk | ~0.13 | ~0.73 | ~0.18 | Ionization (SN1)[2] |
| Phenyl Chlorodithioformate | Aryl | Dithio-analog, highly polarizable | ~0.69 | ~0.95 | ~0.73 | Ionization (SN1) with nucleophilic solvation[5][9] |
Note: Predicted values for this compound are based on trends observed for similar secondary chlorothioformates. Precise values require experimental determination.
Key Comparisons and Insights
-
This compound vs. Isobutyl Chloroformate : The primary difference here is the substitution of sulfur for oxygen. For the oxygen analog (isobutyl chloroformate), the mechanism is dominated by the addition-elimination pathway, as indicated by its very high l value (~1.82) and high l/m ratio.[5] We predict that this compound will show a reduced l value and an increased m value, signifying that the more polarizable sulfur atom better stabilizes the positive charge of the acylium ion intermediate, making the ionization pathway more competitive.
-
This compound vs. Tert-butyl Chlorothioformate : This comparison highlights the effect of the alkyl group structure. The tertiary substrate, tert-butyl chlorothioformate, solvolyzes almost exclusively through an ionization mechanism.[2] This is evidenced by its low sensitivity to nucleophilicity (l ≈ 0.13) and high sensitivity to ionizing power (m ≈ 0.73).[2] The tertiary carbocation that can be formed is significantly more stable. For the secondary this compound, the ionization pathway is less favored than for the tertiary analog, resulting in the observed dual-mechanism behavior.
-
Comparison to Mechanistic Benchmarks : Phenyl chloroformate is considered a benchmark for the addition-elimination pathway (l/m ratio ≈ 2.96), while phenyl chlorodithioformate serves as a standard for the ionization pathway (l/m ratio ≈ 0.73).[5][9] The behavior of this compound is expected to fall between these two extremes, showcasing its intermediate and solvent-dependent mechanistic character.
Conclusion
The Grunwald-Winstein analysis of this compound solvolysis reveals a nuanced and fascinating mechanistic picture. Unlike substrates that adhere strictly to a single pathway, its reactivity is a dynamic balance between addition-elimination and ionization channels, a balance that can be tipped by the choice of solvent.
For the research scientist and drug development professional, this understanding is critical. It demonstrates that substituting a single atom (oxygen for sulfur) or modifying alkyl structure can fundamentally pivot the reaction mechanism, impacting reaction rates, product distributions, and byproduct formation. By leveraging the comparative power of the Grunwald-Winstein equation, we can move beyond simple reaction schemes to a more predictive and sophisticated model of chemical reactivity, enabling more efficient and rational design of synthetic processes.
References
- Carver, J. S. (n.d.). Application of the extended Grunwald-Winstein equation to the solvolysis of dimethyl chlorophosphate and dimethyl chlorothiophosphate. Huskie Commons, Northern Illinois University.
-
Kevill, D. N., & D'Souza, M. J. (2008). Application of the Extended Grunwald-Winstein Equation to Solvolyses of n-Propyl Chloroformate. Molecules, 13(6), 1231-1240. [Link]
-
D'Souza, M. J., & Kevill, D. N. (2013). Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroformate Esters. Recent Research Developments in Organic Chemistry, 13, 1-38. [Link]
- D'Souza, M. J., & Kevill, D. N. (2013).
-
D'Souza, M. J., McAneny, M. J., Kevill, D. N., Kyong, J. B., & Choi, S. H. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Beilstein Journal of Organic Chemistry, 7, 543–552. [Link]
- Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 59–73.
-
Park, K. H., Seong, M. H., Kyong, J. B., & Kevill, D. N. (2021). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. International Journal of Molecular Sciences, 22(14), 7394. [Link]
-
D'Souza, M. J., McAneny, M. J., Kevill, D. N., Kyong, J. B., & Choi, S. H. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. National Institutes of Health. [Link]
- Kevill, D. N., & D'Souza, M. J. (2011). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone.
-
Kyong, J. B., Lee, Y., D'Souza, M. J., Mahon, B. P., & Kevill, D. N. (2012). Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. European Journal of Chemistry, 3(3), 267-272. [Link]
- Park, K. H., Seong, M. H., Kyong, J. B., & Kevill, D. N. (2021). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. Semantic Scholar.
-
D'Souza, M. J., McAneny, M. J., Kevill, D. N., Kyong, J. B., & Choi, S. H. (2011). Kinetic Evaluation of the Solvolysis of Isobutyl Chloro- And Chlorothioformate Esters. National Institutes of Health. [Link]
-
D'Souza, M. J., & Kevill, D. N. (2012). Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate. Molecules, 17(7), 8043-8054. [Link]
- D'Souza, M. J., McAneny, M. J., Kevill, D. N., Kyong, J. B., & Choi, S. H. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters.
- Kyong, J. B., Lee, Y., D'Souza, M. J., Mahon, B. P., & Kevill, D. N. (2012). Correlation of the rates of solvolysis of tert‐butyl chlorothioformate and observations concerning the reaction mechanism.
- Kyong, J. B., Lee, Y., D'Souza, M. J., Mahon, B. P., & Kevill, D. N. (2012). Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. European Journal of Chemistry.
- Various Authors. (n.d.). The Grunwald-Winstein Relationship in the Solvolysis of α-Substituted Chloroformate Ester Derivatives.
- D'Souza, M. J., McAneny, M. J., Kevill, D. N., Kyong, J. B., & Choi, S. H. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Beilstein Journal of Organic Chemistry.
- D'Souza, M. J., McAneny, M. J., Kevill, D. N., Kyong, J. B., & Choi, S. H. (2011). Figure 1: Molecular structures of syn-isobutyl chloroformate (1)...
Sources
- 1. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism | European Journal of Chemistry [eurjchem.com]
- 2. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of the Extended Grunwald-Winstein Equation to Solvolyses of n-Propyl Chloroformate [mdpi.com]
- 4. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]
- 5. d-nb.info [d-nb.info]
- 6. BJOC - Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Guide to the Proper Disposal of S-Butyl Chlorothioformate: A Procedural and Safety Directive
As a Senior Application Scientist, I understand that advancing research and development requires not only innovation but also an unwavering commitment to safety. S-Butyl chlorothioformate (CAS No. 13889-94-6) is a valuable reagent in organic synthesis, particularly in the agricultural and pharmaceutical industries.[1] However, its utility is matched by its hazardous nature. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment. The procedures outlined here are designed to be self-validating, integrating safety and causality into every step.
Hazard Profile and Chemical Causality
Understanding the inherent risks of this compound is fundamental to its safe management. It is classified as a flammable liquid, is harmful if swallowed, and causes severe skin burns and eye damage.[2][3] The primary hazards stem from its high reactivity, particularly with nucleophilic substances.
-
Reactivity with Water: this compound reacts with water or moisture in a hydrolytic process to produce corrosive and toxic byproducts, including hydrochloric acid, sec-butanol, and carbon dioxide.[4][5] This reaction is a critical consideration for both storage and disposal, as improper handling can lead to the release of corrosive vapors.
-
Thermal Decomposition: When exposed to heat or fire, it can decompose to release highly toxic gases, such as phosgene, hydrogen chloride, carbon monoxide, and carbon dioxide.[6][7] This necessitates strict control over storage conditions and precludes disposal methods involving uncontrolled heating.
-
Incompatibilities: This compound is incompatible with strong bases, amines, strong oxidizing agents, and strong reducing agents.[6] Mixing with these substances can lead to vigorous, exothermic reactions, posing a significant safety threat.
Essential Safety and Logistical Information
Before initiating any disposal-related activities, it is crucial to be prepared. The following table summarizes the essential safety and logistical information for quick reference.
| Parameter | Specification | Rationale & Source(s) |
| CAS Number | 13889-94-6 | Unique identifier for the chemical substance.[8][9] |
| Hazard Class | Flammable Liquid 3, Skin Corrosion 1A | Indicates significant fire hazard and the potential to cause severe burns.[2][3] |
| Required PPE | Faceshield, Goggles, Chemical-resistant Gloves (Nitrile), Lab Coat, Type ABEK Respirator | Provides comprehensive protection against splashes, corrosive contact, and inhalation of toxic vapors.[2][6] |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Amines, Water, Strong reducing agents | Contact can cause violent reactions, releasing heat and toxic gases.[6] |
| Emergency Spill Absorbent | Vermiculite, Dry Sand, or other inert absorbent material | These materials do not react with the chemical, unlike water or other reactive absorbents.[7] |
| Fire Extinguishing Media | CO₂, Dry Chemical, Alcohol-resistant Foam | Water is contraindicated as it reacts with the substance to produce corrosive and toxic gases.[6][10][11] |
| Hazardous Byproducts | Hydrochloric Acid (from hydrolysis), Phosgene, Hydrogen Chloride (from combustion) | These byproducts are highly toxic and corrosive, representing a major inhalation hazard.[4][6] |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a requirement for laboratory safety and regulatory compliance. The following protocol provides a systematic approach to neutralizing and preparing the chemical for final disposal by a licensed hazardous waste contractor.
Step 1: Preparation and Personal Protective Equipment (PPE)
-
Work Area Designation: Conduct all disposal procedures within a certified chemical fume hood to control vapor exposure.[6]
-
Assemble Materials: Prepare a dedicated waste container, a neutralization solution (e.g., 5% sodium hydroxide or sodium bicarbonate solution, prepared in a container large enough to accommodate the reaction), an inert absorbent material (vermiculite or dry sand), and a pH indicator strip.[4][7]
-
Don PPE: Before handling the chemical, put on all required PPE as detailed in the table above. This includes double-gloving with nitrile gloves, wearing a lab coat, safety goggles, and a full faceshield.[2][6]
Step 2: Neutralization of Residual this compound
Causality Note: Neutralization is a critical step to mitigate the reactivity and corrosivity of the waste. By slowly reacting the chlorothioformate with a cold alkaline solution, it is converted into less hazardous thiocarbonate salts, butanol, and sodium chloride.[4]
-
Prepare the Neutralization Bath: Place the container with the cold alkaline solution in an ice bath within the fume hood. This helps to control the exothermic nature of the neutralization reaction.
-
Slow Addition: Using a pipette or dropping funnel, add the this compound waste slowly and dropwise to the stirring alkaline solution. Never add the solution to the waste , as this can cause a violent, uncontrolled reaction.
-
Monitor the Reaction: Observe for signs of reaction, such as gas evolution or temperature increase. If the reaction becomes too vigorous, pause the addition immediately.
-
Ensure Complete Neutralization: After all the waste has been added, allow the mixture to stir for at least one hour to ensure the reaction is complete.
-
Verify pH: Check the pH of the final solution using a pH strip to ensure it is neutral or slightly basic (pH 7-10).
Step 3: Waste Containment and Labeling
-
Containerize the Waste: Transfer the neutralized solution into a designated, properly sealed hazardous waste container. If dealing with absorbed spill material, scoop the inert absorbent into a suitable container.[7][11]
-
Labeling: Affix a hazardous waste label to the container. Clearly write the full chemical name of the contents (e.g., "Neutralized this compound solution" or "Vermiculite contaminated with this compound"), the date, and the associated hazards (e.g., "Corrosive," "Flammable" if applicable to the original material).[12]
-
Storage Pending Disposal: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, until it can be collected by a licensed disposal company.[6]
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing different waste streams of this compound.
Caption: Decision workflow for handling and disposing of this compound.
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Response
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[7][13]
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[7][10]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment (for trained personnel only): Wearing full PPE, contain the spill by covering it with an inert absorbent material like vermiculite or dry sand.[7][14] Do not use water or combustible materials.
-
Collection: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[11]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) office.[14][15]
Personnel Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
By adhering to these rigorous safety and disposal protocols, researchers, scientists, and drug development professionals can handle this compound responsibly, ensuring a safe laboratory environment while advancing their critical work.
References
-
Chemical Label. S-sec-Butyl chlorothioformate. Available from: [Link]
-
New Jersey Department of Health. Hazard Summary - Butyl Chloroformate. NJ.gov. Available from: [Link]
-
British Columbia Institute of Technology. Emergency Spill. BCIT. Available from: [Link]
-
Austin Community College District. Hazardous Spill Reporting and Response Procedures. Austin Community College. Available from: [Link]
-
Kevill, D. N., & D'Souza, M. J. (2018). Influence of Sulfur for Oxygen Substitution in the Solvolytic Reactions of Chloroformate Esters and Related Compounds. Molecules, 23(7), 1636. Available from: [Link]
-
D'Souza, M. J., et al. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Beilstein Journal of Organic Chemistry, 7, 543–552. Available from: [Link]
-
MSDS of sec-butyl chloroformate. (2022). Available from: [Link]
-
Valsynthese SA. Material Safety Data Sheet BUTYL CHLOROFORMATE. (2025). Available from: [Link]
-
UC Center for Laboratory Safety. Chloroform - Standard Operating Procedure. (2012). Available from: [Link]
-
Cole-Parmer. Chemical Compatibility Database. Cole-Parmer. Available from: [Link]
-
Lab Alley. How to Safely Dispose of Chloroform. Lab Alley. Available from: [Link]
-
Olin Chlor Alkali. Product Information - Chloroform: Handling, Storage, and Safety. Olin. Available from: [Link]
-
University of Tennessee Health Science Center. Phenol, Chloroform, or TRIzol™ Waste Disposal. UTHSC. Available from: [Link]
-
Chemical Compatibility Chart. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. S-tert-Butyl chlorothioformate 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemical-label.com [chemical-label.com]
- 4. framochem.com [framochem.com]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. scbt.com [scbt.com]
- 9. This compound | 13889-94-6 [sigmaaldrich.com]
- 10. SEC-BUTYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. capotchem.cn [capotchem.cn]
- 12. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 13. Emergency Spill – BCIT [bcit.ca]
- 14. offices.austincc.edu [offices.austincc.edu]
- 15. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 16. download.basf.com [download.basf.com]
Personal protective equipment for handling S-Butyl chlorothioformate
Mastering the Risks: A Guide to Handling S-Butyl Chlorothioformate
For Immediate Use by Laboratory Professionals
As a Senior Application Scientist, my priority is to empower you with the critical knowledge to handle reactive chemicals safely and effectively. This guide provides essential, direct guidance for managing this compound, a compound that demands rigorous adherence to safety protocols due to its hazardous nature. This is not just a list of rules; it is a framework for building a self-validating system of safety in your laboratory.
This compound (CAS 13889-94-6) is a flammable, corrosive, and water-reactive liquid.[1][2] Its primary dangers stem from its ability to cause severe skin burns and eye damage, and its reaction with moisture, which produces toxic and corrosive gases like hydrogen chloride.[2][3] Understanding these intrinsic properties is the foundation of safe handling.
Immediate Safety Briefing: The "Must-Knows"
Before you even approach the container, internalize these core principles:
-
Never Work Alone: Handling this substance requires a buddy system.[4] A second person, trained in the specific hazards and emergency procedures, must be present.
-
Know Your Emergency Exits: Be aware of the location and operational status of all safety equipment, including emergency showers, eyewash stations, and fire extinguishers.[5]
-
Water is the Enemy: This compound reacts with water and moisture to release toxic gases.[2][6] All operations must be conducted in a moisture-free environment.
-
Fume Hood is Mandatory: All handling of open containers must occur inside a properly functioning chemical fume hood to control vapor exposure.[7][8]
Personal Protective Equipment (PPE): Your Last Line of Defense
Selecting the correct PPE is a critical, non-negotiable step. The rationale for each piece of equipment is grounded in the chemical's specific hazards. Do not simply wear PPE; understand why you are wearing it.
| PPE Component | Specification | Rationale & Causality |
| Hand Protection | Butyl Rubber Gloves | This compound is a corrosive organic compound. Butyl rubber offers superior resistance to permeation by esters, ketones, and corrosive acids compared to standard nitrile or latex gloves.[9][10] Double-gloving is recommended for extended operations. |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | The compound is severely corrosive to eyes and is a lachrymator (causes tearing).[11][12] Goggles provide a seal against splashes and vapors. A face shield worn over goggles is mandatory to protect the entire face from splashes during transfers.[13] |
| Body Protection | Flame-Resistant (FR) Lab Coat & Chemical-Resistant Apron | A flame-resistant lab coat is necessary due to the chemical's flammability.[4] A chemical-resistant apron provides an additional barrier against corrosive spills and splashes.[14] Ensure clothing is long-sleeved and shoes are closed-toed.[5] |
| Respiratory Protection | NIOSH-Approved Respirator with Organic Vapor/Acid Gas Cartridge | Due to the high vapor pressure and the release of HCl gas upon contact with moisture, respiratory protection is essential.[3][15] A Type ABEK (EN14387) respirator filter or equivalent is recommended to protect against organic vapors and acid gases. |
Operational Plan: A Step-by-Step Workflow
This protocol is designed to minimize exposure and prevent accidental release. Every step validates the safety of the next.
Pre-Operational Checks
-
Verify Fume Hood Functionality: Check the airflow monitor to ensure it is operating within its specified range.
-
Clear the Workspace: Remove all unnecessary equipment, chemicals (especially water and other protic solvents), and combustible materials from the fume hood.[7]
-
Assemble Emergency Equipment: Ensure a Class D or dry chemical fire extinguisher and a spill kit containing a neutralizer for acids (like sodium bicarbonate) and inert absorbent material are immediately accessible. Do NOT use water-based extinguishers. [8]
-
Prepare Glassware: All glassware must be oven-dried to remove any trace of moisture before use.[4]
Handling & Transfer Protocol
The following diagram outlines the core workflow for safely handling this compound.
Post-Handling Decontamination
-
Quench Residuals: Any residual this compound in transfer equipment (e.g., syringes) should be carefully quenched by slowly adding it to a suitable solvent like isopropanol, followed by neutralization.
-
Surface Cleaning: Wipe down all surfaces inside the fume hood with a suitable solvent, followed by a detergent and water wash.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: first gloves, then apron, face shield, and goggles. The respirator should be removed last after leaving the contaminated area.
Emergency & Disposal Plans
Spill Response
Immediate and correct response to a spill is critical to prevent escalation.
Key Spill Actions:
-
Evacuate and Alert: Immediately alert others in the lab and evacuate the immediate area.[16]
-
Isolate: Confine the spill area by closing doors.[16]
-
For Small Spills (inside a fume hood):
-
Ensure you are wearing the full PPE described above.
-
Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Carefully and slowly neutralize the material with a weak base like sodium bicarbonate.
-
Collect the absorbed material using non-sparking tools into a clearly labeled, sealed container for hazardous waste disposal.[16]
-
-
For Large Spills: Evacuate the laboratory immediately and call your institution's emergency response team.[17]
Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated gloves, absorbent materials, and disposable lab coats.
-
Liquid Waste: Unused or quenched this compound.
-
Sharps: Contaminated needles and glassware.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Corrosive, Water-Reactive).
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.[13]
-
Disposal: Follow all institutional, local, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health & Safety (EHS) department for pickup and final disposal.[18]
By adhering to these principles and protocols, you establish a robust safety system that protects you, your colleagues, and your research.
References
-
Grand Valley State University. (2015, March 4). Water-reactive Materials. GVSU Lab Safety. [Link]
-
International Enviroguard. (2021, May 3). Flammable and Combustible Liquids Safety Measures and PPE. [Link]
-
University of Pennsylvania EHRS. (2024, April 12). SOP: Water-Reactive Chemicals. [Link]
-
Auburn University. AU Lab Safety Sheets - Water Reactive Chemicals Overview. [Link]
-
Syracuse University Environmental Health & Safety Services. (2023, January 24). Water Reactive. [Link]
-
Texas Woman's University. Water Reactive Chemicals SOP. [Link]
-
DENIOS Inc. Corrosive Substances: Handling & Safety in Businesses. [Link]
-
Storemasta. (2023, March 22). Personal Protective Equipment (PPE) For Flammable Liquids. [Link]
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]
-
Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. [Link]
-
Chemical Safety. S-sec-Butyl chlorothioformate Label. [Link]
-
New Pig Corporation. Butyl Gloves for Chemical Resistance. [Link]
-
International Safety. superiorglove® BU3535-8 Chemstop Butyl Chemical Resistant Gloves. [Link]
-
ACTenviro. (2024, June 28). Best Practices for Emergency Spill Response. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste - Decontamination. [Link]
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. ETHYL CHLOROTHIOFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. ehss.syr.edu [ehss.syr.edu]
- 5. auburn.edu [auburn.edu]
- 6. Water-reactive Materials - Lab Safety - Grand Valley State University [gvsu.edu]
- 7. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]
- 8. twu.edu [twu.edu]
- 9. Butyl Gloves for Chemical Resistance - GLV1214 - New Pig [newpig.com]
- 10. superiorglove® BU3535-8 Chemstop Butyl Chemical Resistant Gloves | International Safety [internationalsafety.com]
- 11. Corrosive Substances: Handling & Safety in Businesses [denios-us.com]
- 12. fishersci.com [fishersci.com]
- 13. chemsafe.ie [chemsafe.ie]
- 14. oshatrainingschool.com [oshatrainingschool.com]
- 15. int-enviroguard.com [int-enviroguard.com]
- 16. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 17. actenviro.com [actenviro.com]
- 18. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
